molecular formula C11H8BrNO2 B1401641 Methyl 5-bromoquinoline-8-carboxylate CAS No. 1445781-45-2

Methyl 5-bromoquinoline-8-carboxylate

Cat. No.: B1401641
CAS No.: 1445781-45-2
M. Wt: 266.09 g/mol
InChI Key: IHRLTIQTMTVDGZ-UHFFFAOYSA-N
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Description

Methyl 5-bromoquinoline-8-carboxylate is a useful research compound. Its molecular formula is C11H8BrNO2 and its molecular weight is 266.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-bromoquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRLTIQTMTVDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)Br)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856245
Record name Methyl 5-bromoquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445781-45-2
Record name Methyl 5-bromoquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-bromoquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of methyl 5-bromoquinoline-8-carboxylate, a key intermediate in synthetic and medicinal chemistry. This document is intended to serve as a technical resource, offering insights into its synthesis, characterization, and potential applications, grounded in established scientific principles.

Introduction

This compound is a halogenated quinoline derivative with significant potential as a building block in the synthesis of complex organic molecules. The quinoline scaffold itself is a vital pharmacophore, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The presence of a bromine atom at the 5-position and a methyl ester at the 8-position of the quinoline ring system offers versatile handles for further chemical modifications, making this compound a valuable precursor in drug discovery and materials science.

Physicochemical Properties

A thorough understanding of the physical properties of a compound is fundamental for its application in research and development. The key physicochemical characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1445781-45-2
Molecular Formula C₁₁H₈BrNO₂
Molecular Weight 266.09 g/mol [1]
Appearance White to off-white solid (predicted based on related compounds)[2]
Melting Point Not explicitly available in searched literature.
Boiling Point Not explicitly available in searched literature.
Solubility Expected to have moderate solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Low solubility in water is predicted.[2]

Synthesis and Purification

Part 1: Synthesis of 5-Bromoquinoline-8-carboxylic acid

The initial step involves the synthesis of the carboxylic acid precursor. A common method for the synthesis of 5-bromoquinolines involves the bromination of the corresponding quinoline derivative. For instance, 8-methylquinoline can be treated with bromine in the presence of a catalyst to introduce the bromine at the 5-position.[3] Subsequent oxidation of the methyl group would yield the desired carboxylic acid.

Alternatively, a Sandmeyer-type reaction on 5-aminoquinoline can be employed to introduce the bromine atom, followed by reactions to introduce the carboxylic acid at the 8-position.

Part 2: Esterification

The second part of the synthesis is the esterification of 5-bromoquinoline-8-carboxylic acid to its methyl ester. This can be achieved through several standard methods:

  • Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the ester product.

  • DCC/DMAP Coupling: A milder and often more efficient method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane at room temperature.

The logical flow of this two-part synthesis is illustrated in the diagram below:

Caption: General synthetic workflow for this compound.

Purification

Purification of the final product is critical to ensure its suitability for subsequent applications. Common purification techniques include:

  • Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is crucial and is typically determined empirically.

  • Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed to separate the desired product from impurities. The eluent system would need to be optimized based on the polarity of the compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for this compound is not available in the searched literature, the expected ¹H and ¹³C NMR spectral features can be predicted based on the structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and a singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would provide valuable information about the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester group, the carbons of the quinoline ring, and the methyl carbon of the ester.

The relationship between the chemical structure and the expected NMR signals is a cornerstone of structural elucidation in organic chemistry.

Caption: Key techniques for the structural characterization of the target compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by the functional groups present in the molecule.

  • The Bromine Atom: The bromine substituent at the 5-position is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of quinoline derivatives. The bromine can also be a site for nucleophilic aromatic substitution under certain conditions.

  • The Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups like amides, or used in further coupling reactions. It can also undergo reduction to the corresponding alcohol.

These reactive sites make this compound a valuable intermediate in several fields:

  • Medicinal Chemistry: As a building block for the synthesis of novel drug candidates. The quinoline core is a well-established pharmacophore, and modifications at the 5- and 8-positions can be used to modulate the biological activity and pharmacokinetic properties of the resulting molecules.[4]

  • Materials Science: The extended aromatic system of the quinoline ring suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[2]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]

  • Storage: Store in a tightly closed container in a cool, dry place.

It is imperative to consult the specific MSDS provided by the supplier before handling this compound.

Conclusion

This compound is a strategically functionalized quinoline derivative that holds significant promise as a versatile building block in organic synthesis. Its unique combination of a reactive bromine atom and a modifiable ester group on the privileged quinoline scaffold makes it an attractive starting material for the development of novel pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its known properties, logical synthetic pathways, and potential applications, intended to support the endeavors of researchers and scientists in the field.

References

Methyl 5-bromoquinoline-8-carboxylate: A Technical Guide for Chemical Synthesis and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on methyl 5-bromoquinoline-8-carboxylate (CAS Number: 1445781-45-2), a heterocyclic compound with significant potential in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its chemical properties, a proposed synthesis pathway, and prospective applications.

Compound Overview and Physicochemical Properties

This compound is a substituted quinoline derivative. The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The introduction of a bromine atom at the 5-position and a methyl carboxylate group at the 8-position provides two reactive handles for further chemical modification, making it a versatile building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1445781-45-2[1]
Molecular Formula C₁₁H₈BrNO₂[1][2]
Molecular Weight 266.09 g/mol [2]
Appearance Off-white to light yellow solid (Predicted)-
Boiling Point 383.2 ± 22.0 °C (Predicted)-
Density 1.557 ± 0.06 g/cm³ (Predicted)-
Storage 2-8°C, protect from light-

Proposed Synthesis Pathway

Synthesis of 5-Bromoquinoline-8-carboxylic acid

The synthesis of the carboxylic acid precursor can be envisioned through the bromination of 8-methylquinoline followed by oxidation.

Diagram 1: Proposed Synthesis of 5-Bromoquinoline-8-carboxylic acid

G cluster_0 Step 1: Bromination cluster_1 Step 2: Oxidation A 8-Methylquinoline B 5-Bromo-8-methylquinoline A->B N-Bromosuccinimide (NBS), H₂SO₄ C 5-Bromo-8-methylquinoline D 5-Bromoquinoline-8-carboxylic acid C->D KMnO₄, heat

Caption: Proposed two-step synthesis of 5-bromoquinoline-8-carboxylic acid.

Experimental Protocol: Bromination of 8-Methylquinoline

  • Rationale: The bromination of the quinoline ring is a key step. Using N-bromosuccinimide (NBS) in sulfuric acid is a common method for the regioselective bromination of activated aromatic systems. The electron-donating methyl group at the 8-position directs the electrophilic substitution to the 5 and 7 positions. Careful control of the reaction conditions can favor the formation of the 5-bromo isomer[3].

  • Procedure:

    • Dissolve 8-methylquinoline in concentrated sulfuric acid at a low temperature (e.g., 0°C).

    • Slowly add N-bromosuccinimide in portions, maintaining the low temperature.

    • Allow the reaction to stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture onto ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

    • Filter, wash with water, and dry the crude 5-bromo-8-methylquinoline.

    • Purify the product by recrystallization or column chromatography.

Experimental Protocol: Oxidation to Carboxylic Acid

  • Rationale: The oxidation of the methyl group to a carboxylic acid can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄). This is a standard transformation in organic synthesis.

  • Procedure:

    • Suspend 5-bromo-8-methylquinoline in a mixture of water and a suitable co-solvent (e.g., pyridine).

    • Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise.

    • Continue heating until the purple color of the permanganate disappears.

    • Cool the reaction mixture and filter off the manganese dioxide byproduct.

    • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 5-bromoquinoline-8-carboxylic acid.

    • Filter, wash with cold water, and dry the product.

Esterification to this compound

The final step is the esterification of the carboxylic acid to its methyl ester. The Fischer esterification is a classic and effective method for this transformation[4].

Diagram 2: Fischer Esterification of 5-Bromoquinoline-8-carboxylic acid

G A 5-Bromoquinoline-8-carboxylic acid B This compound A->B Methanol (excess), H₂SO₄ (catalytic), Reflux

Caption: Final esterification step to yield the target compound.

Experimental Protocol: Fischer Esterification

  • Rationale: This acid-catalyzed esterification uses an excess of the alcohol (methanol) to drive the equilibrium towards the product. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic[4].

  • Procedure:

    • Suspend 5-bromoquinoline-8-carboxylic acid in a large excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture at reflux for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude this compound.

    • Purify the final product by column chromatography or recrystallization.

Spectroscopic Characterization

While experimental spectra for this compound are not available in the public domain, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - Aromatic protons on the quinoline ring system (multiple signals in the δ 7.0-9.0 ppm range).- A singlet for the methyl ester protons (around δ 3.9-4.1 ppm).
¹³C NMR - Multiple signals in the aromatic region (δ 120-150 ppm).- A signal for the ester carbonyl carbon (around δ 165-170 ppm).- A signal for the methyl ester carbon (around δ 52-55 ppm).
IR Spectroscopy - C=O stretch of the ester (around 1720-1740 cm⁻¹).- C-O stretch of the ester (around 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹).- Aromatic C=C and C=N stretching vibrations (1500-1600 cm⁻¹).- C-Br stretch (in the fingerprint region, < 800 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) at m/z 265 and an M+2 peak at m/z 267 with approximately equal intensity, characteristic of a monobrominated compound.

Potential Applications in Research and Drug Discovery

The structural features of this compound make it a promising candidate for various applications in medicinal chemistry and materials science.

Medicinal Chemistry
  • Anticancer and Anti-inflammatory Agents: Quinoline derivatives are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties[3]. The bromoquinoline scaffold can be further functionalized through cross-coupling reactions to generate libraries of compounds for screening against various biological targets. The carboxylic acid functionality of the parent compound, 5-bromoquinoline-8-carboxylic acid, suggests its potential as a pharmacophore in drug design. The methyl ester can serve as a prodrug or a key intermediate for the synthesis of amides and other derivatives with improved pharmacological profiles.

  • Antimalarial Drug Development: The quinoline core is central to many antimalarial drugs. The presence of a halogen on the quinoline ring can enhance antimalarial activity[5]. Therefore, derivatives of this compound could be explored for their potential as novel antimalarial agents.

Diagram 3: Role in Drug Discovery Workflow

G A This compound B Suzuki Coupling A->B C Buchwald-Hartwig Amination A->C D Sonogashira Coupling A->D E Library of Novel Quinoline Derivatives B->E C->E D->E F High-Throughput Screening E->F G Lead Compound Identification F->G

Caption: Utility of the title compound as a scaffold in a drug discovery pipeline.

Materials Science

Derivatives of 5-bromoquinoline have been investigated for their applications in materials science, including the development of organic semiconductors and light-emitting diodes (LEDs), owing to their unique electronic properties[6]. The potential for π-π stacking and the ability to tune the electronic properties through substitution make quinoline derivatives attractive for these applications.

Conclusion

This compound is a valuable, yet underexplored, chemical entity. This guide provides a comprehensive, prospective framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established, robust chemical transformations, offering a reliable pathway for its preparation in a laboratory setting. The diverse reactivity of this compound, coupled with the known biological and material properties of the quinoline scaffold, positions it as a key building block for future innovations in both drug discovery and materials science. Researchers are encouraged to explore the potential of this versatile molecule to unlock new therapeutic agents and advanced materials.

References

An In-depth Technical Guide to Methyl 5-bromoquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Analysis of Methyl 5-bromoquinoline-8-carboxylate: Synthesis, Characterization, and Application

Introduction

This compound is a halogenated heterocyclic compound featuring a quinoline core. This scaffold is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its functional groups: the bromo substituent, the methyl ester, and the quinoline nitrogen. These features make it a valuable building block for the synthesis of more complex molecules, including pharmacologically active agents and functional materials. This guide provides a detailed examination of its chemical properties, a plausible synthetic pathway with experimental protocols, a thorough analytical characterization workflow, and a discussion of its applications in modern research.

Core Molecular & Physicochemical Properties

The fundamental identity of a chemical compound is established by its molecular formula and weight. These values are critical for stoichiometric calculations in synthesis, for confirmation by mass spectrometry, and for overall material characterization.

PropertyValueSource
Molecular Formula C₁₁H₈BrNO₂--INVALID-LINK--
Molecular Weight 266.09 g/mol --INVALID-LINK--
CAS Number 1445781-45-2--INVALID-LINK--
Appearance White to yellow or brown solid/liquid--INVALID-LINK--
Synonyms Methyl 5-bromo-8-quinolinecarboxylate--INVALID-LINK--

Plausible Synthetic Pathway & Rationale

While a specific, peer-reviewed synthesis for this compound is not prominently documented, a logical and robust synthetic route can be devised from its carboxylic acid precursor, 5-bromoquinoline-8-carboxylic acid . This two-step approach leverages well-established, high-yielding chemical transformations.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Esterification A 5-Aminoquinoline-8-carboxylic Acid B 5-Bromoquinoline-8-carboxylic Acid A->B  Sandmeyer Reaction  (NaNO₂, HBr, CuBr)   C This compound B->C  Fischer Esterification  (Methanol, H₂SO₄)  

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 5-Bromoquinoline-8-carboxylic Acid (Precursor)

Causality: The most direct method to introduce a bromine atom at the 5-position when an activating or directing group is not present is often via a Sandmeyer reaction. This classic transformation converts an aromatic primary amine into a diazonium salt, which is then displaced by a bromide, typically from a copper(I) bromide catalyst. This method provides high regioselectivity, which is crucial for complex scaffolds.

Experimental Protocol (Adapted from analogous Sandmeyer reactions):

  • Diazotization:

    • Suspend 5-aminoquinoline-8-carboxylic acid (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, ~5-6 eq).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, ~1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, ~1.5 eq) in 48% HBr.

    • Heat this solution to approximately 70-75 °C.

    • Slowly add the cold diazonium salt solution to the hot CuBr solution. Vigorous nitrogen gas evolution will be observed.

    • After the addition is complete, stir the reaction mixture at 75 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Adjust the pH to ~8-9 with a suitable base (e.g., aqueous NaOH or NH₄OH) to precipitate the product.

    • Collect the crude solid by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure 5-bromoquinoline-8-carboxylic acid.

Step 2: Fischer Esterification to this compound

Causality: Fischer esterification is a straightforward, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1][2][3] Using methanol as both the reagent and solvent drives the equilibrium towards the product side, ensuring a high conversion rate. Concentrated sulfuric acid is a common and effective catalyst for this transformation.

Experimental Protocol:

  • Reaction Setup:

    • Suspend 5-bromoquinoline-8-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) as the catalyst.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C).

  • Reaction Monitoring:

    • Maintain the reflux for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Reduce the volume of methanol under reduced pressure.

    • Carefully neutralize the remaining acidic solution by pouring it over ice and adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Evaporate the solvent under reduced pressure to yield the crude this compound.

    • If necessary, purify the product further by column chromatography on silica gel.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques provide a comprehensive and self-validating workflow.

Analytical_Workflow Start Synthesized Product MS Mass Spectrometry (MS) Confirms Molecular Weight & Isotopic Pattern Start->MS Analysis IR Infrared (IR) Spectroscopy Identifies Functional Groups Start->IR Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidates Full Structure Start->NMR Analysis HPLC Chromatography (HPLC/GC) Assesses Purity Start->HPLC Analysis End Confirmed Structure & Purity MS->End Validation IR->End Validation NMR->End Validation HPLC->End Validation

Caption: Integrated workflow for analytical validation.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and elemental composition (via High-Resolution MS). The presence of bromine provides a highly characteristic isotopic pattern.

  • Predicted Result:

    • Molecular Ion (M⁺): Expect two peaks of nearly equal intensity at m/z 265 and m/z 267 , corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

    • High-Resolution MS (HRMS): Calculated m/z for C₁₁H₈⁷⁹BrNO₂ [M+H]⁺: 265.9811; for C₁₁H₈⁸¹BrNO₂ [M+H]⁺: 267.9791.

Infrared (IR) Spectroscopy

Purpose: To identify the key functional groups present in the molecule.

  • Predicted Characteristic Peaks:

    • ~3050-3100 cm⁻¹: Aromatic C-H stretch.

    • ~2950 cm⁻¹: Aliphatic C-H stretch (from the methyl group).

    • ~1720-1735 cm⁻¹: A strong, sharp peak corresponding to the ester carbonyl (C=O) stretch.

    • ~1580, 1480, 1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.

    • ~1250-1300 cm⁻¹: C-O stretch of the ester.

    • ~750-850 cm⁻¹: C-H out-of-plane bending, characteristic of the substitution pattern on the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To provide a detailed map of the carbon-hydrogen framework, confirming the precise arrangement of atoms and the regiochemistry of substitution.

  • Predicted ¹H NMR Spectrum (in CDCl₃, ~400 MHz):

    • ~4.0-4.2 ppm (singlet, 3H): The three protons of the methyl ester (-OCH₃).

    • ~7.5-9.0 ppm (multiplet, 5H): A complex region containing the five aromatic protons on the quinoline ring system. The exact shifts and coupling constants will depend on the electronic effects of the bromo and carboxylate groups. Protons adjacent to the nitrogen (H2) and the ester group (H7) are expected to be the most deshielded (further downfield).

  • Predicted ¹³C NMR Spectrum (in CDCl₃, ~100 MHz):

    • ~53-55 ppm: The carbon of the methyl ester (-OCH₃).

    • ~115-155 ppm: A series of peaks corresponding to the 9 carbons of the quinoline ring. The carbon bearing the bromine (C5) and the carbons adjacent to the nitrogen (C2, C8a) will have characteristic shifts.

    • ~165-168 ppm: The carbonyl carbon of the methyl ester.

Applications in Research & Drug Development

This compound is not typically an end-product but rather a strategic intermediate in multi-step synthetic campaigns. Its utility stems from the orthogonal reactivity of its functional groups.

  • Building Block for Complex Scaffolds: Quinoline and its derivatives are privileged structures in medicinal chemistry, found in a wide array of drugs with activities including anticancer, antimalarial, and anti-inflammatory properties. This molecule serves as a pre-functionalized starting material for building such complex agents.

  • Cross-Coupling Reactions: The C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of diverse aryl, alkyl, or alkynyl groups at the 5-position, enabling extensive Structure-Activity Relationship (SAR) studies.

  • PROTAC Development: This molecule is classified by some suppliers as a "Protein Degrader Building Block".[4] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that require linkers to connect a target-binding ligand to an E3 ligase ligand. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-containing linker, making this compound a potential starting point for the synthesis of novel PROTACs.

Safety & Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • GHS Hazard Statements:

    • Harmful if swallowed (H302).

    • Causes skin irritation (H315).

    • Causes serious eye irritation (H319).

    • Harmful if inhaled (H332).

    • May cause respiratory irritation (H335).

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors.

    • Wash hands thoroughly after handling.

    • Store in a cool, dry, and dark place in a tightly sealed container.

References

An In-Depth Technical Guide to Methyl 5-bromoquinoline-8-carboxylate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that the true value of a chemical building block lies not just in its structure, but in its potential. Methyl 5-bromoquinoline-8-carboxylate is one such molecule. It belongs to the quinoline family, a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The strategic placement of a bromine atom and a methyl ester group transforms this simple heterocycle into a versatile scaffold, ripe for elaboration into complex molecular architectures with significant therapeutic potential. This guide is structured to provide not just the "what" and "how," but the critical "why" behind the synthetic strategies and applications of this important intermediate. We will delve into its synthesis, explore its reactivity, and illuminate its role as a key starting material in the quest for novel therapeutics.

Structural Elucidation and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and properties. This compound is an aromatic heterocyclic compound. The quinoline core is a bicyclic system composed of a benzene ring fused to a pyridine ring.

The IUPAC name for this compound is this compound. Its structure is characterized by a bromine atom at the C5 position and a methyl carboxylate group at the C8 position of the quinoline ring system.

G cluster_0 Fischer Esterification Mechanism A Carboxylic Acid + H+ B Protonated Carbonyl A->B Protonation C Tetrahedral Intermediate B->C + CH3OH D Protonated Ester C->D - H2O E Ester + H+ D->E Deprotonation G cluster_product Pd0 Pd(0)L2 OA Oxidative Addition Complex Pd0->OA Ar-Br TM Transmetalation Complex OA->TM Coupling Partner RE Product Complex TM->RE RE->Pd0 Reductive Elimination Product Ar-R RE->Product

References

solubility of methyl 5-bromoquinoline-8-carboxylate in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Methyl 5-bromoquinoline-8-carboxylate

Foreword

In the landscape of drug discovery and development, the physicochemical properties of a compound are foundational to its journey from a laboratory curiosity to a therapeutic agent. Among these, solubility stands as a paramount gatekeeper, profoundly influencing bioavailability, formulation, and ultimately, clinical efficacy. This guide is dedicated to an in-depth exploration of this compound, a substituted quinoline derivative of interest to researchers in medicinal chemistry and organic synthesis.

Given the absence of extensive published solubility data for this specific molecule, this document adopts a dual-pronged approach. First, it establishes a robust theoretical framework to predict the solubility behavior of this compound based on a first-principles analysis of its molecular structure. Second, it provides a series of detailed, field-proven experimental protocols to empower researchers to determine its solubility with precision in their own laboratory settings. This guide is structured not as a rigid template, but as a logical narrative—from theoretical prediction to practical application—to provide a comprehensive and actionable resource for the scientific community.

Molecular Structure and its Implications for Solubility

The solubility of a compound is dictated by the intricate balance of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a reliable heuristic: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. A detailed analysis of the structure of this compound is essential for predicting its behavior.

Chemical Structure:

  • Compound Name: this compound

  • Molecular Formula: C₁₁H₈BrNO₂

  • CAS Number: 1445781-45-2

The molecule can be deconstructed into three key functional components:

  • The Quinoline Core: This bicyclic aromatic system is fundamentally hydrophobic and rigid.[1] The presence of the nitrogen atom in the heterocyclic ring, however, introduces a degree of polarity and a lone pair of electrons, making it a hydrogen bond acceptor. As quinolines are weak bases, this nitrogen atom can be protonated in acidic aqueous solutions, which would dramatically increase solubility in such media.[1]

  • The Bromo Substituent (C5): The bromine atom is an electron-withdrawing group that significantly increases the lipophilicity (fat-solubility) of the molecule. This substitution is expected to decrease its solubility in aqueous and highly polar solvents.[1]

  • The Methyl Carboxylate Group (C8): The ester functional group (-COOCH₃) introduces polarity through its carbonyl (C=O) and ether-like (C-O-C) linkages. The carbonyl oxygen can act as a hydrogen bond acceptor. However, the ester is less polar than a carboxylic acid and lacks a hydrogen bond donor. The methyl group itself is non-polar. Generally, methyl esters exhibit good solubility in a range of organic solvents, from moderately polar to non-polar.[2][3]

Overall Polarity Assessment: this compound is a moderately polar molecule. The large, hydrophobic quinoline and bromo-substituted aromatic system dominate its character, suggesting limited aqueous solubility. However, the ester group and nitrogen atom will promote solubility in various organic solvents.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as an essential starting point for solvent selection in experimental work.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, Heptane, TolueneLow to InsolubleThe molecule possesses significant polarity from the ester and nitrogen atom, which is incompatible with purely non-polar solvents. Toluene may show slight solubility due to aromatic interactions.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High These solvents can effectively solvate the molecule. DCM and chloroform are excellent for many organic compounds. THF, Ethyl Acetate, and Acetone offer a good balance of polarity. DMSO and DMF are powerful polar aprotic solvents likely to dissolve the compound readily.
Polar Protic Methanol, Ethanol, Isopropanol (IPA)ModerateThese alcohols can act as hydrogen bond donors to the ester's carbonyl oxygen and the quinoline nitrogen, and their alkyl chains can interact with the hydrophobic core. Solubility is expected to decrease with increasing alcohol chain length.
Aqueous Water, Phosphate-Buffered Saline (PBS)Very Low The dominant hydrophobic character of the bromo-quinoline core suggests poor aqueous solubility at neutral pH.
Aqueous (Acidic) 0.1 M HClModerate to HighAt low pH, the quinoline nitrogen will be protonated, forming a cationic salt. This salt formation is expected to significantly increase solubility in aqueous acid.[1]
Aqueous (Basic) 0.1 M NaOHVery LowBasic conditions are unlikely to increase solubility and may risk hydrolysis of the methyl ester group over time.

Experimental Determination of Solubility: A Practical Guide

Theoretical predictions must be validated by empirical data. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[4][5][6]

  • Kinetic Solubility: Measures the concentration at which a compound, dissolved in a stock solvent like DMSO, begins to precipitate when added to an aqueous buffer. It's a rapid, high-throughput measurement often used in early drug discovery.[7][8] However, it can overestimate true solubility as it may reflect the properties of an amorphous precipitate or a supersaturated solution.[6]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution in the presence of its solid form. This "gold standard" measurement is more time-consuming but essential for lead optimization and pre-formulation studies.[7][9][10]

Protocol 1: Thermodynamic Equilibrium Solubility via Shake-Flask Method

This protocol determines the equilibrium solubility and is considered the definitive method.

References

Spectroscopic Data Analysis of Methyl 5-bromoquinoline-8-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for methyl 5-bromoquinoline-8-carboxylate, a key intermediate in various synthetic applications, particularly in the development of novel pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind experimental design and data interpretation, ensuring scientific integrity and providing a practical framework for the characterization of similar quinoline derivatives.

Introduction to this compound

This compound, with the molecular formula C₁₁H₈BrNO₂, is a halogenated quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The presence of a bromine atom and a methyl ester group on the quinoline ring provides versatile handles for further chemical modifications, making it a valuable building block in organic synthesis. Accurate spectroscopic characterization is paramount to confirm its structure and purity, which is the foundation of any subsequent research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Rationale: A standard ¹H NMR experiment is conducted at a high field (e.g., 400 or 500 MHz) to achieve optimal signal dispersion. Deuterated chloroform (CDCl₃) is a common solvent of choice due to its ability to dissolve a wide range of organic compounds and its single deuterium lock signal. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

Data Interpretation and Insights: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system and the methyl protons of the ester group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the ester group, and the nitrogen atom in the quinoline ring.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H28.9 - 9.1dd~4.5, 1.5
H37.5 - 7.7dd~8.5, 4.5
H48.2 - 8.4dd~8.5, 1.5
H67.8 - 8.0d~8.0
H77.6 - 7.8d~8.0
OCH₃3.9 - 4.1s-

Note: Specific experimental data for this compound is not widely available in public spectral databases. The predicted values are based on the analysis of structurally similar quinoline derivatives and established principles of NMR spectroscopy.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Rationale: A proton-decoupled ¹³C NMR experiment is standard practice to simplify the spectrum, resulting in a single peak for each unique carbon atom. The same solvent and standard as in the ¹H NMR experiment are typically used.

Data Interpretation and Insights: The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The carbonyl carbon of the ester group will appear at the downfield end of the spectrum, while the carbons of the aromatic ring will resonate in the typical aromatic region.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O165 - 168
C2150 - 152
C3122 - 124
C4136 - 138
C4a128 - 130
C5118 - 120
C6130 - 132
C7128 - 130
C8133 - 135
C8a148 - 150
OCH₃52 - 54

Note: As with the ¹H NMR data, these are predicted values based on analogous structures and established ¹³C NMR chemical shift correlations.

NMR Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Integrate the ¹H NMR signals and reference both spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Rationale: A common and convenient method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FT-IR) spectrometer. This requires minimal sample preparation.

Data Interpretation and Insights: The IR spectrum of this compound will be dominated by characteristic absorptions from the aromatic ring, the ester functional group, and the carbon-bromine bond.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic
~2950C-H stretchMethyl (asymmetric)
~2850C-H stretchMethyl (symmetric)
~1720-1730C=O stretchEster
~1600, 1500, 1450C=C stretchAromatic ring
~1250-1300C-O stretchEster (asymmetric)
~1100-1150C-O stretchEster (symmetric)
~800-850C-H bend (out-of-plane)Aromatic (substituted)
~600-700C-Br stretchAryl bromide

IR Spectroscopy Experimental Protocol:

  • Sample Preparation: Place a small amount of the solid this compound onto the crystal of the ATR accessory.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Experimental Rationale: Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules. The resulting mass spectrum will show the molecular ion peak and various fragment ions. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula.

Data Interpretation and Insights: The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) of almost equal intensity, separated by two mass units.

Predicted Mass Spectrometry Data (EI):

m/zIon IdentityNotes
265/267[M]⁺Molecular ion peak, showing the characteristic bromine isotope pattern.
234/236[M - OCH₃]⁺Loss of the methoxy radical from the ester group.
206/208[M - COOCH₃]⁺Loss of the carbomethoxy radical.
127[C₉H₆N]⁺Loss of bromine and the carboxylate group.

Mass Spectrometry Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Propose fragmentation pathways for the major observed fragment ions. For HRMS, compare the measured exact mass with the calculated mass for the molecular formula C₁₁H₈BrNO₂.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of Methyl 5-bromoquinoline-8-carboxylate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

Methyl 5-Bromoquinoline-8-Carboxylate: A Technical Guide to Safe Handling, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Methyl 5-bromoquinoline-8-carboxylate, a functionalized quinoline derivative, represents a key building block in the synthesis of more complex, biologically active molecules.[3] This technical guide provides an in-depth overview of the safety protocols, handling procedures, a plausible synthetic route, purification strategies, and analytical characterization of this compound, designed for researchers, scientists, and drug development professionals.

Compound Profile and Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and data on related compounds.

PropertyValueSource
CAS Number 1445781-45-2
Molecular Formula C₁₁H₈BrNO₂
Molecular Weight 266.09 g/mol [4]
Appearance Likely a solid at room temperatureInferred
Storage Keep in a dark place, sealed in dry conditions at 2-8°C.[4]

Safety and Handling

Hazard Identification and Mitigation

Based on related compounds like 5-bromoquinoline-8-carbaldehyde, the primary hazards are expected to be:[5]

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Toxicity: The toxicological properties have not been fully investigated. As with many halogenated heterocyclic compounds, it should be handled as potentially toxic if swallowed, inhaled, or absorbed through the skin.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures lab_coat Flame-Retardant Lab Coat avoid_contact Avoid Skin and Eye Contact lab_coat->avoid_contact prevents goggles Chemical Splash Goggles goggles->avoid_contact prevents gloves Nitrile or Neoprene Gloves gloves->avoid_contact prevents respirator NIOSH-Approved Respirator avoid_inhalation Avoid Inhalation of Dust or Vapors respirator->avoid_inhalation prevents fume_hood Work in a Certified Chemical Fume Hood fume_hood->avoid_inhalation ensures fume_hood->avoid_contact ensures hygiene Practice Good Industrial Hygiene fume_hood->hygiene

Caption: Mandatory PPE and handling procedures for this compound.

First Aid Measures

In the event of exposure, the following first aid measures, adapted from guidelines for similar compounds, should be taken immediately:[5]

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Procedures
  • Spill: In case of a spill, wear appropriate PPE, including a respirator. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. The spill area should then be decontaminated.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations. This compound should be treated as hazardous waste.

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach is the direct bromination of methyl quinoline-8-carboxylate. The quinoline ring is activated towards electrophilic substitution, and the position of bromination can be influenced by the directing effects of the existing substituents and reaction conditions.

Synthesis_Pathway cluster_synthesis Proposed Synthesis of this compound cluster_reagents Reagents & Conditions reagent_style reagent_style Start Methyl Quinoline-8-carboxylate Product This compound Start->Product  Electrophilic  Aromatic  Bromination Reagent1 N-Bromosuccinimide (NBS) Solvent Acetonitrile or Chlorinated Solvent Conditions Room Temperature to Mild Heating QC_Workflow cluster_qc Quality Control Workflow Crude Crude Product Purification Purification (Chromatography/ Recrystallization) Crude->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Purity Purity Assessment (HPLC/LC-MS) Characterization->Purity Final Pure Methyl 5-Bromoquinoline- 8-carboxylate Purity->Final  Meets  Specifications

References

An In-depth Technical Guide to Methyl 5-bromoquinoline-8-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of methyl 5-bromoquinoline-8-carboxylate, a key heterocyclic building block for professionals in chemical research and pharmaceutical development. We will delve into its chemical properties, synthesis, commercial availability, and analytical characterization, offering field-proven insights to support your research endeavors.

Introduction to this compound

This compound, with the CAS Number 1445781-45-2, is a substituted quinoline derivative. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] The strategic placement of a bromine atom at the 5-position and a methyl carboxylate group at the 8-position makes this molecule a versatile intermediate for further chemical modifications. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse functionalities, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, offering multiple avenues for analog synthesis in drug discovery programs.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

PropertyValue
Molecular Formula C₁₁H₈BrNO₂
Molecular Weight 266.09 g/mol
CAS Number 1445781-45-2
Appearance Typically a white to off-white or yellow solid
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Storage Store in a cool, dry, and dark place to prevent degradation.

Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step sequence starting from commercially available precursors. This involves the synthesis of the quinoline core followed by esterification.

Synthesis Pathway Overview

A plausible and efficient synthetic route involves:

  • Construction of the Quinoline Core: Synthesis of 5-bromoquinoline-8-carboxylic acid. This can be achieved through established named reactions for quinoline synthesis, such as the Skraup or Doebner-von Miller reaction, starting from appropriately substituted anilines.

  • Esterification: Conversion of the resulting 5-bromoquinoline-8-carboxylic acid to its methyl ester, this compound. A common and effective method for this transformation is the Fischer-Speier esterification.[2]

G cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Esterification Substituted Aniline Substituted Aniline Doebner-von Miller Reaction Doebner-von Miller Reaction Substituted Aniline->Doebner-von Miller Reaction Reacts with Glycerol/alpha,beta-unsaturated carbonyl Glycerol/alpha,beta-unsaturated carbonyl Glycerol/alpha,beta-unsaturated carbonyl->Doebner-von Miller Reaction Reacts with Acid Catalyst & Oxidizing Agent Acid Catalyst & Oxidizing Agent Acid Catalyst & Oxidizing Agent->Doebner-von Miller Reaction Catalyzes 5-bromoquinoline-8-carboxylic acid 5-bromoquinoline-8-carboxylic acid Fischer Esterification Fischer Esterification 5-bromoquinoline-8-carboxylic acid->Fischer Esterification Reacts with Doebner-von Miller Reaction->5-bromoquinoline-8-carboxylic acid Yields Methanol Methanol Methanol->Fischer Esterification Reacts with Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->Fischer Esterification Catalyzes This compound This compound Fischer Esterification->this compound Yields G cluster_0 Spectroscopy cluster_1 Chromatography Synthesized/Purchased Batch Synthesized/Purchased Batch Structural Confirmation Structural Confirmation Synthesized/Purchased Batch->Structural Confirmation Sample Purity Assessment Purity Assessment Synthesized/Purchased Batch->Purity Assessment Sample Batch Release Batch Release Structural Confirmation->Batch Release Identity Confirmed 1H NMR 1H NMR Structural Confirmation->1H NMR 13C NMR 13C NMR Structural Confirmation->13C NMR Mass Spec Mass Spec Structural Confirmation->Mass Spec Purity Assessment->Batch Release Purity ≥ 98% HPLC HPLC Purity Assessment->HPLC TLC TLC Purity Assessment->TLC

References

An In-depth Technical Guide to the Chemical Stability and Storage of Methyl 5-bromoquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-bromoquinoline-8-carboxylate is a key building block in contemporary drug discovery and materials science. Its quinoline core, substituted with a bromine atom and a methyl ester, provides a versatile scaffold for the synthesis of a wide array of biologically active compounds and functional materials. As with any highly functionalized molecule, understanding its chemical stability and the requisite storage conditions is paramount to ensuring its integrity, maximizing experimental reproducibility, and safeguarding the safety of laboratory personnel. This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven insights into its handling and storage to empower researchers in their scientific endeavors.

Chemical Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is critical to predicting its stability.

Caption: Figure 1: Chemical Structure of this compound

The molecule's stability is primarily influenced by the reactivity of the methyl ester and the bromo-substituted quinoline ring. The electron-withdrawing nature of the quinoline ring and the bromine atom can influence the electrophilicity of the ester's carbonyl carbon, making it susceptible to nucleophilic attack.

Chemical Stability Profile

The integrity of this compound can be compromised by several factors, including temperature, light, and pH.

Thermal Stability

While some suppliers suggest room temperature storage for similar compounds like methyl 8-bromoquinoline-5-carboxylate, a conservative approach is warranted for long-term stability.[1] For a related compound, methylquinoline-8-carboxylate, a melting point of 56-57°C is reported, suggesting it is a solid at room temperature.[2] Elevated temperatures can increase the rate of potential degradation reactions, such as hydrolysis of the ester group if moisture is present. For long-term storage, refrigeration is recommended to minimize any thermally induced degradation.

Photostability

Quinoline and its derivatives are known to be sensitive to light. Aromatic systems can absorb UV light, leading to photochemical reactions. Photostability testing is a critical component of evaluating new drug substances.[3][4][5] Exposure to light, particularly UV radiation, can potentially lead to the homolytic cleavage of the carbon-bromine bond, generating radical species that can participate in a variety of subsequent reactions, leading to impurities. Therefore, it is crucial to protect this compound from light.

G cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis (pH dependent) cluster_photo Photodegradation Compound This compound Acid 5-bromoquinoline-8-carboxylic acid Compound->Acid H+ or OH- H2O Radical Quinoline Radical + Br• Compound->Radical hv Methanol Methanol Products Various decomposition products Radical->Products caption Figure 2: Potential Degradation Pathways

Caption: Figure 2: Potential Degradation Pathways

pH and Hydrolytic Stability

The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions. The hydrolysis of a similar compound, 8-acetoxyquinoline, is known to be catalyzed by the quinoline nitrogen, suggesting that the local electronic environment can influence the rate of this degradation pathway.[6] This implies that the stability of this compound in solution will be pH-dependent. At neutral pH, the rate of hydrolysis is likely to be slow, but it will be accelerated in the presence of strong acids or bases. For quinolones in raw milk, degradation was observed at 4°C after 48 hours, and some degradation occurred at -20°C after 30 days, highlighting the importance of storage duration and temperature even under seemingly stable conditions.[7]

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended. These recommendations are synthesized from best practices for handling brominated aromatic compounds and related quinoline derivatives.[8]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential hydrolytic and thermal degradation.
Light Protect from light (Store in amber vials or in the dark)Prevents photodegradation of the light-sensitive quinoline ring.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes oxidation, particularly for long-term storage.
Moisture Store in a dry, well-sealed containerPrevents hydrolysis of the methyl ester.
Container Tightly sealed, chemically resistant glass vialsEnsures chemical compatibility and prevents contamination.

Experimental Protocol: Handling and Solution Preparation

Adherence to a strict protocol for handling and preparing solutions of this compound is essential for obtaining reliable and reproducible experimental results.

G cluster_workflow Experimental Workflow Start Start: Equilibrate Compound Weigh Weigh desired amount in a fume hood Start->Weigh Dissolve Dissolve in appropriate anhydrous solvent Weigh->Dissolve Mix Vortex or sonicate until fully dissolved Dissolve->Mix Store_Sol Store solution at 2-8°C, protected from light Mix->Store_Sol Use Use solution promptly for experiments Store_Sol->Use caption Figure 3: Handling and Solution Preparation Workflow

Caption: Figure 3: Handling and Solution Preparation Workflow

Step-by-Step Methodology:

  • Equilibration: Before opening, allow the container of this compound to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold solid, which could lead to hydrolysis.

  • Handling: Conduct all manipulations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Weighing: Quickly weigh the desired amount of the solid into a clean, dry, and tared container. Minimize the time the stock container is open to the atmosphere.

  • Dissolution: Add the appropriate volume of a suitable anhydrous solvent (e.g., DMSO, DMF, or chlorinated solvents, depending on the subsequent application) to the weighed solid.

  • Mixing: Ensure complete dissolution by vortexing or brief sonication. Visually inspect the solution to confirm the absence of any undissolved particulate matter.

  • Solution Storage: If the prepared solution is not for immediate use, it should be stored under the same recommended conditions as the solid material: 2-8°C and protected from light. For extended storage of solutions, consider flushing the headspace of the vial with an inert gas before sealing.

Conclusion

The chemical stability of this compound is a critical parameter that dictates its proper handling and storage. By understanding its susceptibility to hydrolysis, photodegradation, and thermal decomposition, researchers can implement appropriate storage strategies to maintain its purity and integrity over time. Adherence to the recommendations outlined in this guide will contribute to the generation of high-quality, reproducible data and ensure a safe laboratory environment.

References

An In-depth Technical Guide to the Key Chemical Reactions of Methyl 5-bromoquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 5-bromoquinoline-8-carboxylate

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and physicochemical properties.[1] Within this important class of heterocycles, this compound emerges as a particularly versatile building block. The strategic placement of the bromine atom at the C5 position and the methyl ester at the C8 position offers orthogonal handles for sequential, site-selective functionalization. The bromine atom serves as a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, and amino substituents. Concurrently, the ester functionality can be readily transformed into other functional groups such as alcohols, amides, or the parent carboxylic acid, further expanding the molecular diversity accessible from this key intermediate. This guide provides an in-depth exploration of the pivotal chemical transformations involving this compound, offering both mechanistic insights and practical, field-proven protocols for the modern research scientist.

Synthesis of this compound

A robust and scalable synthesis of the title compound is paramount for its utilization in extensive research and development campaigns. A logical and commonly employed synthetic strategy involves a three-step sequence starting from the commercially available quinoline-8-carboxylic acid.

Logical Workflow for the Synthesis of this compound

cluster_0 Synthesis Pathway Quinoline-8-carboxylic_Acid Quinoline-8-carboxylic Acid Bromination Bromination (e.g., Br2, NBS) Quinoline-8-carboxylic_Acid->Bromination Step 1 5-Bromoquinoline-8-carboxylic_Acid 5-Bromoquinoline-8-carboxylic Acid Bromination->5-Bromoquinoline-8-carboxylic_Acid Site-selective Esterification Esterification (e.g., MeOH, H+) 5-Bromoquinoline-8-carboxylic_Acid->Esterification Step 2 Target_Molecule This compound Esterification->Target_Molecule

Caption: Synthetic route to this compound.

Step 1: Bromination of Quinoline-8-carboxylic Acid

The selective bromination of the quinoline ring is directed by the existing substituent. In the case of 8-substituted quinolines, electrophilic bromination typically occurs at the C5 and/or C7 positions.[2] Careful control of reaction conditions is crucial to achieve mono-bromination at the desired C5 position.

Experimental Protocol:

  • To a solution of quinoline-8-carboxylic acid (1.0 eq.) in a suitable solvent such as acetic acid or a mixture of acetonitrile and dichloromethane, add N-bromosuccinimide (NBS) (1.0-1.2 eq.) portion-wise at 0 °C.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 5-bromoquinoline-8-carboxylic acid.

Step 2: Fischer Esterification

The conversion of the carboxylic acid to its corresponding methyl ester can be readily achieved through Fischer esterification under acidic conditions.[3]

Experimental Protocol:

  • Suspend 5-bromoquinoline-8-carboxylic acid (1.0 eq.) in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or tosic acid (TsOH).[3]

  • Heat the mixture to reflux and maintain for 4-8 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude this compound can be purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.[4]

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl structures by coupling an organoboron species with an aryl halide.[5] This reaction is widely employed in drug discovery to explore the structure-activity relationship (SAR) by introducing a variety of aryl and heteroaryl moieties.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Complex Ar-Pd(II)(Br)Ln OxAdd->PdII_Complex Transmetalation Transmetalation (R-B(OH)2, Base) PdII_Complex->Transmetalation PdII_Aryl_Complex Ar-Pd(II)(R)Ln Transmetalation->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol:

  • In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).[6]

  • Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2-5 mol%) and a phosphine ligand like SPhos (4-10 mol%).[6]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.[6]

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring its progress.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the residue by column chromatography to obtain the desired 5-arylquinoline-8-carboxylate.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90-10070-90[7]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-10075-95[6]
Pd(dppf)Cl₂Cs₂CO₃DMF10080-98[8]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation of immense value in the synthesis of natural products, pharmaceuticals, and organic materials.[9]

Experimental Protocol:

  • To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%).[10]

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent, typically an amine base like triethylamine or a mixture of an organic solvent (e.g., THF, DMF) and an amine.

  • Add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Stir the reaction mixture at room temperature to 60 °C for 4-16 hours.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-5070-95[10]
Pd(OAc)₂ / PPh₃CuIDiisopropylamineDMF6065-90
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the palladium-catalyzed coupling of amines with aryl halides.[4] This reaction is particularly crucial in drug discovery for introducing amine functionalities that can modulate solubility, basicity, and biological activity.[11]

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS, 1.2-1.5 eq.).[11][12]

  • Add this compound (1.0 eq.) and the desired amine (1.1-1.3 eq.).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Cool the mixture to room temperature, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd₂(dba)₃ / XPhosNaOtBuToluene90-11070-95[11]
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane10065-90[4]

Nucleophilic Aromatic Substitution (SNAAr)

While palladium-catalyzed reactions are highly versatile, nucleophilic aromatic substitution (SNAAr) can be a viable alternative for the introduction of certain nucleophiles, particularly when the aromatic ring is activated by electron-withdrawing groups.[13] The ester group at the C8 position, while not as strongly activating as a nitro group, does contribute to the electrophilicity of the quinoline ring system, potentially enabling SNAAr reactions at the C5 position under forcing conditions.

Experimental Protocol for Alkoxylation:

  • To a solution of this compound (1.0 eq.) in a high-boiling aprotic polar solvent such as DMF or DMSO, add an excess of the desired sodium alkoxide (e.g., sodium methoxide, 2.0-3.0 eq.).

  • Heat the reaction mixture to 100-150 °C and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and pour it into ice-water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Transformations of the Methyl Ester Group

The methyl ester at the C8 position provides a gateway to other important functional groups.

Reduction to the Primary Alcohol

The ester can be readily reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[5]

Workflow for Ester Reduction and Hydrolysis

cluster_1 Ester Transformations Start This compound Reduction Reduction (e.g., LiAlH4) Start->Reduction Hydrolysis Hydrolysis (e.g., LiOH, H2O) Start->Hydrolysis Alcohol (5-Bromoquinolin-8-yl)methanol Reduction->Alcohol Carboxylic_Acid 5-Bromoquinoline-8-carboxylic Acid Hydrolysis->Carboxylic_Acid

Caption: Key transformations of the methyl ester group.

Experimental Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 eq.) in an anhydrous ether solvent such as THF or diethyl ether at 0 °C.

  • Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the LiAlH₄ suspension.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Carefully quench the reaction at 0 °C by the sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with an organic solvent.

  • Dry the filtrate over anhydrous sodium sulfate, concentrate, and purify the residue to afford (5-bromoquinolin-8-yl)methanol.

Hydrolysis to the Carboxylic Acid

Saponification of the methyl ester to the parent carboxylic acid is a straightforward transformation, typically achieved under basic conditions.[14]

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in a mixture of THF or methanol and water.

  • Add an aqueous solution of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 eq.).[14]

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-12 hours.

  • After the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, which will precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to yield 5-bromoquinoline-8-carboxylic acid.

Conclusion

This compound is a highly valuable and versatile intermediate in synthetic chemistry. Its strategically positioned functional groups allow for a wide range of chemical transformations, from the construction of complex biaryl systems via palladium-catalyzed cross-coupling reactions to the modification of the C8 substituent. The protocols and mechanistic discussions provided in this guide are intended to serve as a practical resource for researchers in drug discovery and materials science, enabling the efficient and rational design and synthesis of novel quinoline-based compounds.

References

Methodological & Application

synthesis of methyl 5-bromoquinoline-8-carboxylate from 5-bromoquinoline-8-carboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Esterification of 5-Bromoquinoline-8-Carboxylic Acid

Topic: Synthesis of Methyl 5-Bromoquinoline-8-Carboxylate from 5-Bromoquinoline-8-Carboxylic Acid Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Quinoline Ester Derivatives

Quinoline scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities and unique photophysical properties. The functionalization of the quinoline core is a key strategy for modulating these properties. This compound, in particular, serves as a versatile synthetic intermediate. The bromo-substituent provides a handle for cross-coupling reactions, while the methyl ester at the 8-position can be readily hydrolyzed or converted into other functional groups, such as amides. This application note provides a detailed, reliable protocol for the synthesis of this key intermediate via the esterification of 5-bromoquinoline-8-carboxylic acid, emphasizing the rationale behind the procedural choices and ensuring robust, reproducible results.

Synthetic Strategy: Thionyl Chloride-Mediated Esterification

While classic Fischer esterification—the acid-catalyzed reaction between a carboxylic acid and an alcohol—is a viable option, it is governed by equilibrium.[1][2] To achieve a more definitive and high-yielding transformation, a two-step, one-pot approach is often superior. This involves the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂).[3][4] This intermediate is not isolated but is directly treated with methanol to yield the desired ester. This method is advantageous as the reaction is irreversible, driven by the formation of gaseous byproducts (SO₂ and HCl), thus ensuring a high conversion rate.[5]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
5-Bromoquinoline-8-carboxylic acid≥97% PurityVariousStarting material. Ensure it is dry.[6]
Thionyl chloride (SOCl₂)Reagent Grade, ≥99%VariousUse fresh bottle; handle with extreme care in a fume hood.[7]
Methanol (MeOH), AnhydrousACS Grade, ≥99.8%VariousAnhydrous grade is critical to prevent hydrolysis of intermediates.
Dichloromethane (DCM), AnhydrousACS Grade, ≥99.8%VariousReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVariousFor aqueous work-up.
Ethyl Acetate (EtOAc)ACS GradeVariousExtraction solvent.
HexanesACS GradeVariousChromatography eluent.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVariousDrying agent.
Silica Gel60 Å, 230-400 meshVariousFor column chromatography.
Safety and Handling: A Critical Overview
  • Thionyl Chloride (SOCl₂): Thionyl chloride is highly toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl and SO₂).[7][8] All operations must be conducted in a certified chemical fume hood.[9] Personal Protective Equipment (PPE) is mandatory, including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[8] An emergency shower and eyewash station must be accessible.[10]

  • Quinoline Derivatives: Bromoquinolines should be handled with care as they can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6]

  • General Precautions: The reaction generates acidic gases. Ensure the fume hood exhaust is functioning correctly. A gas trap (scrubber) containing a sodium hydroxide solution is recommended to neutralize the off-gases.

Step-by-Step Synthesis Procedure

Part 1: Formation of the Acyl Chloride Intermediate

  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. The outlet of the condenser should be connected to a gas trap.

  • Reagent Addition: To the flask, add 5-bromoquinoline-8-carboxylic acid (1.0 eq).

  • Reaction Initiation: Under a positive pressure of nitrogen, add thionyl chloride (SOCl₂) (5.0-10.0 eq), either neat or with anhydrous dichloromethane (DCM) as a solvent. The large excess of SOCl₂ helps drive the reaction to completion and can also serve as the solvent.

  • Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of SOCl₂ is ~76 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The solution should become homogeneous.

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. It is crucial to remove the excess thionyl chloride. This is best achieved by distillation or carefully using a rotary evaporator with appropriate vacuum protection and a cold trap.

Part 2: Esterification and Product Isolation

  • Ester Formation: Cool the flask containing the crude 5-bromoquinoline-8-carbonyl chloride in an ice bath (0 °C). Under a nitrogen atmosphere, slowly add anhydrous methanol (10-20 eq) dropwise via a syringe or dropping funnel. This reaction is exothermic; maintain the temperature below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure complete conversion.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice or into a beaker of cold, saturated sodium bicarbonate (NaHCO₃) solution. This step neutralizes any remaining acidic components.

    • Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL for a 1g scale reaction).

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity, is typically effective for separating the product from non-polar impurities.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

Visualization of the Synthetic Workflow

Synthesis_Workflow Start 5-Bromoquinoline-8-carboxylic Acid Acyl_Chloride 5-Bromoquinoline-8-carbonyl chloride (in situ intermediate) Start->Acyl_Chloride 1. Thionyl Chloride (SOCl₂) 2. Reflux 3. Remove excess SOCl₂ Product This compound Acyl_Chloride->Product 1. Anhydrous Methanol (MeOH) 2. 0°C to RT

Caption: Two-step, one-pot synthesis of the target ester from the carboxylic acid.

Expected Results and Characterization

The protocol is expected to provide the target compound, this compound, in good to excellent yield after purification. The final product should be characterized to confirm its identity and purity using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the methyl ester protons (~4.0 ppm singlet) and the expected aromatic proton signals.

  • Mass Spectrometry (MS): To verify the molecular weight, observing the characteristic isotopic pattern for a monobrominated compound.

  • Melting Point (MP): To assess the purity of the crystalline solid product.

This robust protocol provides a reliable pathway for synthesizing this compound, a key building block for further chemical exploration in drug discovery and materials science.

References

Application Notes and Protocols: Methyl 5-bromoquinoline-8-carboxylate as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of methyl 5-bromoquinoline-8-carboxylate as a versatile intermediate in pharmaceutical synthesis. We will explore its synthesis, characterization, and application in key carbon-carbon and carbon-nitrogen bond-forming reactions that are fundamental to the construction of complex bioactive molecules. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents across a wide range of diseases. Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[2]

This compound (CAS No. 1445781-45-2) is a strategically functionalized quinoline derivative that serves as a powerful building block in the synthesis of novel pharmaceutical candidates. The presence of a bromine atom at the 5-position and a methyl carboxylate group at the 8-position offers orthogonal reactivity, allowing for selective and sequential chemical transformations. The bromine atom is a versatile handle for transition metal-catalyzed cross-coupling reactions, while the ester can be readily hydrolyzed to the corresponding carboxylic acid, a common pharmacophore or a point for further derivatization.[2]

This guide will provide detailed protocols for the synthesis of this compound and its subsequent use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, two of the most powerful methods in modern organic synthesis.

Synthesis and Characterization of this compound

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available 8-methylquinoline, which undergoes bromination followed by oxidation of the methyl group to a carboxylic acid, and subsequent esterification.

G A 8-Methylquinoline B 5-Bromo-8-methylquinoline A->B NBS, H2SO4 C 5-Bromoquinoline-8-carboxylic acid B->C KMnO4 or other oxidant D This compound C->D SOCl2, then MeOH

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of 5-Bromo-8-methylquinoline (Analogous Procedure)

This protocol is adapted from the synthesis of similar bromo-substituted quinolines and isoquinolines.[1]

Materials:

  • 8-Methylquinoline

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 8-methylquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice and basify with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 5-bromo-8-methylquinoline.

Subsequent Steps (Oxidation and Esterification)

The synthesized 5-bromo-8-methylquinoline can then be oxidized to 5-bromoquinoline-8-carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄). The resulting carboxylic acid can be converted to the methyl ester via treatment with thionyl chloride (SOCl₂) to form the acyl chloride, followed by quenching with methanol (MeOH).

Characterization Data (Predicted)

The structural confirmation of the final product, this compound, would be achieved through standard spectroscopic methods. Predicted data based on analogous structures is presented below.

Technique Expected Observations
¹H NMR Aromatic protons of the quinoline core with characteristic coupling patterns. A singlet for the methyl ester protons around 3.9-4.1 ppm.
¹³C NMR Resonances for the quinoline carbons, with the carbon bearing the bromine atom shifted downfield. A peak for the ester carbonyl carbon around 165-170 ppm and the methoxy carbon around 52-54 ppm.
Mass Spec The molecular ion peak (M+) and the characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks in an approximate 1:1 ratio).

Application in Pharmaceutical Synthesis: Cross-Coupling Reactions

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the 5-position of the quinoline core.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron species and an organic halide. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups.

G cluster_0 Suzuki-Miyaura Coupling Workflow A This compound C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Dioxane/H2O) A->C B Aryl/Heteroaryl Boronic Acid or Boronate Ester B->C D Methyl 5-(aryl/heteroaryl)quinoline-8-carboxylate C->D Heat

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Parameter Typical Range/Value
Catalyst Loading 2-10 mol%
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF
Temperature 80-110 °C
Reaction Time 4-24 hours
Typical Yield 70-95% (highly substrate dependent)
Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is invaluable for the synthesis of aryl amines, which are prevalent in many drug molecules. The choice of ligand is critical for the success of this reaction.

G cluster_1 Buchwald-Hartwig Amination Workflow A This compound C Pd Pre-catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos, BINAP) Base (e.g., NaOtBu, K3PO4) Solvent (e.g., Toluene, Dioxane) A->C B Primary or Secondary Amine B->C D Methyl 5-(amino)quinoline-8-carboxylate C->D Heat

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) to a flame-dried Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add this compound (1.0 eq) and sodium tert-butoxide (1.4 eq).

  • Add the pre-formed catalyst solution to the flask containing the aryl bromide and base.

  • Add morpholine (1.2 eq) to the reaction mixture.

  • Seal the flask and heat to 100 °C for 8-12 hours, or until the reaction is complete by TLC analysis.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Typical Range/Value
Catalyst System Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP, etc.
Base NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, THF
Temperature 80-120 °C
Reaction Time 6-24 hours
Typical Yield 65-90% (highly dependent on amine and ligand)

Conversion to the Carboxylic Acid: A Key Pharmacophore

The methyl ester of the quinoline core can be readily hydrolyzed to the corresponding carboxylic acid, a functional group that is often crucial for biological activity, for instance by mimicking the phosphate backbone of DNA to interact with enzymes like PARP (Poly (ADP-ribose) polymerase).[3]

Protocol: Hydrolysis of Methyl 5-substituted-quinoline-8-carboxylate

Materials:

  • Methyl 5-substituted-quinoline-8-carboxylate

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the methyl 5-substituted-quinoline-8-carboxylate (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 v/v/v).

  • Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the organic solvents under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the desired carboxylic acid.

Application in the Synthesis of PARP Inhibitors: A Hypothetical Example

The 5-amino-quinoline-8-carboxamide scaffold is a key structural motif in some PARP inhibitors, a class of anticancer agents. While a direct synthesis of a specific drug like Niraparib from this compound is not explicitly published, the chemical transformations described above provide a clear and plausible synthetic route to such structures. The amination at the 5-position and the conversion of the ester to a primary amide are key steps that can be achieved using the protocols outlined in this guide.

Conclusion

This compound is a high-value intermediate for pharmaceutical synthesis. Its bifunctional nature allows for selective and sequential installation of various substituents through robust and well-understood cross-coupling reactions. The protocols and guidelines presented in this document are intended to serve as a practical resource for chemists engaged in the design and synthesis of novel quinoline-based therapeutic agents. The versatility of this building block, coupled with the power of modern synthetic methods, opens up a vast chemical space for the discovery of new and effective medicines.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with Methyl 5-Bromoquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides detailed protocols and expert insights into the palladium-catalyzed functionalization of methyl 5-bromoquinoline-8-carboxylate. The quinoline scaffold is a privileged motif in medicinal chemistry, and the strategic modification of this core structure through cross-coupling reactions is a cornerstone of modern drug discovery. This document is designed to empower researchers to effectively utilize this versatile building block in the synthesis of novel chemical entities.

The presence of a bromine atom at the 5-position and a methyl ester at the 8-position of the quinoline ring offers a unique opportunity for selective chemical modification. The electron-withdrawing nature of the quinoline ring and the carboxylate group can influence the reactivity of the C-Br bond, necessitating carefully optimized reaction conditions. This guide will delve into the nuances of applying several key palladium-catalyzed cross-coupling reactions to this specific substrate.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1] This reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are common in pharmaceutical agents.

Causality of Experimental Choices

For the Suzuki coupling of this compound, the selection of the palladium catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions. The electron-deficient nature of the quinoline ring facilitates the oxidative addition of the C-Br bond to the palladium(0) center.[2] Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and the subsequent reductive elimination steps.[3] The choice of base is crucial for activating the boronic acid partner for transmetalation without promoting unwanted side reactions like protodeboronation.[4]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered potassium carbonate (2.5 equiv.).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane/water (4:1 v/v) solvent mixture via syringe to achieve a concentration of approximately 0.1 M with respect to the bromoquinoline.

  • Place the reaction flask in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylquinoline-8-carboxylate.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

CatalystLigandBaseSolventTemp. (°C)Notes
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-110Good for mono-arylation of bromoquinolines.[5]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane100Often effective for heteroaryl couplings.
Pd(OAc)₂XPhosK₃PO₄Toluene100Bulky monophosphine ligands are generally effective for challenging substrates.[5]

Visualization: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Q-Br PdII_complex [L₂Pd(II)(Ar-Q)(Br)] OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar'-B(OH)₂ Base PdII_Ar_Ar [L₂Pd(II)(Ar-Q)(Ar')] Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Q-Ar' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Heck Reaction: Formation of C(sp²)-C(sp²) Bonds with Alkenes

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene, providing a powerful method for the synthesis of substituted alkenes.[6][7] This reaction is highly valued for its ability to form new carbon-carbon bonds with excellent stereoselectivity, typically favoring the trans isomer.[8]

Causality of Experimental Choices

In the context of this compound, the Heck reaction allows for the introduction of various alkenyl substituents. The choice of base is critical to regenerate the active Pd(0) catalyst at the end of the catalytic cycle.[9] Organic bases like triethylamine or inorganic bases such as potassium carbonate are commonly used. The ligand on the palladium catalyst can influence the regioselectivity and efficiency of the reaction. For electron-deficient heteroaryl halides, phosphine-free catalyst systems or those with specific N-heterocyclic carbene (NHC) ligands can be effective.[10]

Detailed Experimental Protocol: Heck Reaction

Reaction Scheme:

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sealed reaction tube

  • Magnetic stirrer and stir bar

Procedure:

  • To a sealed reaction tube containing a magnetic stir bar, add this compound (1.0 equiv.), palladium(II) acetate (2 mol%), and anhydrous N,N-dimethylformamide.

  • Add the alkene (1.5 equiv.) and triethylamine (2.0 equiv.) to the mixture.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100-120 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkenylquinoline-8-carboxylate.

Data Presentation: Representative Heck Reaction Conditions

CatalystLigandBaseSolventTemp. (°C)Notes
Pd(OAc)₂PPh₃Et₃NDMF100-120Classical Heck conditions.
PdCl₂(PPh₃)₂PPh₃K₂CO₃DMA120-140Suitable for less reactive substrates.
Pd(OAc)₂None (phosphine-free)DABCOACN80-100Can be effective for certain substrates.[10]

Visualization: General Workflow for Palladium-Catalyzed Heck Reaction

Heck_Workflow start Start reagents Combine Substrate, Alkene, Pd Catalyst, and Base in Solvent start->reagents reaction Heat Reaction Mixture (e.g., 100-120 °C) reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the Heck reaction.

Sonogashira Coupling: Synthesis of Alkynylquinolines

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is indispensable for the synthesis of internal alkynes, which are versatile intermediates in organic synthesis.

Causality of Experimental Choices

A key feature of the traditional Sonogashira reaction is the use of a copper(I) co-catalyst, which facilitates the formation of a copper acetylide intermediate, accelerating the transmetalation step. However, copper-free protocols have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[12][13] The choice of base, typically an amine such as triethylamine or diisopropylamine, is crucial for both the deprotonation of the terminal alkyne and to act as a solvent. For a substrate like this compound, milder conditions may be necessary to avoid side reactions involving the ester group.

Detailed Experimental Protocol: Copper-Free Sonogashira Coupling

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Acetonitrile (ACN), anhydrous and degassed

  • Schlenk tube

  • Magnetic stirrer and stir bar

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and cesium carbonate (2.0 equiv.).

  • Add anhydrous and degassed acetonitrile.

  • Add the terminal alkyne (1.5 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to 80 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-alkynylquinoline-8-carboxylate.

Data Presentation: Representative Sonogashira Coupling Conditions

CatalystCo-catalystBaseSolventTemp. (°C)Notes
Pd(PPh₃)₄CuIEt₃NTHFRT to 50Classic Sonogashira conditions.
PdCl₂(PPh₃)₂NoneCs₂CO₃ACN80Copper-free conditions to avoid homocoupling.[14]
Pd(OAc)₂/dppfNoneTBAFTHFRTMild conditions with fluoride activation.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines from aryl halides.[15][16] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.

Causality of Experimental Choices

The success of the Buchwald-Hartwig amination heavily relies on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition of the aryl bromide and the reductive elimination of the arylamine product.[17] The selection of a suitable base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide being commonly used.[18] For a substrate with an ester functionality, care must be taken to avoid base-mediated hydrolysis.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Toluene, anhydrous and degassed

  • Schlenk tube or sealed vial

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube.[11]

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Data Presentation: Catalyst and Ligand Selection for Buchwald-Hartwig Amination

Palladium SourceLigandBaseCommon Substrates
Pd(OAc)₂BINAPCs₂CO₃Primary and secondary amines.
Pd₂(dba)₃XantphosNaOt-BuA broad range of amines, good for heteroaryl bromides.[11]
G3-XPhos PrecatalystXPhosK₃PO₄Challenging couplings, often at lower temperatures.

Visualization: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Q-Br PdII_complex [L₂Pd(II)(Ar-Q)(Br)] OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord HNR¹R² Base PdII_Amide [L₂Pd(II)(Ar-Q)(NR¹R²)] Amine_Coord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Regeneration Product Ar-Q-NR¹R² RedElim->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Palladium-Catalyzed Carbonylation: Introduction of a Carbonyl Group

Palladium-catalyzed carbonylation reactions are a powerful tool for the introduction of a carbonyl group into an organic molecule, using carbon monoxide (CO) or a CO surrogate.[19] This methodology allows for the synthesis of carboxylic acids, esters, amides, and ketones from aryl halides.

Causality of Experimental Choices

For the methoxycarbonylation of this compound, the reaction is typically carried out under a carbon monoxide atmosphere in the presence of a palladium catalyst and an alcohol. The choice of ligand is crucial, with bidentate phosphine ligands like Xantphos often being effective.[18] The use of a base is necessary to neutralize the hydrobromic acid generated during the reaction. To avoid the handling of toxic carbon monoxide gas, various CO surrogates have been developed, such as paraformaldehyde or metal carbonyls.[20][21]

Detailed Experimental Protocol: Methoxycarbonylation

Reaction Scheme:

Materials:

  • This compound

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Xantphos (4 mol%)

  • Triethylamine (Et₃N) (3.0 equivalents)

  • Methanol (MeOH), anhydrous

  • Carbon monoxide (CO) gas balloon

  • High-pressure reaction vessel or Schlenk flask

Procedure:

  • To a high-pressure reaction vessel or a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), palladium(II) acetate (2 mol%), and Xantphos (4 mol%).

  • Add anhydrous methanol as the solvent and triethylamine (3.0 equiv.) as the base.

  • Seal the vessel and purge with carbon monoxide gas several times.

  • Pressurize the vessel with CO (1 atm, balloon) and heat the reaction mixture to 80-100 °C.

  • Stir the reaction for 12-24 hours, monitoring the consumption of the starting material by TLC or LC-MS.

  • After cooling to room temperature, carefully vent the CO gas in a fume hood.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired diester product.

Data Presentation: Alternative Carbon Monoxide Sources

CO SourceCatalyst SystemConditionsNotes
Mo(CO)₆Pd(OAc)₂ / dppfToluene, 110 °CSolid and easier to handle than CO gas.
ParaformaldehydePd(OAc)₂ / XantphosToluene, 150 °CInexpensive and readily available.[20]
N-FormylsaccharinPd(OAc)₂ / PPh₃Dioxane, 100 °CStable, solid CO surrogate.

Safety and Handling Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organoboron Reagents: Boronic acids are generally of low toxicity but can be irritants. Avoid inhalation of dust and contact with skin and eyes.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.

  • Carbon Monoxide: CO is a highly toxic, odorless, and flammable gas. All carbonylation reactions should be performed in a well-ventilated fume hood with a CO detector.

References

Application Notes & Protocols: Methyl 5-bromoquinoline-8-carboxylate as a Cornerstone for the Synthesis of Novel BET Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Targeting the Epigenetic Readers

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic regulators.[1][2] These proteins act as "readers" of the epigenetic code by recognizing and binding to acetylated lysine residues on histone tails and other proteins.[2] This interaction is fundamental for recruiting transcriptional machinery to specific gene promoters, thereby controlling the expression of genes involved in cell proliferation, apoptosis, and inflammation. The critical role of BET proteins in driving oncogene expression has made them a high-priority target in oncology and other therapeutic areas.[3][4]

The development of small-molecule inhibitors that can competitively bind to the acetyl-lysine pocket of BET bromodomains has emerged as a promising therapeutic strategy.[1][4] Among the diverse chemical scaffolds explored, the quinoline core has proven to be a "privileged structure" in medicinal chemistry, offering a rigid framework capable of forming key interactions with various biological targets.[5][6] This guide provides a detailed overview of the application of methyl 5-bromoquinoline-8-carboxylate , a versatile chemical intermediate, in the synthesis of quinoline-based BET bromodomain inhibitors. We will delve into the strategic rationale, detailed synthetic protocols, and the underlying chemical principles that make this building block invaluable for drug discovery professionals.

The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a bicyclic aromatic heterocycle that serves as an excellent scaffold for several reasons:

  • Structural Rigidity: The fused ring system provides a defined and rigid orientation for appended functional groups, which can reduce the entropic penalty upon binding to a target protein.

  • Versatile Chemistry: The quinoline core is amenable to a wide range of chemical modifications, allowing for systematic exploration of structure-activity relationships (SAR).[5]

  • Key Binding Interactions: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, mimicking the interaction of the acetylated lysine's carbonyl group with key residues (like Asn140 in BRD4) in the BET binding pocket.[1]

This compound is an ideal starting material. The bromine atom at the C5 position serves as a highly efficient chemical "handle" for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methyl ester at the C8 position provides another site for potential modification or can be involved in additional interactions within the protein.

Core Synthetic Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most powerful and widely used method to functionalize the C5 position of this compound is the Suzuki-Miyaura cross-coupling reaction.[7][8] This Nobel Prize-winning reaction forges a carbon-carbon bond between an organohalide (the bromoquinoline) and an organoboron compound (typically a boronic acid or boronate ester) in the presence of a palladium catalyst and a base.[9][10]

Causality Behind Component Selection
  • Substrate (this compound): The C-Br bond is sufficiently reactive to undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.

  • Coupling Partner (Aryl/Heteroaryl Boronic Acid): Boronic acids are generally stable, commercially available in great diversity, and have low toxicity. They are activated by the base for the crucial transmetalation step.

  • Palladium Catalyst: A Pd(0) species is the active catalyst. It can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a more stable Pd(II) precatalyst (e.g., PdCl₂(dppf)). The choice of phosphine ligands is critical for stabilizing the palladium center and modulating its reactivity.

  • Base: An inorganic base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) is essential. It activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the organic group to the palladium center (transmetalation).[8]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is commonly used. The organic solvent solubilizes the substrate and catalyst, while water is often necessary to dissolve the inorganic base and facilitate the reaction.

Generalized Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle, illustrated below.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R¹-Pd(II)L₂-X (X = Br) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate boronic_acid R²-B(OH)₂ + Base boronate [R²-B(OH)₃]⁻ boronic_acid->boronate Activation boronate->transmetalation Enters Cycle reductive_elim Reductive Elimination pd_intermediate->reductive_elim reductive_elim->pd0 product R¹-R² Coupled Product reductive_elim->product Product Released substrate R¹-X (Bromoquinoline) substrate->oxidative_add Enters Cycle Synthesis_Workflow start This compound + 4-Acetylphenylboronic acid reagents Catalyst: PdCl₂(dppf) Base: K₂CO₃ Solvent: 1,4-Dioxane/H₂O start->reagents reaction Reaction Setup Degas with N₂ Heat (e.g., 90 °C) start->reaction reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup (Quench, Extract with EtOAc) monitoring->workup Upon completion purification Purification (Silica Gel Chromatography) workup->purification product Final Product Methyl 5-(4-acetylphenyl)quinoline-8-carboxylate purification->product

References

Introduction: The Quinoline Scaffold and its Privileged Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the Quinoline Core via Palladium-Catalyzed Cross-Coupling of Methyl 5-Bromoquinoline-8-carboxylate

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in modern drug discovery.[1][2][3] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a "privileged structure" in medicinal chemistry.[4][5] This prominence is evidenced by its presence in a multitude of FDA-approved drugs with diverse therapeutic applications, including antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer (e.g., Topotecan) agents.[1][6][7] The ability to strategically modify the quinoline core is paramount for developing novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.[4][8]

This compound serves as an exceptionally versatile starting material for this purpose. The molecule is strategically pre-functionalized for diversification: the bromine atom at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, while the methyl ester at the C8 position offers a site for subsequent modifications, such as amidation, or can influence the electronic properties of the ring system. This guide provides detailed protocols and scientific rationale for leveraging this key building block to generate diverse libraries of functionalized quinolines.

Core Strategy: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[9][10] These reactions are prized for their broad substrate scope, high functional group tolerance, and predictable reactivity, making them ideal for the complex scaffolds often encountered in drug development.[5] The general approach involves the coupling of an organohalide (in this case, the C5-bromo position of our quinoline) with a coupling partner, facilitated by a palladium catalyst.

The choice of catalyst, ligand, base, and solvent is critical and is dictated by the specific transformation being performed. The ligand, typically a phosphine, stabilizes the palladium center and modulates its reactivity, which is crucial for achieving high yields and preventing side reactions.[11][12]

G cluster_start Starting Material cluster_partners Coupling Partners cluster_process Process cluster_products Functionalized Products SM This compound Process Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) SM->Process BoronicAcid Boronic Acids / Esters (R-B(OR)2) BoronicAcid->Process Amine Amines (R2NH) Amine->Process Alkyne Terminal Alkynes (R-C≡CH) Alkyne->Process ArylProduct C5-Aryl/Heteroaryl Quinoline Process->ArylProduct AminoProduct C5-Amino Quinoline Process->AminoProduct AlkynylProduct C5-Alkynyl Quinoline Process->AlkynylProduct

General workflow for diversifying the quinoline core.

Application Protocol 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)-C(sp²) bonds, coupling aryl halides with aryl or vinyl boronic acids or their esters.[13] This reaction is highly valued for the stability and low toxicity of the boron reagents and its tolerance of a vast range of functional groups.[13]

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) species is required to initiate the catalytic cycle. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand is more common. PdCl₂(dppf) is often effective as the dppf ligand is robust and promotes efficient coupling.[14]

  • Base: A base is essential to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[13] Inorganic bases like K₂CO₃, Na₂CO₃, or Cs₂CO₃ are commonly used. The choice depends on the lability of other functional groups; K₂CO₃ is a good general-purpose choice.[14]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is typically used. Water is necessary to dissolve the inorganic base and facilitate the formation of the boronate species.

Suzuki-Miyaura coupling at the C5 position.

Detailed Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03–0.05 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) active species is sensitive to oxygen.[15]

  • Solvent Addition: Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe. The final concentration should be approximately 0.1 M with respect to the bromoquinoline.

  • Reaction: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 4–18 hours.[16]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired C5-aryl quinoline derivative.

Data Summary: Suzuki-Miyaura Coupling Conditions

Coupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.5)Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.0)Toluene/EtOH/H₂O8580-92
Thiophen-2-ylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.5)DME/H₂O8075-88[14]
Pyridin-3-ylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄ (3.0)Dioxane/H₂O10070-85

Application Protocol 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful reaction for constructing C-N bonds by coupling aryl halides with a wide variety of primary and secondary amines.[11][12] This method has revolutionized access to aryl amines, which are prevalent motifs in pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of phosphine ligand. Sterically hindered, electron-rich alkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote the challenging reductive elimination step that forms the C-N bond.[12] The choice of ligand depends on the amine coupling partner (primary vs. secondary, alkyl vs. aryl).

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is strong enough to deprotonate the amine-palladium complex but generally does not interfere with the reaction.[11] Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be used.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base.

Buchwald-Hartwig amination at the C5 position.

Detailed Experimental Protocol:

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the appropriate phosphine ligand (e.g., XPhos, 0.08 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to a flame-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent and Inert Atmosphere: Remove the tube from the glovebox, add anhydrous, degassed toluene or dioxane via syringe, and place the reaction under a positive pressure of Argon or Nitrogen.

  • Reaction: Heat the reaction mixture in a preheated oil bath at 90–110 °C.

  • Monitoring: Follow the reaction's progress by LC-MS. These reactions are typically complete in 6–24 hours.

  • Work-up: Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic extracts. Wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography to yield the C5-amino quinoline product.

Data Summary: Buchwald-Hartwig Amination Conditions

Amine PartnerPd Precatalyst / Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
MorpholinePd₂(dba)₃ / XPhos (2/8)NaOtBu (1.4)Toluene11080-95
AnilinePd(OAc)₂ / RuPhos (2/4)K₃PO₄ (2.0)Dioxane10075-90
n-ButylaminePd₂(dba)₃ / BrettPhos (2/8)LiHMDS (1.5)THF9070-85
DiethylaminePd(OAc)₂ / XPhos (3/9)NaOtBu (1.4)Toluene11065-80

Application Protocol 3: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17][18] This reaction is exceptionally useful for introducing an alkyne handle, which can be used in subsequent transformations like "click" chemistry or further functionalization. The classic protocol uses a dual catalyst system of palladium and copper(I).[19]

Causality Behind Experimental Choices:

  • Catalyst System: The reaction involves two catalytic cycles. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) undergoes oxidative addition with the bromoquinoline. The copper(I) cocatalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide, which is more reactive and readily undergoes transmetalation with the palladium complex.[10]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the alkyne and to act as the solvent.

  • Solvent: The amine base often serves as the solvent, though co-solvents like THF or DMF can be used to improve solubility.

Sonogashira coupling at the C5 position.

Detailed Experimental Protocol:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), and the copper(I) cocatalyst (e.g., CuI, 0.04 equiv.).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times.

  • Solvent and Reagent Addition: Add a degassed solvent such as THF, followed by the amine base (e.g., Et₃N, 3.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40–60 °C) until the starting material is consumed, as monitored by TLC.

  • Monitoring: The reaction is often complete within 2–12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Filter through a pad of Celite to remove the catalysts. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure C5-alkynyl quinoline.

Data Summary: Sonogashira Coupling Conditions

Alkyne PartnerPd Catalyst (mol%)Cu(I) Salt (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3.0)THFRT88-96
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPEA (3.0)DMF5085-95
1-HexynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3.0)THF/Et₃N4082-90
Propargyl alcoholPd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃N (3.0)THFRT75-88

Characterization of Functionalized Products

To ensure the successful synthesis and purity of the novel quinoline derivatives, a standard suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The appearance of new signals corresponding to the introduced functional group and shifts in the aromatic quinoline signals provide definitive structural evidence.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups, such as the C≡C stretch of an alkyne from a Sonogashira coupling or the N-H stretch of a secondary amine from a Buchwald-Hartwig reaction.[20]

Conclusion and Outlook

This compound is a powerful and versatile platform for the synthesis of diverse quinoline libraries. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and high-yielding pathways to introduce aryl, amino, and alkynyl functionalities, respectively, at the C5 position. The protocols outlined in this guide offer robust starting points for researchers in medicinal chemistry and drug discovery. The resulting functionalized products can be further elaborated, for instance, by hydrolysis or amidation of the C8-ester, to rapidly generate molecules with significant structural complexity and potential biological activity.

References

large-scale synthesis considerations for methyl 5-bromoquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of Methyl 5-bromoquinoline-8-carboxylate

Topic: Large-Scale Synthesis Considerations for this compound Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a pivotal intermediate in the synthesis of various pharmaceutical agents, including novel antimalarial and anticancer drugs.[1] Its utility stems from the unique arrangement of functional groups on the quinoline scaffold, which allows for diverse subsequent chemical modifications. This application note provides a comprehensive, in-depth guide for the large-scale synthesis of this key intermediate. The proposed four-step synthetic route is designed for scalability, robustness, and control, starting from readily available commercial materials. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and address critical process optimization and safety considerations essential for transitioning from laboratory to pilot-plant scale.

Strategic Overview of the Synthetic Pathway

The synthesis of a multi-functionalized heterocyclic compound like this compound on a large scale requires a strategy that prioritizes cost-effectiveness, safety, and high purity of the final product. A linear synthesis approach starting from 2-methylaniline (o-toluidine) is selected for its reliance on well-established, scalable reactions and the strategic introduction of functional groups to ensure high regioselectivity.

The four key transformations are:

  • Quinoline Core Formation: Construction of the 8-methylquinoline ring via a modified Skraup reaction.

  • Regioselective Bromination: Introduction of a bromine atom at the C5 position.

  • Side-Chain Oxidation: Conversion of the 8-methyl group to a carboxylic acid.

  • Esterification: Formation of the final methyl ester product.

This sequence avoids the use of complex or expensive starting materials and allows for straightforward purification of intermediates at each stage.

G cluster_start Starting Material cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Oxidation cluster_step4 Step 4: Esterification A 2-Methylaniline B 8-Methylquinoline A->B Skraup Synthesis (Glycerol, H₂SO₄, Oxidant) C 5-Bromo-8-methylquinoline B->C Electrophilic Bromination (NBS, H₂SO₄) D 5-Bromoquinoline-8-carboxylic acid C->D Side-Chain Oxidation (KMnO₄, Heat) E This compound D->E Fischer Esterification (Methanol, H₂SO₄)

Caption: Overall synthetic workflow from 2-methylaniline to the target compound.

Detailed Protocols and Experimental Rationale

Step 1: Synthesis of 8-Methylquinoline via Skraup Reaction

The Skraup synthesis is a classic and powerful method for constructing the quinoline core.[2] While notoriously exothermic, modifications have been developed to moderate the reaction, making it safe and economical for commercial-scale production.[3][4] The use of an iron(II) sulfate catalyst helps to control the reaction rate.

Materials

Reagent Molar Mass ( g/mol ) Quantity (kg) Moles (mol) Molar Eq.
2-Methylaniline 107.15 1.00 9.33 1.0
Glycerol 92.09 2.58 28.00 3.0
Nitrobenzene 123.11 1.27 10.31 1.1
Sulfuric Acid (98%) 98.08 2.29 23.33 2.5

| Iron(II) Sulfate Heptahydrate | 278.01 | 0.052 | 0.19 | 0.02 |

Protocol

  • Charge a suitably sized glass-lined reactor with concentrated sulfuric acid and iron(II) sulfate heptahydrate.

  • Begin aggressive stirring and cool the mixture to 10-15 °C using a chiller.

  • Slowly add 2-methylaniline to the acid, ensuring the internal temperature does not exceed 40 °C. This forms the aniline salt and helps control the initial exotherm.

  • Once addition is complete, add the glycerol over 30-45 minutes, maintaining a temperature below 60 °C.

  • Add the nitrobenzene (oxidizing agent) to the mixture.

  • Heat the reaction mixture slowly and carefully to 120-130 °C. The reaction is highly exothermic around 100-110 °C; precise temperature control is critical. Maintain the temperature for 4-6 hours until in-process control (e.g., GC analysis) shows consumption of the starting material.

  • Work-up: Cool the mixture to below 80 °C and cautiously quench by pouring it onto a mixture of ice and water.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution to pH 8-9, ensuring the temperature is kept below 50 °C. The product will separate as a dark oil.

  • Perform a steam distillation to isolate the volatile 8-methylquinoline from non-volatile tars and byproducts.

  • Extract the distillate with a suitable solvent (e.g., toluene), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-methylquinoline as a pale yellow oil.

Step 2: Regioselective Synthesis of 5-Bromo-8-methylquinoline

Electrophilic substitution on the quinoline ring is directed by the existing substituents and protonation state. In strongly acidic media, the quinoline nitrogen is protonated, deactivating the heterocyclic ring. Substitution therefore occurs on the carbocyclic ring. The 8-methyl group is weakly activating, and substitution is favored at the C5 and C7 positions. Steric hindrance from the peri-methyl group favors substitution at the C5 position.

Materials

Reagent Molar Mass ( g/mol ) Quantity (kg) Moles (mol) Molar Eq.
8-Methylquinoline 143.19 1.00 6.98 1.0
N-Bromosuccinimide (NBS) 177.98 1.31 7.33 1.05

| Sulfuric Acid (98%) | 98.08 | 3.00 | - | Solvent |

Protocol

  • Charge the reactor with concentrated sulfuric acid and cool to 0-5 °C.

  • Slowly add 8-methylquinoline, maintaining the temperature below 20 °C.

  • Once a homogeneous solution is obtained, add N-bromosuccinimide (NBS) portion-wise over 1-2 hours. The portion-wise addition is crucial to control the exotherm and prevent runaway reactions.

  • Allow the reaction to stir at 5-10 °C for 2-3 hours, then let it warm to room temperature and stir for an additional 8-12 hours. Monitor reaction completion by HPLC or TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Basify the cold slurry with aqueous ammonia or sodium hydroxide to pH 8-9.

  • The crude product will precipitate as a solid. Filter the solid, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol.

  • Recrystallize the crude solid from an ethanol/water mixture to yield pure 5-bromo-8-methylquinoline.[5]

Step 3: Oxidation to 5-Bromoquinoline-8-carboxylic acid

The oxidation of an alkyl side-chain on an aromatic ring to a carboxylic acid is a standard transformation. Potassium permanganate is a powerful and cost-effective oxidizing agent for this purpose. The reaction must be conducted under careful temperature control to prevent over-oxidation and decomposition.

Materials

Reagent Molar Mass ( g/mol ) Quantity (kg) Moles (mol) Molar Eq.
5-Bromo-8-methylquinoline 222.08 1.00 4.50 1.0
Potassium Permanganate (KMnO₄) 158.03 1.42 8.99 2.0
Water 18.02 10.00 - Solvent

| Sodium Hydroxide | 40.00 | 0.20 | 5.00 | 1.1 |

Protocol

  • Suspend 5-bromo-8-methylquinoline in water containing sodium hydroxide in the reactor. The basic condition aids in the oxidation process.

  • Heat the suspension to 70-80 °C with vigorous stirring.

  • Prepare a solution of potassium permanganate in warm water.

  • Add the KMnO₄ solution slowly to the quinoline suspension over 3-4 hours. The purple color of the permanganate should disappear as it is consumed. A brown precipitate of manganese dioxide (MnO₂) will form.

  • After the addition is complete, maintain the temperature at 80-90 °C for an additional 2-4 hours until the starting material is consumed (monitored by TLC/HPLC).

  • Work-up: Cool the reaction mixture to room temperature. Filter off the MnO₂ precipitate and wash the filter cake with hot water.

  • Combine the filtrate and washings. Cool the solution in an ice bath and acidify with concentrated hydrochloric acid to pH 2-3.

  • The product, 5-bromoquinoline-8-carboxylic acid, will precipitate as a white or off-white solid.[6]

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 4: Fischer Esterification to this compound

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7] Using a large excess of the alcohol (methanol) as the solvent drives the equilibrium towards the product.

G cluster_mech Fischer Esterification Mechanism R-COOH Carboxylic Acid Protonated_Carbonyl Protonated Carbonyl (Activated) R-COOH->Protonated_Carbonyl + H⁺ (from H₂SO₄) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester Product Protonated_Ester->Ester - H⁺ (Catalyst Regeneration) MeOH Methanol (Nucleophile) MeOH->Tetrahedral_Intermediate H2O Water (Leaving Group)

Caption: Key mechanistic steps of the Fischer Esterification process.

Materials

Reagent Molar Mass ( g/mol ) Quantity (kg) Moles (mol) Molar Eq.
5-Bromoquinoline-8-carboxylic acid 268.08 1.00 3.73 1.0
Methanol 32.04 5.98 (7.5 L) 186.6 Solvent

| Sulfuric Acid (98%) | 98.08 | 0.18 | 1.87 | 0.5 |

Protocol

  • Suspend the 5-bromoquinoline-8-carboxylic acid in methanol in a reactor equipped with a reflux condenser.

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • Heat the mixture to reflux (approx. 65 °C) and maintain for 12-24 hours. The reaction progress can be monitored by observing the dissolution of the starting material and by HPLC analysis.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately 75% under reduced pressure.

  • Pour the remaining mixture into cold water or onto ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • The crude ester will precipitate as a solid. Filter the product, wash with water, and dry.

  • Recrystallize from a suitable solvent system, such as ethyl acetate/hexanes, to obtain the final product, this compound, with high purity.

Scale-Up and Process Safety Considerations

Transitioning this synthesis from the bench to a pilot or manufacturing scale introduces significant challenges that must be proactively managed.

  • Thermal Management: The Skraup reaction (Step 1) and the permanganate oxidation (Step 3) are highly exothermic. Large-scale reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient. Gradual reagent addition, robust cooling systems, and continuous temperature monitoring are non-negotiable.

  • Material Handling and PPE:

    • Bromine/NBS: N-Bromosuccinimide is a source of bromine. While safer than liquid bromine, it is still a powerful oxidizing agent and corrosive. Handlers must use appropriate PPE, including chemical-resistant gloves, splash goggles, face shields, and lab coats.[8] All manipulations should be done in a well-ventilated area or fume hood.

    • Corrosive Reagents: Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Use of appropriate acid/base resistant gloves, aprons, and face protection is mandatory.[9] Emergency showers and eyewash stations must be readily accessible.

    • Potassium Permanganate: A strong oxidizer that can create fire or explosion hazards if mixed with organic materials or reducing agents. Store separately and handle with care.

  • Waste Disposal:

    • The oxidation step generates significant amounts of manganese dioxide (MnO₂) waste, which must be disposed of according to local environmental regulations.

    • Acidic and basic aqueous streams from work-ups must be neutralized before disposal.

    • Solvent waste should be collected and disposed of through a certified waste management provider.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity and purity of the final product and key intermediates.

CompoundExpected AppearanceMelting Point (°C)¹H NMR (CDCl₃, δ ppm)MS (ESI+) m/z
8-MethylquinolinePale yellow oilN/A~8.9 (dd), 8.1 (dd), 7.3-7.5 (m), 2.7 (s, 3H)144.1 [M+H]⁺
5-Bromo-8-methylquinolineOff-white solid~85-88~8.9 (dd), 8.4 (d), 7.6 (d), 7.5 (dd), 2.8 (s, 3H)222.0/224.0 [M+H]⁺
5-Bromoquinoline-8-carboxylic acidWhite solid~210-215~9.0 (dd), 8.6 (d), 8.2 (d), 7.7 (dd)268.0/270.0 [M+H]⁺
This compound White to light-yellow solid ~115-120 ~9.0 (dd), 8.5 (d), 8.1 (d), 7.6 (dd), 4.1 (s, 3H) 282.0/284.0 [M+H]⁺

References

Application Note: Strategic Use of Methyl 5-Bromoquinoline-8-carboxylate in the Synthesis of Potent CCR6 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of immunology and medicinal chemistry.

Abstract

The C-C chemokine receptor 6 (CCR6) has emerged as a critical therapeutic target for a range of inflammatory and autoimmune diseases, including psoriasis, inflammatory bowel disease, and rheumatoid arthritis.[1][2] The development of small molecule antagonists for CCR6 is a key focus in modern drug discovery. This application note provides a detailed technical guide on the strategic utilization of methyl 5-bromoquinoline-8-carboxylate as a versatile starting material for the synthesis of a novel class of quinoline-based CCR6 antagonists. We present a logical synthetic pathway, detailed experimental protocols, and discuss the chemical rationale behind the proposed transformations, empowering researchers to accelerate their drug discovery efforts in this important area.

Introduction: The Therapeutic Promise of CCR6 Antagonism

CCR6 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of various immune cells, including T helper 17 (Th17) cells, regulatory T cells (Tregs), B cells, and immature dendritic cells.[1] Its sole known ligand is the chemokine CCL20. The CCR6/CCL20 signaling axis plays a pivotal role in directing the migration of these immune cells to sites of inflammation.[2] Dysregulation of this pathway is a hallmark of many autoimmune disorders, making the development of CCR6 antagonists a highly attractive therapeutic strategy to disrupt the inflammatory cascade.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its rigid bicyclic structure provides a robust framework for the precise spatial orientation of pharmacophoric groups. Specifically, quinoline-8-carboxylic acid derivatives have been identified as a promising class of CCR6 modulators, as evidenced by patent literature. This application note outlines a synthetic approach that leverages the chemical reactivity of this compound to generate a library of potential CCR6 antagonists.

Synthetic Strategy: A Modular Approach to CCR6 Antagonists

Our proposed synthetic strategy employs a modular approach, allowing for the systematic exploration of the structure-activity relationship (SAR) around the quinoline core. The key starting material, this compound, offers two orthogonal points for chemical modification: the bromine atom at the C5 position and the methyl ester at the C8 position.

The overall synthetic workflow can be visualized as follows:

G A This compound B Step 1: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination) A->B Arylamine, Pd Catalyst, Ligand, Base C Methyl 5-(Arylamino)quinoline-8-carboxylate Intermediate B->C D Step 2: Ester Hydrolysis C->D LiOH or NaOH E 5-(Arylamino)quinoline-8-carboxylic Acid D->E F Step 3: Amide Coupling E->F Amine, Coupling Agent G Final CCR6 Antagonist (Quinoline-8-carboxamide) F->G

Caption: Synthetic workflow for the preparation of quinoline-8-carboxamide CCR6 antagonists.

This three-step sequence allows for the introduction of diverse functionalities at both the C5 and C8 positions of the quinoline scaffold, facilitating a comprehensive SAR investigation.

Experimental Protocols

PART 1: Synthesis of Methyl 5-(Arylamino)quinoline-8-carboxylate Intermediate via Buchwald-Hartwig Amination

The introduction of an arylamino group at the C5 position is a critical step in building the pharmacophore required for CCR6 antagonism. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.

Rationale: The choice of the Buchwald-Hartwig amination is predicated on its broad substrate scope and functional group tolerance, which are essential for creating a diverse library of compounds for screening. The selection of the palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions.

Detailed Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylamine (1.2 equiv.), cesium carbonate (Cs₂CO₃) (2.0 equiv.), and Xantphos (0.1 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane as the solvent, followed by the addition of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv.).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired methyl 5-(arylamino)quinoline-8-carboxylate.

Parameter Value/Condition
Starting Material This compound
Reagents Arylamine, Cs₂CO₃, Xantphos, Pd₂(dba)₃
Solvent Anhydrous 1,4-dioxane
Temperature 100 °C
Reaction Time 12-24 hours
Purification Flash Column Chromatography
PART 2: Hydrolysis of the Methyl Ester to 5-(Arylamino)quinoline-8-carboxylic Acid

The second step involves the saponification of the methyl ester at the C8 position to the corresponding carboxylic acid. This carboxylic acid functionality is a key handle for the subsequent amide coupling reaction.

Rationale: Standard basic hydrolysis conditions are employed for this transformation. The use of a mixture of tetrahydrofuran (THF) and water ensures the solubility of both the ester starting material and the resulting carboxylate salt.

Detailed Protocol:

  • Dissolution: Dissolve the methyl 5-(arylamino)quinoline-8-carboxylate (1.0 equiv.) in a mixture of THF and water (2:1 v/v).

  • Base Addition: Add lithium hydroxide (LiOH) monohydrate (3.0 equiv.) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-8 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Acidification: Once the reaction is complete, remove the THF under reduced pressure. Cool the aqueous solution in an ice bath and acidify to pH 3-4 with 1 M hydrochloric acid (HCl).

  • Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the 5-(arylamino)quinoline-8-carboxylic acid.

PART 3: Amide Coupling to Synthesize the Final Quinoline-8-carboxamide CCR6 Antagonist

The final step in the synthetic sequence is the coupling of the 5-(arylamino)quinoline-8-carboxylic acid with a diverse range of primary or secondary amines to generate the target quinoline-8-carboxamide library.

Rationale: A variety of amide coupling reagents can be employed for this transformation. Here, we describe a general protocol using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling agent that minimizes racemization and side reactions.

Detailed Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve the 5-(arylamino)quinoline-8-carboxylic acid (1.0 equiv.) in anhydrous dimethylformamide (DMF).

  • Activation: Add HATU (1.2 equiv.) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv.) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equiv.) to the reaction mixture.

  • Reaction Conditions: Continue stirring at room temperature for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the final quinoline-8-carboxamide CCR6 antagonist.

Parameter Value/Condition
Starting Material 5-(Arylamino)quinoline-8-carboxylic Acid
Reagents Primary or Secondary Amine, HATU, DIPEA
Solvent Anhydrous DMF
Temperature Room Temperature
Reaction Time 6-18 hours
Purification Chromatography (Flash or HPLC)

Structure-Activity Relationship (SAR) Insights

The described synthetic route allows for a systematic investigation of the SAR of this quinoline-based scaffold. Key areas for exploration include:

  • C5-Arylamino Substituent: The electronic and steric properties of the arylamino group at the C5 position can be varied by using a wide range of substituted anilines in the Buchwald-Hartwig amination step. This will probe the nature of the binding pocket in the CCR6 receptor.

  • C8-Carboxamide Moiety: The diversity of the final compounds can be further expanded by employing a library of primary and secondary amines in the final amide coupling step. This allows for the optimization of properties such as solubility, metabolic stability, and potency.

Conclusion

This application note details a robust and versatile synthetic strategy for the preparation of novel quinoline-8-carboxamide derivatives as potential CCR6 antagonists, starting from the readily available this compound. The provided step-by-step protocols, rooted in established and reliable chemical transformations, offer a clear and actionable guide for researchers in the field. By enabling the efficient generation of diverse compound libraries, this methodology will facilitate the discovery and optimization of new therapeutic agents for the treatment of CCR6-mediated inflammatory and autoimmune diseases.

References

Application Notes and Protocols: Derivatization of the Carboxylate Group of Methyl 5-bromoquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[2][3] The functionalization of the quinoline core allows for the fine-tuning of its physicochemical and pharmacological properties. Methyl 5-bromoquinoline-8-carboxylate is a versatile building block, offering multiple reaction sites for chemical modification. The carboxylate group at the 8-position is a prime target for derivatization, enabling the synthesis of a diverse library of compounds, including carboxylic acids, amides, and alcohols. These derivatives can serve as key intermediates in the synthesis of complex molecules or as final drug candidates.

This comprehensive guide provides detailed application notes and protocols for the derivatization of the carboxylate group of this compound. We will delve into the underlying chemical principles and provide step-by-step methodologies for hydrolysis, amidation, and reduction reactions.

Chemical Transformation Overview

The derivatization of this compound primarily involves nucleophilic acyl substitution reactions at the carbonyl carbon of the ester group. The key transformations covered in this guide are illustrated below.

Derivatization_Workflow Start This compound Acid 5-Bromoquinoline-8-carboxylic acid Start->Acid Hydrolysis Alcohol (5-Bromoquinolin-8-yl)methanol Start->Alcohol Reduction Amide 5-Bromoquinoline-8-carboxamide Derivatives Acid->Amide Amidation

Caption: Key derivatization pathways for this compound.

Part 1: Hydrolysis to 5-Bromoquinoline-8-carboxylic acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred due to its generally faster reaction rates and irreversibility.

Scientific Rationale

Under basic conditions, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the methoxide leaving group, yielding the carboxylate salt. A final acidification step is required to protonate the carboxylate and furnish the desired carboxylic acid.

Hydrolysis_Mechanism cluster_0 Saponification Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ Carboxylate Carboxylate Anion Tetrahedral_Intermediate->Carboxylate - CH₃OH Carboxylic_Acid 5-Bromoquinoline-8-carboxylic acid Carboxylate->Carboxylic_Acid + H₃O⁺ Amidation_Workflow cluster_1 Amide Synthesis Carboxylic_Acid 5-Bromoquinoline-8-carboxylic acid Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) Carboxylic_Acid->Activated_Intermediate + Coupling Agent Amide 5-Bromoquinoline-8-carboxamide Activated_Intermediate->Amide + Amine (R-NH₂) Reduction_Mechanism cluster_2 Ester Reduction Ester This compound Tetrahedral_Intermediate_1 Tetrahedral Intermediate Ester->Tetrahedral_Intermediate_1 + 'H⁻' (from LiAlH₄) Aldehyde 5-Bromoquinoline-8-carbaldehyde Tetrahedral_Intermediate_1->Aldehyde - CH₃O⁻ Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide + 'H⁻' (from LiAlH₄) Alcohol (5-Bromoquinolin-8-yl)methanol Alkoxide->Alcohol + H₃O⁺ (work-up)

References

Troubleshooting & Optimization

optimizing reaction yield for methyl 5-bromoquinoline-8-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 5-bromoquinoline-8-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Introduction: Strategic Approaches to Synthesis

The synthesis of this compound can be approached via two primary strategic routes, each with its own set of advantages and potential challenges. The choice of strategy often depends on the availability of starting materials and the specific requirements of the research.

  • Route A: Electrophilic Bromination. This approach involves the direct bromination of a precursor, methyl quinoline-8-carboxylate. The key challenge in this route is controlling the regioselectivity of the bromination to favor substitution at the C-5 position.

  • Route B: Esterification. This strategy begins with 5-bromoquinoline-8-carboxylic acid and involves its conversion to the corresponding methyl ester. The primary considerations for this route are achieving complete conversion and preventing hydrolysis of the product.

This guide will address both synthetic pathways, providing detailed protocols and troubleshooting for common issues encountered in each.

Diagram: Synthetic Strategies Overview

cluster_route_a Route A: Electrophilic Bromination cluster_route_b Route B: Esterification A_start Methyl quinoline-8-carboxylate A_reagent + Brominating Agent (e.g., NBS, Br2) A_start->A_reagent A_product This compound A_reagent->A_product A_side Side Products: - 7-bromo isomer - 5,7-dibromo product A_product->A_side B_start 5-Bromoquinoline-8-carboxylic acid B_reagent + Methanol / Acid Catalyst (e.g., H2SO4) B_start->B_reagent B_product This compound B_reagent->B_product B_side Side Products: - Unreacted starting material - Hydrolysis product B_product->B_side start Low Yield in Fischer Esterification check_sm TLC/LC-MS Analysis: Is starting material (SM) present? start->check_sm check_hydrolysis Is the carboxylic acid (hydrolysis product) present? check_sm->check_hydrolysis No incomplete Incomplete Reaction check_sm->incomplete Yes hydrolysis Product Hydrolysis check_hydrolysis->hydrolysis Yes solution1 Increase reaction time Use large excess of methanol Increase catalyst amount incomplete->solution1 solution2 Ensure anhydrous conditions Minimize water in work-up hydrolysis->solution2 consider_alt Consider alternative methods: - SOCl₂ route - Steglich Esterification solution1->consider_alt

Technical Support Center: A Researcher's Guide to the Synthesis and Purification of Methyl 5-bromoquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl 5-bromoquinoline-8-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to help you navigate the common challenges associated with obtaining high-purity this compound. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the integrity and success of your experiments.

I. Understanding the Impurity Profile of this compound

Achieving high purity for this compound is critical for its successful use in subsequent synthetic steps. The impurity profile of your material will largely depend on the synthetic route employed. The two most probable synthetic pathways are:

  • The Skraup (or Skraup-Doebner-von Miller) Synthesis: This classic method involves the cyclization of a substituted aniline with glycerol or an α,β-unsaturated carbonyl compound in the presence of an acid and an oxidizing agent.[1][2][3]

  • Electrophilic Bromination: This route involves the direct bromination of a pre-existing methyl quinoline-8-carboxylate.[4][5][6]

Each of these methods has a characteristic set of potential impurities that can co-crystallize or co-elute with the desired product.

II. Troubleshooting Guide: Common Impurities and Their Removal

This section addresses specific issues you may encounter during the synthesis and purification of this compound in a question-and-answer format.

Question 1: My crude product is a dark, tarry substance with a low yield of the desired compound. What is the likely cause and how can I improve this?

Answer: The formation of a significant amount of tar is a classic hallmark of the Skraup synthesis, which is known for its potentially violent and exothermic nature.[7] This tar is a complex mixture of polymerized side-products arising from the harsh acidic and oxidizing conditions.

Causality and Experimental Choices:

  • Reaction Control: The reaction of aniline with acrolein (generated in situ from glycerol) is highly exothermic.[1][3] Poor temperature control can lead to uncontrolled polymerization. The use of a moderator, such as ferrous sulfate, can help to control the reaction rate.[7]

  • Oxidizing Agent: The choice and amount of oxidizing agent (e.g., nitrobenzene, arsenic acid) are critical.[1][7] An excess or overly reactive oxidant can promote side reactions and charring.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Slowly add the sulfuric acid to the reaction mixture with efficient cooling.

    • Maintain a controlled temperature throughout the addition of glycerol.

    • Consider using a milder oxidizing agent or a moderator like ferrous sulfate.[7]

  • Initial Purification:

    • Before extensive purification, attempt to remove the bulk of the tar by dissolving the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filtering through a plug of silica gel or celite. This will remove the highly polar, insoluble tarry materials.

Question 2: My purified product contains an isomeric impurity that is difficult to separate by column chromatography. How can I improve the separation?

Answer: Isomeric impurities are common in both the Skraup synthesis (if a meta-substituted aniline is used) and in direct bromination reactions.[5][8] These isomers often have very similar polarities, making their separation challenging.

Causality and Experimental Choices:

  • Skraup Synthesis: The use of a meta-substituted aniline can lead to the formation of both 5- and 7-substituted quinoline isomers.[8]

  • Direct Bromination: Bromination of the quinoline ring can occur at multiple positions, with the 5- and 8-positions being common sites for electrophilic attack.[6]

Troubleshooting Steps:

  • Optimize Column Chromatography:

    • Solvent System: Systematically screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides the best separation. A good starting point for quinoline derivatives is a mixture of hexanes and ethyl acetate.

    • Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve resolution.

    • Gradient Elution: Employ a shallow gradient of the more polar solvent to gradually increase the eluting power and enhance the separation of closely eluting compounds.

  • Recrystallization:

    • If the isomeric impurities have different solubilities in a particular solvent, recrystallization can be an effective purification method. Experiment with a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof).

Question 3: I have identified the corresponding carboxylic acid (5-bromoquinoline-8-carboxylic acid) in my product. How did this form and how can I remove it?

Answer: The presence of the carboxylic acid is due to the hydrolysis of the methyl ester. This can occur during the reaction work-up or upon storage, especially if the material is exposed to moisture and acidic or basic conditions.

Causality and Experimental Choices:

  • Work-up Conditions: Aqueous acidic or basic washes during the work-up can promote ester hydrolysis.

  • Storage: Storing the compound in a non-anhydrous environment can lead to slow hydrolysis over time.

Troubleshooting Steps:

  • Acid-Base Extraction: This is the most effective way to remove the acidic carboxylic acid impurity.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and extracted into the aqueous layer.

    • Separate the layers and wash the organic layer with brine, then dry over an anhydrous salt (e.g., sodium sulfate) before concentrating.

  • Preventative Measures:

    • During work-up, minimize contact time with aqueous acidic or basic solutions.

    • Ensure the final product is thoroughly dried and stored in a desiccator.

Question 4: My product appears to have lost the bromine substituent, as evidenced by mass spectrometry. What could be causing this dehalogenation?

Answer: Dehalogenation of aryl bromides can occur under certain reductive conditions.[9]

Causality and Experimental Choices:

  • Reductive Side Reactions: If the synthesis involves steps with reducing agents or certain metal catalysts, debromination can be a side reaction.

  • Purification Conditions: Some purification methods, if not carefully controlled, could potentially lead to dehalogenation.

Troubleshooting Steps:

  • Review Synthetic and Purification Steps:

    • Identify any steps that involve reducing agents (e.g., catalytic hydrogenation, certain metal hydrides). If possible, choose alternative reagents that are less likely to cause dehalogenation.

  • Purification:

    • The debrominated impurity (methyl quinoline-8-carboxylate) will have a different polarity than the desired product. It can typically be separated by column chromatography.

III. Frequently Asked Questions (FAQs)

Q1: What are the expected starting materials for the synthesis of this compound?

A1: The most likely starting materials would be:

  • For a Skraup-type synthesis: A substituted aniline, such as 3-bromo-2-aminobenzoic acid, which would then be cyclized with glycerol or a related compound, followed by esterification of the carboxylic acid.

  • For a bromination approach: Methyl quinoline-8-carboxylate would be the starting material, which would then be brominated using a suitable brominating agent like N-bromosuccinimide (NBS) or bromine.[4][5]

Q2: What are the key differences in the impurity profiles between the Skraup synthesis and direct bromination?

A2:

  • Skraup Synthesis: Prone to producing significant amounts of tarry by-products and potentially isomeric quinolines.[7][8]

  • Direct Bromination: More likely to yield unreacted starting material, over-brominated products (e.g., 5,7-dibromoquinoline-8-carboxylate), and other isomeric monobrominated products.[5][6]

Q3: What analytical techniques are most useful for identifying impurities in this compound?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid assessment of purity and for optimizing column chromatography conditions.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of minor impurities.

  • Mass Spectrometry (MS): To identify the molecular weights of impurities, which can help in deducing their structures (e.g., identifying debrominated or hydrolyzed products).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and to identify and characterize the structures of impurities.

IV. Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is designed to remove a broad range of impurities, including unreacted starting materials, isomeric impurities, and less polar by-products.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glass column, collection tubes, and other standard chromatography equipment

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in a solvent system of hexanes and ethyl acetate (e.g., start with a 9:1 ratio and test other ratios like 4:1 and 2:1).

    • Visualize the plate under UV light to determine the optimal solvent system for separation. The ideal system will show good separation between the desired product spot and any impurity spots.

  • Column Preparation:

    • Prepare a slurry of silica gel in the least polar solvent system determined from the TLC analysis.

    • Pack the column with the slurry, ensuring there are no air bubbles.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Adsorb the solution onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried, adsorbed sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Removal of Acidic Impurities by Acid-Base Extraction

This protocol is specifically for removing 5-bromoquinoline-8-carboxylic acid from the desired methyl ester.

Materials:

  • Crude this compound containing acidic impurities

  • Ethyl acetate (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Separatory funnel and other standard extraction glassware

Methodology:

  • Dissolution:

    • Dissolve the crude product in ethyl acetate.

  • Base Wash:

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of saturated sodium bicarbonate solution.

    • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution.

    • Allow the layers to separate.

  • Separation:

    • Drain the lower aqueous layer.

  • Brine Wash:

    • Wash the organic layer with an equal volume of brine to remove any residual water and dissolved salts.

    • Separate the layers.

  • Drying and Concentration:

    • Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the purified product.

V. Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound based on the initial assessment of impurities.

Purification_Workflow start Crude this compound tlc_ms Initial Analysis (TLC, MS, NMR) start->tlc_ms decision1 Tarry By-products Present? tlc_ms->decision1 silica_plug Silica Gel Plug Filtration decision1->silica_plug Yes decision2 Acidic Impurities Detected (e.g., Carboxylic Acid)? decision1->decision2 No silica_plug->decision2 acid_base Acid-Base Extraction decision2->acid_base Yes decision3 Isomeric or Other Neutral Impurities Present? decision2->decision3 No acid_base->decision3 column_chrom Column Chromatography decision3->column_chrom Yes final_product Pure this compound decision3->final_product No recrystallization Recrystallization column_chrom->recrystallization Further Purification Needed column_chrom->final_product Purity Sufficient recrystallization->final_product

Caption: A decision tree for the purification of this compound.

VI. Summary of Key Purification Parameters

Impurity Type Recommended Primary Purification Method Key Experimental Considerations
Tarry By-products Silica Gel Plug FiltrationUse a non-polar solvent to elute the product away from the highly polar tar.
Isomeric Impurities Column Chromatography / RecrystallizationCareful solvent selection is crucial for achieving good separation.
Carboxylic Acid (Hydrolysis Product) Acid-Base ExtractionUse a mild base like sodium bicarbonate to avoid unwanted side reactions.
Debrominated Product Column ChromatographyThe debrominated product will be less polar than the desired compound.
Over-brominated Products Column ChromatographyOver-brominated products will likely have different polarities.

VII. References

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. --INVALID-LINK--

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. --INVALID-LINK--

  • Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 80-99.

  • Severinsen, R. J. (2020). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives (Doctoral dissertation, Massey University).

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. --INVALID-LINK--

  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. --INVALID-LINK--

  • Smolecule. (2023). Buy 5-Bromo-8-methylquinoline | 74316-55-5. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-Bromoquinoline synthesis. --INVALID-LINK--

  • PubChem. (n.d.). 5-Bromo-8-fluoroisoquinoline-1-carboxylic acid. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. --INVALID-LINK--

  • CP Lab Safety. (n.d.). This compound, min 98%, 250 mg. --INVALID-LINK--

  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. --INVALID-LINK--

  • ResearchGate. (n.d.). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. --INVALID-LINK--

  • BenchChem. (n.d.). avoiding drastic conditions for the bromination of quinoline derivatives. --INVALID-LINK--

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. --INVALID-LINK--

  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i).... --INVALID-LINK--

  • Clearsynth. (n.d.). Quinoline Impurity Product List. --INVALID-LINK--

References

troubleshooting failed Suzuki coupling with methyl 5-bromoquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Failed Suzuki Coupling with Methyl 5-bromoquinoline-8-carboxylate

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki coupling of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a structured Q&A format to help you navigate and resolve common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is not proceeding at all. What are the most common initial checks I should perform?

A1: When a Suzuki coupling reaction fails to initiate, it is crucial to systematically verify the integrity of your reagents and reaction setup. Start by confirming the following:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. [1]Ensure that your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were thoroughly degassed prior to use. [1]* Catalyst Activity: Palladium catalysts, especially those that are older or have been handled in the air, may have reduced activity. Consider using a fresh batch of catalyst or a pre-catalyst that is activated in situ.

  • Boronic Acid Quality: Boronic acids can degrade over time, particularly through protodeboronation, especially if not stored under inert and dry conditions. [2][3]It is advisable to use a freshly opened bottle or to verify the purity of your boronic acid by NMR.

  • Base and Solvent: The choice and quality of the base and solvent are critical. Ensure the base is sufficiently strong and soluble in the reaction medium to activate the boronic acid. [1]The solvent system must also be appropriate for the solubility of all reactants.

Q2: I am observing the formation of significant amounts of homocoupled product from my boronic acid. What is causing this and how can I prevent it?

A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings and is often indicative of the presence of Pd(II) species and oxygen in the reaction mixture. [3]This can occur if the Pd(0) catalyst is oxidized or if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state. To mitigate homocoupling:

  • Improve Degassing: Rigorously degas your solvents and ensure a leak-free inert atmosphere throughout the reaction.

  • Use a Pd(0) Source: Employing a direct Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources that require in situ reduction. [3]* Control Reaction Temperature: High temperatures can sometimes promote side reactions. Consider running the reaction at a slightly lower temperature if the desired coupling is still efficient.

Q3: My reaction is producing the desired product, but the yield is consistently low. What factors should I investigate to improve the yield?

A3: Low yields can stem from a variety of factors. A systematic optimization of reaction parameters is often necessary. Consider the following:

  • Catalyst and Ligand Screening: The combination of the palladium source and the phosphine ligand can have a dramatic effect on the reaction outcome. [4]For an electron-deficient substrate like a bromoquinoline, a more electron-rich and bulky ligand might be required to facilitate the oxidative addition step.

  • Base Optimization: The strength and solubility of the base are critical for the transmetalation step. [1]Switching from a weaker base like K₂CO₃ to a stronger one like K₃PO₄ or Cs₂CO₃ can significantly improve yields, especially for challenging couplings. [1]* Solvent System: The polarity and aprotic/protic nature of the solvent can influence the solubility of reagents and the stability of intermediates in the catalytic cycle. A screen of different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, 2-MeTHF) is recommended.

  • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Incomplete conversion may require longer reaction times or higher temperatures, but be mindful of potential decomposition at elevated temperatures.

In-Depth Troubleshooting Guide
Problem 1: No Reaction or Very Low Conversion

If you observe no product formation or only trace amounts, a systematic approach to identify the root cause is essential.

Initial Diagnostic Questions:

  • Is the starting material, this compound, fully consumed?

  • Is the boronic acid still present in the reaction mixture?

  • Is there evidence of catalyst decomposition (e.g., formation of palladium black)?

Troubleshooting Workflow:

G start Failed Reaction: No/Low Conversion check_reagents Verify Reagent Quality (Bromoquinoline, Boronic Acid) start->check_reagents check_catalyst Assess Catalyst/Ligand (Age, Handling) start->check_catalyst check_conditions Review Reaction Conditions (Inertness, Degassing) start->check_conditions sub_reagents Re-purify Starting Materials Use Fresh Boronic Acid check_reagents->sub_reagents sub_catalyst Screen Catalysts & Ligands (e.g., Pd(dppf)Cl2, Buchwald ligands) check_catalyst->sub_catalyst sub_conditions Optimize Base & Solvent (e.g., K3PO4, Cs2CO3 in Dioxane/H2O) check_conditions->sub_conditions solution Improved Yield sub_reagents->solution sub_catalyst->solution sub_conditions->solution

Caption: Troubleshooting workflow for a failed Suzuki coupling.

Detailed Actionable Steps:

  • Reagent Purity:

    • This compound: Confirm the purity of your starting material. Impurities can sometimes poison the catalyst. [1] * Boronic Acid/Ester: Boronic acids are susceptible to protodeboronation and oxidation. [2][5]If you suspect degradation, consider using a more stable boronate ester, such as a pinacol ester, or a potassium trifluoroborate salt. [2][6]These are generally more robust and can lead to more reproducible results. [2]

  • Catalyst and Ligand System:

    • The electronic properties of the quinoline ring can make oxidative addition more challenging. Experiment with different palladium catalysts and ligands. A common starting point is Pd(PPh₃)₄, but for more challenging substrates, catalyst systems with bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) or ferrocenyl-based ligands like Pd(dppf)Cl₂ are often more effective. [7][8]

  • Base and Solvent Optimization:

    • Base: The base plays a crucial role in activating the boronic acid for transmetalation. [9]If you are using a mild base like Na₂CO₃, consider switching to a stronger, more soluble base such as K₃PO₄ or Cs₂CO₃. [1][10] * Solvent: The solvent system must solubilize all components of the reaction. Common solvent systems for Suzuki couplings include mixtures of an organic solvent with water (e.g., 1,4-dioxane/H₂O, toluene/H₂O, THF/H₂O). [1][11]For anhydrous conditions, solvents like 2-MeTHF can be effective, particularly with strong bases like KOtBu. [1]

Problem 2: Protodeboronation of the Boronic Acid

Protodeboronation is the cleavage of the C-B bond, replacing the boron functional group with a hydrogen atom. This is a common side reaction, especially with heteroaryl boronic acids. [3] Indicators of Protodeboronation:

  • Disappearance of the boronic acid from the reaction mixture without corresponding product formation.

  • Formation of the arene corresponding to the boronic acid (Ar-H).

Mitigation Strategies:

  • Use Anhydrous Conditions: Water can facilitate protodeboronation. [5]Running the reaction under anhydrous conditions with a strong, non-hydroxide base (e.g., KOtBu in 2-MeTHF) can minimize this side reaction.

  • Employ Boronate Esters or Trifluoroborates: As mentioned previously, boronate esters (e.g., pinacol esters) and potassium trifluoroborate salts are significantly more stable towards protodeboronation than their corresponding boronic acids. [6][12]* Slow-Release Strategy: Using a "masked" boronic acid derivative that slowly hydrolyzes in situ can maintain a low concentration of the active boronic acid, thereby reducing the rate of decomposition. [13]

Problem 3: Dehalogenation of this compound

Dehalogenation is the replacement of the bromine atom on the quinoline ring with a hydrogen atom.

Potential Causes and Solutions:

  • Mechanism: This side reaction can occur after oxidative addition. The resulting palladium complex may react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated product. [3]* Hydride Sources: Potential hydride sources include certain bases (e.g., those with β-hydrogens) or solvents (e.g., alcohols).

  • Solutions:

    • Choice of Base and Solvent: Avoid using bases and solvents that can readily act as hydride donors.

    • Ligand Selection: The choice of ligand can influence the relative rates of the desired reductive elimination versus dehalogenation. Screening different ligands may be necessary.

Experimental Protocols
Standard Protocol for Suzuki Coupling

This protocol serves as a general starting point and should be optimized for your specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.). [1]2. Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). [1]3. Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. [11]4. Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe. The reaction concentration is typically around 0.1 M with respect to the bromoquinoline. [1]5. Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously. [1][11]6. Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 12-18 hours. [1]7. Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. [1][11]8. Purification: Purify the crude product by column chromatography.

Data Presentation: Recommended Reaction Conditions
ParameterCondition 1 (Standard)Condition 2 (For Challenging Substrates)Condition 3 (Anhydrous)
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(dppf)Cl₂ (3 mol%)Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)
Base K₂CO₃ (2.5 equiv.)Cs₂CO₃ (2.5 equiv.)KOtBu (2.5 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1)1,4-Dioxane/H₂O (4:1)2-MeTHF
Temperature 90 °C100 °C80 °C

Visualizing the Suzuki-Miyaura Catalytic Cycle and Failure Points

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Decomp Catalyst Decomposition (Pd Black) Pd0->Decomp O2, High Temp PdII_complex Ar-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Diaryl_PdII Ar-Pd(II)L_n-Ar' Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Desired Product) RedElim->Product ArX Ar-X (Bromoquinoline) ArX->OxAdd ArB Ar'B(OR)2 (Boronic Acid/Ester) ArB->Transmetalation Protodeboronation Protodeboronation (Ar'-H) ArB->Protodeboronation H2O, Acid/Base Homocoupling Homocoupling (Ar'-Ar') ArB->Homocoupling O2, Pd(II) Base Base Base->Transmetalation

References

side reactions observed during the synthesis of methyl 5-bromoquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 5-bromoquinoline-8-carboxylate

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth troubleshooting advice, validated protocols, and mechanistic insights to enhance your synthetic success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: My initial quinoline synthesis yields a dark, tarry, and intractable mixture with very low yields of the desired 5-bromoquinoline-8-carboxylic acid.

Question: I am attempting a Skraup-type synthesis to build the quinoline core, but the reaction is extremely exothermic and results in a significant amount of black polymer-like material. How can I control this reaction and improve my yield?

Answer: The Skraup synthesis and its variants, like the Doebner-von Miller reaction, are notorious for being highly exothermic and producing tar.[1] This is due to the aggressive conditions—strong acid and high temperatures—which can cause polymerization of the reactants and intermediates.

Probable Causes & Solutions:

  • Uncontrolled Exotherm: The reaction between the aniline derivative, glycerol (or an α,β-unsaturated carbonyl), and sulfuric acid can generate heat rapidly, leading to charring.

    • Solution: Introduce a moderating agent. Ferrous sulfate (FeSO₄) is a classic and effective choice to make the reaction less violent.[1] Additionally, ensure the slow, dropwise addition of concentrated sulfuric acid while maintaining efficient cooling with an ice bath.

  • Polymerization of Intermediates: The acidic and oxidizing environment promotes the self-condensation and polymerization of intermediates like acrolein (formed in-situ from glycerol).

    • Solution: Besides using a moderator, maintaining a lower reaction temperature can disfavor polymerization pathways. Initiate the reaction with gentle heating and then allow the controlled exotherm to sustain it, rather than applying excessive external heat.

  • Harsh Oxidizing Conditions: The oxidizing agent (e.g., nitrobenzene) can contribute to byproduct formation at elevated temperatures.

    • Solution: Consider using a milder oxidizing agent, such as arsenic acid, which has been reported to result in a less violent reaction.[2]

Workflow for Controlled Skraup Synthesis

cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Work-up A Combine Aniline Derivative, Glycerol & FeSO4 B Cool Mixture in Ice Bath A->B C Add H2SO4 Dropwise with Stirring B->C Maintain T < 10°C D Add Oxidizing Agent (e.g., Nitrobenzene) Slowly C->D E Gentle Heating to Initiate, then Control Exotherm D->E Monitor Temperature F Purification: Steam Distillation followed by Extraction/Crystallization E->F

Caption: Controlled Skraup Synthesis Workflow.

Issue 2: My product contains significant amounts of a di-brominated species, likely 5,7-dibromoquinoline-8-carboxylic acid.

Question: After brominating my quinoline-8-carboxylic acid precursor, I see two spots on TLC and my mass spectrometry data shows a peak corresponding to a dibromo- product. How can I achieve selective mono-bromination?

Answer: The quinoline ring, particularly when activated by an electron-donating group (even the carboxylate at position 8 has directing effects), is susceptible to polyhalogenation. Bromination of 8-substituted quinolines often yields a mixture of 5-bromo and 5,7-dibromo derivatives.[3]

Probable Causes & Solutions:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent (e.g., Br₂, NBS) will inevitably lead to di-bromination.

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of the brominating agent. It is often better to have a small amount of unreacted starting material, which is easier to separate than the di-brominated byproduct.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can favor the second bromination step.

    • Solution: Perform the bromination at a lower temperature (e.g., 0°C to room temperature). Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed or the desired product is maximized. A typical procedure involves dissolving the quinoline derivative in a suitable solvent like CHCl₃ or CH₂Cl₂, cooling the solution, and adding a solution of bromine dropwise.[3]

Table 1: Troubleshooting Poly-bromination

ParameterSub-optimal ConditionRecommended Optimization
Stoichiometry > 1.1 eq. of Bromine1.0 - 1.05 eq. of Bromine
Temperature Reflux or elevated temperature0°C to Room Temperature
Reaction Time Arbitrarily long (e.g., overnight without monitoring)Monitor by TLC (e.g., every 15-30 mins) and quench upon completion.
Solvent Protic or highly polar solventsAprotic solvents like Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) are commonly effective.[3]
Purification Simple extraction or crystallizationFlash column chromatography on silica gel is typically required to separate mono- from di-brominated products.
Issue 3: The final esterification step has low conversion, and I recover a lot of my starting carboxylic acid.

Question: I am using a standard Fischer esterification with methanol and a sulfuric acid catalyst, but the reaction stalls at ~50% conversion even after prolonged heating. What is causing this and how can I drive the reaction to completion?

Answer: Fischer esterification is an equilibrium-controlled process.[4] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus limiting the yield.

Probable Causes & Solutions:

  • Equilibrium Limitation: The accumulation of water byproduct prevents the reaction from reaching completion.

    • Solution A (Excess Reagent): Use a large excess of the alcohol (methanol), which can serve as the solvent. This shifts the equilibrium towards the product side according to Le Châtelier's principle.[4]

    • Solution B (Water Removal): If the reaction scale and setup permit, use a Dean-Stark apparatus to physically remove water as it forms (more applicable for higher-boiling alcohols).

  • Insufficient Catalysis: The amount of acid catalyst may be too low to achieve a reasonable reaction rate.

    • Solution: Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄, TsOH) is used.[4]

Alternative (Non-Equilibrium) Esterification Protocols:

If Fischer esterification remains problematic, switching to a method that is not reversible is the most robust solution.

  • Protocol 1: Thionyl Chloride Method

    • Suspend the 5-bromoquinoline-8-carboxylic acid in methanol (as solvent).

    • Cool the mixture to 0°C.

    • Slowly add thionyl chloride (SOCl₂, ~1.5-2.0 eq.) dropwise. This generates HCl in situ, which acts as the catalyst, and also converts the carboxylic acid to a highly reactive acyl chloride intermediate.

    • Allow the reaction to warm to room temperature and then heat to reflux for several hours until TLC indicates full conversion.

    • Cool the mixture and remove the solvent under reduced pressure. The residue can then be worked up by dissolving in an organic solvent and washing with a mild base (e.g., saturated NaHCO₃ solution).

  • Protocol 2: DCC/DMAP Coupling This method is very mild but generates a dicyclohexylurea (DCU) byproduct that must be filtered off.[5]

    • Dissolve the carboxylic acid (1 eq.) in an anhydrous aprotic solvent like CH₂Cl₂.

    • Add methanol (1.5-2.0 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 eq.).[5]

    • Cool the solution to 0°C and add dicyclohexylcarbodiimide (DCC, 1.1 eq.).

    • Stir the reaction at 0°C for 30 minutes and then at room temperature for 3-12 hours, monitoring by TLC.

    • Once complete, filter off the precipitated DCU. The filtrate can then be washed, dried, and concentrated to yield the crude ester.

Frequently Asked Questions (FAQs)

Q1: During the aqueous workup of my final ester product, my yield drops significantly. What could be happening? A1: You are likely experiencing base- or acid-catalyzed hydrolysis of your methyl ester product back to the carboxylic acid.[6] Esters are sensitive to both acidic and basic aqueous conditions, especially with prolonged contact or at elevated temperatures. To mitigate this, perform your aqueous washes quickly, use cold solutions, and employ a mild base like saturated sodium bicarbonate for neutralization instead of stronger bases like NaOH.[7] Ensure the organic layer is thoroughly dried with an agent like Na₂SO₄ or MgSO₄ before solvent evaporation.

Q2: I observe a minor byproduct that appears to have lost the carboxylate group entirely (decarboxylation). Is this common? A2: While not the most common side reaction for this specific substrate, decarboxylation (loss of CO₂) can occur if the compound is subjected to excessively high temperatures, particularly if there are impurities present that can catalyze the reaction.[8][9] This is more prevalent in β-keto acids but can happen to other carboxylic acids under harsh conditions.[9][10] If you suspect decarboxylation, avoid high-temperature distillations for purification and use milder esterification methods that do not require high heat.

Q3: How can I definitively confirm the regiochemistry of my final product as this compound and not another isomer? A3: Unambiguous structure elucidation requires advanced analytical techniques. 2D NMR spectroscopy is the gold standard. Specifically, an HMBC (Heteronuclear Multiple Bond Correlation) experiment will show correlations between protons and carbons that are 2 or 3 bonds away.[11] You would look for a correlation from the proton at C4 to the carbonyl carbon of the ester at C8, and correlations from the protons on the benzene portion of the ring that confirm the substitution pattern. For example, the proton at C6 should show a correlation to C8 and C5, confirming its position relative to the bromo and carboxylate groups.

Q4: What is the mechanistic reason for using DMAP as a catalyst in DCC-mediated esterifications? A4: In a DCC-mediated coupling, the carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea, a common side product. DMAP acts as a nucleophilic catalyst by intercepting the O-acylisourea to form a yet more reactive acylpyridinium intermediate.[12] This species readily reacts with the alcohol (methanol) to form the desired ester, regenerating the DMAP catalyst. This catalytic cycle is much faster than the non-productive rearrangement, thus suppressing the formation of the N-acylurea side product and increasing the ester yield.[5][12]

Mechanism of DMAP Catalysis in Esterification

RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl + DCC DCC DCC N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Rearrangement (Slow, Irreversible) Acyl_Pyr Acylpyridinium Salt (Highly Reactive) O_acyl->Acyl_Pyr + DMAP (Fast) DMAP DMAP Acyl_Pyr->DMAP - DMAP (Regenerated) Ester Desired Ester (R-COOCH3) Acyl_Pyr->Ester + CH3OH MeOH Methanol (CH3OH)

Caption: DMAP intercepts the reactive intermediate to prevent side product formation.

References

analytical methods for monitoring the progress of reactions with methyl 5-bromoquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods focused on monitoring reactions with methyl 5-bromoquinoline-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for common analytical techniques. As a Senior Application Scientist, my goal is to provide not just protocols, but the reasoning behind them to empower you in your experimental work.

Introduction to Reaction Monitoring

Monitoring the progress of a chemical reaction is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is obtained with minimal side products. For a molecule like this compound, a variety of analytical techniques can be employed. The choice of method depends on the specific reaction, the available equipment, and the level of detail required.

This guide will cover the most common and effective techniques:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative analysis.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and high-resolution separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural information and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or reaction byproducts.

Section 1: Thin-Layer Chromatography (TLC)

TLC is often the first choice for a quick check of reaction progress due to its speed, low cost, and simplicity.[1][2] It allows for the simultaneous analysis of multiple samples, making it ideal for comparing the reaction mixture to starting materials and reference standards.[1]

Frequently Asked Questions (TLC)

Q1: What is a good starting solvent system for analyzing this compound on TLC?

A1: A good starting point for a compound of this polarity is a mixture of a non-polar and a moderately polar solvent. Given the aromatic quinoline core and the ester group, a mixture of hexanes and ethyl acetate is a logical first choice.[3][4] Start with a ratio of 7:3 (hexanes:ethyl acetate) and adjust the polarity based on the results. If the spots remain at the baseline, increase the proportion of ethyl acetate. If they run with the solvent front, decrease it.[5]

Q2: How do I visualize the spots on the TLC plate?

A2: this compound, with its quinoline ring system, is expected to be UV-active.[6] Therefore, the primary visualization method should be a UV lamp at 254 nm.[5] For additional visualization or if dealing with non-UV-active byproducts, you can use a chemical stain. An iodine chamber is a good general-purpose choice, or a potassium permanganate stain can be effective for visualizing compounds with oxidizable functional groups.[4][6]

Q3: How can I use TLC to confirm the reaction is complete?

A3: To monitor a reaction, spot the starting material, the reaction mixture, and a "co-spot" (a mixture of the starting material and the reaction mixture) on the same plate.[5] The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[5] The appearance of a new spot, corresponding to the product, should also be observed.

Troubleshooting Common TLC Issues
ProblemPossible Cause(s)Suggested Solution(s)
Streaking or Tailing Spots Sample is too concentrated; The compound is highly polar and interacting strongly with the silica gel.[2][5][7]Dilute the sample before spotting; Add a small amount of a polar solvent like acetic acid or triethylamine to the mobile phase.[5]
Spots Not Moving from Baseline (Rf ≈ 0) The mobile phase is not polar enough.[5]Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[5]
Spots at Solvent Front (Rf ≈ 1) The mobile phase is too polar.[5]Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes).[5]
Poorly Resolved Spots The mobile phase polarity is not optimal for separation.[2]Systematically try different solvent systems with varying polarities and compositions.
Experimental Protocol: TLC Analysis
  • Preparation: Prepare a developing chamber with your chosen mobile phase (e.g., 7:3 hexanes:ethyl acetate). Place a piece of filter paper in the chamber to ensure saturation.

  • Sample Preparation: Dissolve a small amount of your starting material and a small aliquot of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[5]

  • Spotting: Using a capillary tube, spot the starting material, reaction mixture, and a co-spot on the baseline of the TLC plate. Keep the spots small (1-2 mm in diameter).[8]

  • Development: Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.[5][7] Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize under a UV lamp.[5]

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber Prepare Chamber & Mobile Phase prep_sample Dissolve Samples (SM, Rxn, Co-spot) spot_plate Spot Plate prep_sample->spot_plate develop_plate Develop Plate spot_plate->develop_plate dry_plate Dry Plate & Mark Front develop_plate->dry_plate visualize Visualize (UV/Stain) dry_plate->visualize interpret Interpret Results visualize->interpret

Caption: A standard workflow for TLC analysis of a reaction mixture.

Section 2: High-Performance Liquid Chromatography (HPLC)

For quantitative analysis, HPLC is the preferred method. It offers high resolution, sensitivity, and reproducibility, allowing for accurate determination of the concentration of reactants, products, and byproducts.[1][9]

Frequently Asked Questions (HPLC)

Q1: What are the recommended initial HPLC conditions for this compound?

A1: A reverse-phase C18 column is a good starting point.[6][9] For the mobile phase, a gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is recommended. A typical gradient could be starting from 95% water and ramping to 95% acetonitrile over 10-15 minutes.[6] The acidic modifier helps to ensure good peak shape for the quinoline nitrogen.[6]

Q2: How do I prepare a sample from my reaction mixture for HPLC analysis?

A2: Withdraw a small aliquot (10-50 µL) from the reaction. If necessary, quench the reaction (e.g., by adding water or acid).[6] Then, dilute the aliquot with a solvent compatible with your mobile phase, such as an acetonitrile/water mixture, to a suitable concentration.[6] It is crucial to filter the sample through a 0.45 µm syringe filter before injection to prevent clogging the column.[9]

Q3: My peaks are tailing. What could be the cause?

A3: Peak tailing in reverse-phase HPLC for a basic compound like a quinoline derivative can be due to several factors:

  • Secondary interactions: The basic nitrogen on the quinoline ring can interact with residual silanol groups on the silica-based C18 column. Adding an acidic modifier like formic or trifluoroacetic acid to the mobile phase can suppress this interaction.[6]

  • Column overload: Injecting too concentrated a sample can lead to tailing. Try diluting your sample further.[6][10]

  • Column degradation: The column may be nearing the end of its life. Flushing with a strong solvent or replacing it may be necessary.[6]

Troubleshooting Common HPLC Issues
ProblemPossible Cause(s)Suggested Solution(s)
Drifting Retention Times Inconsistent mobile phase composition; Temperature fluctuations; Column not equilibrated.[11][12]Prepare fresh mobile phase and degas it; Use a column oven for temperature control; Ensure the column is fully equilibrated before injection.[11][12]
Broad Peaks Column contamination; High dead volume; Sample solvent incompatible with mobile phase.[10][13]Flush the column with a strong solvent; Check and tighten all fittings; Dissolve the sample in the mobile phase whenever possible.
Noisy Baseline Air bubbles in the pump or detector; Contaminated mobile phase; Detector lamp failing.[10][12]Degas the mobile phase and purge the pump; Use high-purity HPLC-grade solvents; Check the lamp's energy and replace if necessary.[10][12]
Experimental Protocol: HPLC Analysis
  • System Preparation: Set up the HPLC system with a C18 column and the chosen mobile phases (e.g., A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid).

  • Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.[9]

  • Sample Preparation: Prepare your samples as described in the FAQ, ensuring they are filtered.

  • Injection: Inject a standard of your starting material to determine its retention time. Then, inject your reaction mixture sample.

  • Analysis: Monitor the chromatogram for the disappearance of the starting material peak and the appearance of a new product peak. The peak area can be used to quantify the conversion.

HPLC Troubleshooting Logic

HPLC_Troubleshooting start Chromatographic Problem Identified retention_issue Retention Time Shift? start->retention_issue peak_shape_issue Poor Peak Shape? start->peak_shape_issue pressure_issue Pressure Fluctuation? start->pressure_issue check_mobile_phase Check Mobile Phase (Composition, Degassing) retention_issue->check_mobile_phase Yes check_column Check Column (Equilibration, Age) retention_issue->check_column Yes peak_shape_issue->check_column Yes check_sample Check Sample (Concentration, Solvent) peak_shape_issue->check_sample Yes pressure_issue->check_mobile_phase Yes check_leaks Check for Leaks pressure_issue->check_leaks Yes

Caption: A decision tree for troubleshooting common HPLC issues.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, making it an invaluable tool for confirming the formation of the desired product and identifying byproducts.[1] It can also be used for quantitative analysis (qNMR).[14][15]

Frequently Asked Questions (NMR)

Q1: How do I prepare a sample from my reaction for NMR analysis?

A1: Take an aliquot from the reaction mixture. If the reaction solvent is not deuterated, you will need to remove it, typically under reduced pressure (e.g., using a rotary evaporator).[16] Then, dissolve the crude residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[16][17] Filter the solution through a small plug of glass wool into the NMR tube to remove any particulate matter.[18]

Q2: Can I monitor my reaction directly in the NMR tube?

A2: Yes, if the reaction can be performed in a deuterated solvent, you can run the reaction directly in the NMR tube and take spectra at regular intervals.[16][19] This provides real-time kinetic data.[19]

Q3: How do I use NMR to quantify the reaction progress?

A3: To perform quantitative NMR (qNMR), you need to compare the integral of a characteristic peak of your product to a peak from the starting material or an internal standard.[20] Choose peaks that are well-resolved and do not overlap with other signals. The ratio of the integrals, normalized for the number of protons each peak represents, will give you the molar ratio of the compounds in the mixture.[20]

Troubleshooting Common NMR Issues
ProblemPossible Cause(s)Suggested Solution(s)
Broad Peaks / Poor Resolution Sample contains solid particles; Paramagnetic impurities; Poor shimming.[21]Filter the sample before analysis; Ensure glassware is scrupulously clean; Shim the spectrometer carefully.[18][21]
Poor Signal-to-Noise Sample is too dilute.[18]Use a more concentrated sample; Increase the number of scans.
Inaccurate Integrals Poor phasing or baseline correction; Overlapping peaks.Carefully phase the spectrum and perform baseline correction; Choose non-overlapping peaks for integration.
Experimental Protocol: NMR Sample Preparation for Reaction Monitoring
  • Aliquot: Take a representative sample from the reaction mixture.

  • Workup (if necessary): Perform a mini-workup if needed to remove catalysts or salts that could interfere with the spectrum.[16]

  • Solvent Removal: Evaporate the reaction solvent under a stream of nitrogen or on a rotary evaporator.[16]

  • Dissolution: Dissolve the residue in a known volume of deuterated solvent containing an internal standard of known concentration.

  • Transfer: Filter the solution into a clean NMR tube to a height of about 4-5 cm.[21]

  • Acquisition: Acquire the spectrum using appropriate parameters for quantitative analysis (e.g., a longer relaxation delay).

Section 4: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is best suited for analyzing volatile and thermally stable compounds.[1] For a compound like this compound, which has a relatively high boiling point, GC-MS might be less ideal than HPLC. However, it can be very useful for analyzing more volatile starting materials, reagents, or byproducts.

Frequently Asked Questions (GC-MS)

Q1: Is GC-MS a good method for monitoring my reaction?

A1: It depends on the reaction. If your starting material is more volatile than the product, you can monitor the disappearance of the starting material. GC-MS is also excellent for identifying low-molecular-weight byproducts. However, the product itself may not be volatile enough for GC analysis without derivatization.

Q2: My peaks are tailing. What should I do?

A2: Tailing in GC can be caused by active sites in the injector liner or the column.[22] Using a deactivated liner and a column designed for your compound's polarity can help.[22] Regular maintenance, such as trimming the front of the column, can also resolve this issue.[22]

Q3: I'm not seeing any peaks. What could be the problem?

A3: A lack of peaks could be due to several issues: a blocked syringe, a broken column, the column being installed incorrectly, or the compound not being volatile enough to elute under your current conditions.[23] Check the basics first: carrier gas flow, injector and oven temperatures, and syringe condition.[23]

Troubleshooting Common GC-MS Issues
ProblemPossible Cause(s)Suggested Solution(s)
Peak Fronting Column overload; Improper column installation.Reduce the injection volume or dilute the sample; Reinstall the column according to the manufacturer's instructions.[24]
Ghost Peaks Carryover from a previous injection; Contaminated syringe or septum.[25]Run a blank solvent injection to clean the system; Replace the septum and clean the syringe.
Retention Time Variability Leaks in the system; Fluctuations in oven temperature or carrier gas flow.[23]Perform a leak check; Verify that the oven temperature and gas flows are stable.[23]

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_injection Injection cluster_separation Separation & Detection cluster_analysis Data Analysis prep_sample Prepare Sample (Dilute, Filter) injection Inject into GC prep_sample->injection separation Separation in GC Column injection->separation detection Detection by MS separation->detection analysis Analyze Chromatogram & Mass Spectra detection->analysis

Caption: A simplified workflow for GC-MS analysis.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 5-bromoquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to the technical support center for the synthesis and scale-up of methyl 5-bromoquinoline-8-carboxylate. This guide is designed for researchers, chemists, and process development professionals engaged in synthesizing this important heterocyclic compound, a key building block in pharmaceutical development and medicinal chemistry.[1] Scaling a synthesis from the laboratory bench to a pilot plant introduces significant challenges, from maintaining regioselectivity and yield to ensuring operational safety and process robustness.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to equip you with the expertise to navigate the complexities of this multi-step synthesis, ensuring a safe, efficient, and successful scale-up.

Overall Synthetic Workflow

The synthesis of this compound is typically approached via a three-stage process starting from 8-quinolinecarboxylic acid. Each stage presents unique challenges that are amplified during scale-up.

Synthetic_Workflow cluster_0 Stage 1: Starting Material cluster_1 Stage 2: Electrophilic Bromination cluster_2 Stage 3: Esterification A 8-Quinolinecarboxylic Acid bromination Bromine (Br2) or NBS Solvent (e.g., Acetic Acid) A->bromination Step 1 B 5-Bromo-8-quinolinecarboxylic Acid esterification Methanol (MeOH) Acid Catalyst (e.g., H2SO4) B->esterification Step 2 bromination->B C This compound esterification->C

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis at both lab and pilot scales.

Stage 1: Bromination of 8-Quinolinecarboxylic Acid

The selective bromination at the C-5 position is a critical step. The electron-donating nature of the carboxylate group's directing influence and the overall reactivity of the quinoline ring system can lead to challenges.[2][3]

Q1: My bromination reaction is producing a mixture of mono- and di-brominated products (e.g., 5,7-dibromo-8-quinolinecarboxylic acid). How can I improve selectivity for the C-5 position?

A1: This is a common issue driven by the activating nature of the quinoline ring system. Several factors control selectivity:

  • Stoichiometry of Brominating Agent: Over-bromination is often a result of using an excess of the brominating agent. Carefully control the stoichiometry of bromine (Br₂) or N-Bromosuccinimide (NBS). At scale, this means ensuring accurate dosing and good mixing to avoid localized areas of high concentration. Using just over one equivalent (e.g., 1.05-1.1 eq) of the brominating agent is a good starting point.[2]

  • Reaction Temperature: Electrophilic aromatic substitutions are sensitive to temperature. Running the reaction at a lower temperature (e.g., 0-10 °C) can decrease the overall reaction rate and improve selectivity by favoring the kinetically preferred product.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) can be a milder and more selective brominating agent than liquid bromine, which can reduce the formation of byproducts.[2] For pilot-scale operations, solid NBS is often easier and safer to handle than liquid bromine.

  • Solvent: The choice of solvent affects the reactivity of the brominating agent. Acetic acid is a common solvent for this reaction.[2][3] In some cases, using a less polar solvent might temper reactivity, but solubility of the starting material must be considered.

Q2: The bromination reaction is very slow or stalls, leaving significant unreacted starting material. What could be the cause?

A2: Sluggish reactions can be attributed to several factors:

  • Reagent Quality: Ensure the brominating agent is of high purity and has not degraded. Liquid bromine should be fresh, and NBS should be properly stored to prevent decomposition.

  • Inadequate Activation/Catalysis: While this reaction often proceeds without a catalyst, some substrates may benefit from one. However, adding a Lewis acid catalyst can also decrease selectivity, so this should be approached with caution.

  • Poor Solubility: The starting 8-quinolinecarboxylic acid may have limited solubility in the chosen solvent at lower temperatures. On a pilot scale, this is a major concern. Ensure adequate agitation to keep the solid suspended. A slight increase in temperature may be necessary to improve solubility, but this must be balanced against the risk of reduced selectivity.

  • Protonation of the Quinoline Nitrogen: The quinoline nitrogen can be protonated by the acidic medium, which deactivates the ring towards electrophilic substitution. The reaction conditions must be optimized to balance substrate solubility and reactivity.

Q3: During work-up, I'm having difficulty separating the product, 5-bromo-8-quinolinecarboxylic acid, from the unreacted starting material. What purification strategy do you recommend?

A3: Since both the product and starting material are carboxylic acids with similar structures, separation can be challenging.

  • Fractional Recrystallization: This is often the most viable method at scale. It relies on small differences in solubility between the two compounds in a specific solvent system. You will need to screen various solvents (e.g., ethanol/water, acetic acid/water) to find a system that provides good separation.

  • pH-Based Extraction: While both are acidic, there might be a slight difference in their pKa values. A carefully controlled pH adjustment during an aqueous work-up might allow for some degree of separation, but this is often difficult to control precisely, especially at a larger scale.

  • Column Chromatography: This is highly effective at the lab scale for purification but is generally not practical or cost-effective for large-scale pilot plant production.[4]

Stage 2: Fischer Esterification

This is an equilibrium-controlled reaction and requires specific conditions to achieve high conversion.[5][6]

Q1: My esterification reaction is not going to completion, and I have a low yield of the methyl ester. How can I improve the conversion?

A1: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product (the ester), you must apply Le Chatelier's principle:[6]

  • Use Excess Alcohol: The most common strategy is to use the alcohol (methanol, in this case) as the solvent. This large excess shifts the equilibrium significantly to the product side.

  • Remove Water: Water is a byproduct of the reaction. Removing it as it forms will also drive the reaction forward. On a pilot scale, this can be achieved by using a Dean-Stark trap if a co-solvent that forms an azeotrope with water (like toluene) is used. For a simple methanol/acid system, using a large excess of methanol is more practical.

  • Catalyst Loading: Ensure an adequate amount of a strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) is used. Typically, a catalytic amount is sufficient, but for sluggish reactions, the loading can be optimized.

Q2: I am observing significant charring and decomposition of my material during the esterification, especially at reflux. What is causing this?

A2: Quinolines can be sensitive to strong, hot acidic conditions.

  • Excessive Temperature: While reflux is standard, ensure the temperature is not unnecessarily high. Use the lowest temperature that allows for a reasonable reaction rate. For methanol, this would be its boiling point (~65 °C).

  • Catalyst Concentration: Too much sulfuric acid can lead to side reactions and decomposition. Use the minimum effective amount. Consider using a solid acid catalyst that might be milder and is easier to remove after the reaction.

  • Reaction Time: Prolonged heating can lead to degradation. Monitor the reaction by TLC or HPLC and stop it once it has reached completion or a plateau.

Stage 3: Final Product Purification

Q1: What is the most effective method to purify the final product, this compound, at the pilot plant scale?

A1: For the final product, which is a neutral ester, a multi-step purification process is recommended.

  • Neutralization and Extraction: After the reaction, cool the mixture and carefully neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). The ester can then be extracted into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). This will remove any unreacted carboxylic acid starting material, which will remain in the aqueous layer as its carboxylate salt.[4]

  • Recrystallization: This is the preferred method for final purification at scale. The crude ester obtained after extraction and solvent evaporation should be recrystallized from an appropriate solvent system (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture). This is highly effective at removing minor impurities.

  • Distillation (if applicable): If the product is thermally stable and has a suitable boiling point, vacuum distillation could be an option for purification, although recrystallization is more common for solids of this type.[7]

Pilot Plant Scale-Up Considerations

Transitioning from a 1L flask to a 100L reactor requires careful planning.

ParameterLaboratory Scale (10-100 g)Pilot Plant Scale (1-10 kg)Key Considerations & Rationale
Bromination Reagent Liquid Bromine or NBSNBS is strongly preferred Safety & Handling: Liquid bromine is highly corrosive, toxic, and volatile.[8][9][10] NBS is a solid, which is significantly easier and safer to handle in a large-scale setting.
Temperature Control Ice bathJacketed reactor with controlled heating/cooling fluidExotherm Management: The bromination reaction can be exothermic. A jacketed reactor provides precise and uniform temperature control, which is critical for safety and selectivity.
Agitation Magnetic stir barOverhead mechanical stirrer (e.g., impeller, pitched-blade)Mixing Efficiency: Proper mixing is crucial to ensure uniform temperature and concentration, preventing localized "hot spots" and over-bromination. Mechanical stirrers are essential for larger volumes and slurries.
Reagent Addition Dropping funnelMetering pumpControlled Dosing: A metering pump allows for slow, controlled addition of the brominating agent, which is key to managing the reaction exotherm and maintaining selectivity.
Work-up/Purification Chromatography, Simple FiltrationRecrystallization, Filtration, Centrifugation Scalability: Column chromatography is not economically viable for large quantities.[4] Recrystallization is the industry standard for purifying solid compounds at scale.
Materials of Construction Borosilicate glassGlass-lined steel or Hastelloy reactor Corrosion Resistance: The reaction involves bromine and strong acids, which are highly corrosive. Glass-lined steel provides the necessary chemical resistance for pilot-scale equipment.[11]

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up the bromination step? A: The primary concern is the handling of bromine or NBS.

  • Bromine (Br₂): This is a highly toxic, corrosive, and volatile liquid.[12] Inhalation can cause severe respiratory damage.[9] All transfers and reactions must be conducted in a well-ventilated area, preferably in a closed system. Personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a respirator, is mandatory.[10][11] A sodium thiosulfate or sodium bisulfite solution should always be on hand to neutralize spills.[8]

  • N-Bromosuccinimide (NBS): While safer than liquid bromine, NBS is still a lachrymator and an irritant. Avoid inhaling the dust.

  • Exotherm: The reaction can generate heat. A failure in temperature control on a large scale can lead to a runaway reaction, causing a rapid increase in pressure and the release of toxic vapors.

Q: Is there an alternative synthetic route to consider if direct bromination proves problematic? A: Yes, a Sandmeyer reaction is a viable alternative.[13] This route would start with 5-aminoquinoline-8-carboxylic acid. The amino group is first converted to a diazonium salt using sodium nitrite and a strong acid (diazotization), which is then displaced by bromide using a copper(I) bromide catalyst.[14][15] This method can offer excellent regioselectivity but involves the handling of potentially unstable diazonium salts, which requires strict temperature control (typically 0-5 °C).

Troubleshooting_Logic start Low Selectivity in Bromination Step q1 Is Br2 stoichiometry > 1.1 eq? start->q1 a1_yes Reduce Br2 to 1.05 eq. Use metering pump for slow addition. q1->a1_yes Yes q2 Is reaction temp > 20°C? q1->q2 No a1_yes->q2 a2_yes Lower temperature to 0-10°C using a jacketed reactor. q2->a2_yes Yes q3 Using liquid Br2? q2->q3 No a2_yes->q3 a3_yes Consider switching to NBS for milder conditions. q3->a3_yes Yes end_node Improved Selectivity q3->end_node No a3_yes->end_node

Caption: Decision-making workflow for troubleshooting poor selectivity in the bromination step.

Q: Which analytical techniques are recommended for monitoring reaction progress and final product purity? A:

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the reaction progress at the lab scale to see the consumption of starting material and formation of the product.

  • High-Performance Liquid Chromatography (HPLC): The primary quantitative method. It should be used to determine the exact conversion, monitor the formation of impurities, and assess the purity of the final product. A validated HPLC method is essential for quality control in a pilot plant setting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the intermediates and the final product, particularly to verify the regiochemistry of the bromination.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify any impurities.

Detailed Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 5-Bromo-8-quinolinecarboxylic Acid

Safety: This procedure must be performed in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Bromine is highly toxic and corrosive.[9][10]

  • Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 8-quinolinecarboxylic acid (10.0 g, 57.8 mmol) and glacial acetic acid (100 mL).[2][3]

  • Dissolution: Stir the mixture to dissolve the solid. Some gentle warming may be required.

  • Cooling: Cool the solution to 10-15 °C in an ice-water bath.

  • Bromine Addition: In the dropping funnel, place a solution of bromine (9.7 g, 60.7 mmol, 1.05 eq) in 20 mL of glacial acetic acid. Add this solution dropwise to the stirred quinoline solution over 30-45 minutes, ensuring the internal temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Pour the reaction mixture into 500 mL of ice-cold water. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with water to remove acetic acid and then with a small amount of cold ethanol.

  • Drying: Dry the solid in a vacuum oven at 60 °C to a constant weight to yield crude 5-bromo-8-quinolinecarboxylic acid. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Protocol 2: Lab-Scale Fischer Esterification

Safety: Perform in a fume hood. Methanol is flammable. Concentrated sulfuric acid is extremely corrosive.

  • Setup: To a 250 mL round-bottom flask, add the crude 5-bromo-8-quinolinecarboxylic acid (10.0 g, 39.7 mmol), methanol (150 mL), and a magnetic stir bar.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2.0 mL) to the suspension.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (~65 °C) using a heating mantle. Maintain reflux for 4-6 hours, or until reaction completion is confirmed by TLC/HPLC.[5]

  • Cooling & Neutralization: Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing a stirred solution of saturated sodium bicarbonate (200 mL). Caution: CO₂ evolution (foaming) will occur. Continue adding the bicarbonate solution until the pH is neutral (~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound as a solid.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent like ethanol.

References

Validation & Comparative

Spectroscopic Signature Analysis: A Comparative Guide to the ¹H and ¹³C NMR Characterization of Methyl 5-bromoquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectra of methyl 5-bromoquinoline-8-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. For researchers engaged in drug development and organic synthesis, unambiguous structural confirmation is paramount. This document offers a comparative framework for interpreting the ¹H and ¹³C NMR spectra of this substituted quinoline, contrasting its features with the parent quinoline scaffold and explaining the rationale behind spectral assignments. We will delve into the influence of substituents, provide standard experimental protocols, and introduce advanced techniques for unequivocal structure elucidation.

The Quinoline Scaffold: An NMR Perspective

The quinoline ring system, a fusion of a benzene and a pyridine ring, presents a complex and informative set of signals in NMR spectroscopy. Understanding the baseline spectra of unsubstituted quinoline is the first step in deciphering its more complex derivatives.

  • ¹H NMR of Quinoline : The proton spectrum of quinoline is characterized by seven distinct aromatic signals, often with significant overlap between 7.0 and 9.0 ppm.[1][2] The proton at the 2-position (H-2) is typically the most deshielded (furthest downfield) due to the strong electron-withdrawing effect of the adjacent nitrogen atom.[2]

  • ¹³C NMR of Quinoline : The carbon spectrum provides insight into the electronic environment of the nine unique carbon atoms of the quinoline framework.[3][4] The chemical shifts are influenced by hybridization and proximity to the electronegative nitrogen atom.

Substituents dramatically alter this baseline, causing predictable shifts. Electron-withdrawing groups (EWGs), such as the bromine atom and the methyl carboxylate group in our target molecule, generally deshield nearby nuclei, shifting their signals downfield (to higher ppm values).[5] Conversely, electron-donating groups (EDGs) cause upfield shifts.[5] The position of the substituent dictates the magnitude and direction of these shifts, with the strongest effects typically observed at the ortho and para positions.[5]

Structural Elucidation of this compound

The structure and IUPAC numbering of the target molecule are foundational to our analysis. The bromine atom at C-5 and the methyl carboxylate group at C-8 create a unique electronic and steric environment that is reflected in the NMR data.

Caption: Structure of this compound with IUPAC numbering.

The ¹H NMR spectrum is expected to show six distinct signals: five from the aromatic protons on the quinoline core and one singlet from the methyl ester protons.

  • Methyl Protons (-OCH₃): A sharp singlet, integrating to 3H, is expected around δ 3.9-4.1 ppm .

  • Aromatic Protons (Quinoline Core):

    • H-2: This proton, adjacent to the nitrogen, will be significantly deshielded. It is coupled to H-3 (ortho-coupling, ³J ≈ 4-5 Hz) and H-4 (meta-coupling, ⁴J ≈ 1.5-2.0 Hz), appearing as a doublet of doublets (dd) , expected around δ 8.9-9.1 ppm .

    • H-3: Coupled to H-2 (ortho) and H-4 (ortho, ³J ≈ 8-9 Hz), this proton will also appear as a doublet of doublets (dd) , expected around δ 7.5-7.7 ppm .

    • H-4: This proton experiences coupling from H-3 (ortho) and H-2 (meta). The presence of the bromine atom at the peri position (C-5) will likely induce a downfield shift. It should appear as a doublet of doublets (dd) around δ 8.3-8.5 ppm .

    • H-6 & H-7: These two protons form a coupled system. H-7 is coupled only to H-6 (ortho, ³J ≈ 7-8 Hz) and will appear as a doublet (d) . H-6 is coupled to H-7 (ortho) and will also appear as a doublet (d) . Due to the electron-withdrawing nature of the adjacent bromine (at C-5) and the anisotropic effect of the C-8 carboxylate, H-7 is expected to be further downfield than H-6. We predict H-7 around δ 8.0-8.2 ppm and H-6 around δ 7.8-8.0 ppm .

The proton-decoupled ¹³C NMR spectrum should display 11 distinct signals corresponding to the 11 unique carbon atoms in the molecule.

  • Methyl Carbon (-OCH₃): Expected around δ 52-55 ppm .

  • Carboxyl Carbon (-COO-): The least shielded carbon, expected around δ 165-168 ppm .

  • Quinoline Core Carbons:

    • C-5 (C-Br): The direct attachment to bromine will cause a significant shift. The chemical shift for C-Br is often lower than expected due to the "heavy atom effect," likely appearing around δ 115-120 ppm .

    • C-8 (C-COO-): Attached to the ester group, this carbon will be deshielded, expected around δ 130-135 ppm .

    • Pyridine Ring Carbons (C-2, C-3, C-4, C-4a, C-8a): These carbons will be influenced by the nitrogen atom. C-2 and C-4 are typically downfield. Expected ranges: C-2 (δ 150-152), C-3 (δ 122-124), C-4 (δ 135-138), C-4a (δ 128-130), C-8a (δ 148-150).

    • Benzene Ring Carbons (C-6, C-7): C-7 will be downfield relative to C-6 due to proximity to the ester group. Expected ranges: C-6 (δ 130-133), C-7 (δ 128-130).

Comparative Data Analysis

To contextualize the predicted values, we compare them with the experimental data for unsubstituted quinoline. This comparison highlights the influence of the bromo and methyl carboxylate substituents.

Position Quinoline ¹H (δ, ppm) [1]This compound (Predicted ¹H, δ, ppm) Quinoline ¹³C (δ, ppm) [4][6]This compound (Predicted ¹³C, δ, ppm)
2 8.89 (dd)8.9-9.1 (dd)150.2150-152
3 7.41 (dd)7.5-7.7 (dd)121.1122-124
4 8.12 (dd)8.3-8.5 (dd)136.0135-138
4a --127.6128-130
5 7.75 (d)- (Substituted)129.4115-120 (C-Br)
6 7.52 (ddd)7.8-8.0 (d)126.5130-133
7 7.65 (ddd)8.0-8.2 (d)129.4128-130
8 8.08 (d)- (Substituted)128.2130-135 (C-COOR)
8a --148.3148-150
-COOCH₃ -3.9-4.1 (s)-52-55
-COO- ---165-168

Note: Experimental values for quinoline are typically reported in CDCl₃. Predicted values are estimates based on established substituent effects.

Standard Experimental Protocols

Acquiring high-quality, reproducible NMR data is critical. The following protocols outline the standard procedures for the analysis of substituted quinolines.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve 5-10 mg in ~0.6 mL CDCl3 with 0.03% TMS tube Transfer to NMR Tube prep->tube instrument Insert into Spectrometer (≥400 MHz) tube->instrument lock_shim Lock & Shim instrument->lock_shim H1_acq Acquire 1D ¹H Spectrum (16-32 scans) lock_shim->H1_acq C13_acq Acquire 1D ¹³C Spectrum (Proton Decoupled, ≥1024 scans) H1_acq->C13_acq D2_acq Acquire 2D Spectra (COSY, HSQC, HMBC) as needed C13_acq->D2_acq process Fourier Transform, Phase & Baseline Correction D2_acq->process reference Reference to TMS (0.00 ppm) process->reference assign Assign Signals (Chemical Shift, Integration, Multiplicity, Coupling Constants) reference->assign elucidate Final Structure Confirmation assign->elucidate HMBC_Correlations a Methyl Protons (H3CO-) ~4.0 ppm d Carboxyl Carbon (C=O) ~167 ppm a->d ³JCH e C-8 ~132 ppm a->e ²JCH b H-7 ~8.1 ppm b->e ²JCH f C-8a ~149 ppm b->f ³JCH c H-6 ~7.9 ppm c->e ³JCH g C-5 ~117 ppm c->g ²JCH

References

mass spectrometry analysis of methyl 5-bromoquinoline-8-carboxylate for structure confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like methyl 5-bromoquinoline-8-carboxylate, a substituted quinoline derivative with potential applications in medicinal chemistry, establishing its precise chemical architecture is paramount. This guide provides an in-depth comparison of mass spectrometry with other key analytical techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy—for the structural elucidation of this target molecule. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to guide researchers in their analytical workflow.

The Central Role of Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. For this compound, MS serves as a primary tool for confirming its identity and purity.

Expected Mass Spectrum of this compound

The molecular formula for this compound is C₁₁H₈BrNO₂. The presence of bromine is a key feature that will be readily apparent in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[1] This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two m/z units (M and M+2).[1]

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile molecules and is expected to produce a rich fragmentation spectrum for this compound. The predicted fragmentation pathways are crucial for confirming the arrangement of the substituents on the quinoline core.

Predicted Fragmentation Pathway

The fragmentation of this compound under EI-MS is likely to proceed through several key steps, influenced by the quinoline ring, the bromo substituent, and the methyl ester group.

dot graph { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[M]⁺·\nm/z 265/267\nC₁₁H₈⁷⁹BrO₂N⁺·\nC₁₁H₈⁸¹BrO₂N⁺·"]; M_minus_OCH3 [label="[M-OCH₃]⁺\nm/z 234/236"]; M_minus_COOCH3 [label="[M-COOCH₃]⁺\nm/z 206/208"]; M_minus_Br [label="[M-Br]⁺\nm/z 186"]; Quinoline_core [label="Brominated Quinoline Core\nm/z 177/179"]; HCN_loss [label="[M-COOCH₃-HCN]⁺\nm/z 179/181"];

M -> M_minus_OCH3 [label="- ·OCH₃"]; M -> M_minus_COOCH3 [label="- ·COOCH₃"]; M_minus_COOCH3 -> HCN_loss [label="- HCN"]; M -> M_minus_Br [label="- ·Br"]; M_minus_OCH3 -> Quinoline_core [label="- CO"]; } caption [label="Predicted EI-MS Fragmentation of this compound", shape=plaintext, fontsize=12];

Predicted EI-MS Fragmentation Pathway. This diagram illustrates the likely fragmentation cascade of the parent molecule under electron ionization.

Comparative Analysis: MS vs. NMR and IR Spectroscopy

While mass spectrometry is indispensable, a comprehensive structural confirmation relies on the synergistic use of multiple analytical techniques. NMR and IR spectroscopy provide complementary information about the molecular structure.

Technique Information Provided Strengths for this Molecule Limitations
Mass Spectrometry (MS) Molecular weight, elemental formula (with high resolution), and structural information from fragmentation.Confirms molecular weight and the presence of bromine through the isotopic pattern.[1] Fragmentation can confirm the connectivity of the ester and bromo groups to the quinoline core.Provides limited information on the specific positions of substituents (regioisomers) without extensive fragmentation analysis or reference spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, including the number and types of protons and carbons, their connectivity, and spatial relationships.Unambiguously determines the substitution pattern on the quinoline ring through ¹H-¹H couplings and long-range ¹H-¹³C correlations (HMBC).[2] Can confirm the presence and connectivity of the methyl ester group.Requires a larger sample amount compared to MS. May require 2D experiments for complete assignment, which can be time-consuming.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Confirms the presence of the ester functional group through its characteristic C=O and C-O stretches.[3][4][5] Also confirms the aromatic nature of the quinoline ring.Provides limited information about the overall molecular structure and connectivity. Does not distinguish between regioisomers.

Experimental Protocols

Mass Spectrometry Analysis

Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and analyze its fragmentation pattern.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg) in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of about 100 µg/mL.

  • GC Separation: Inject 1 µL of the sample solution into the GC. Use a suitable capillary column (e.g., a non-polar stationary phase like DB-5ms) and a temperature program that allows for the elution of the compound as a sharp peak.

  • MS Detection: The eluent from the GC is directed into the EI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500. The ionization energy is typically set to 70 eV.

  • Data Analysis: Identify the molecular ion peaks (M⁺ and M+2⁺). Analyze the fragmentation pattern and compare it to the predicted fragmentation pathways for quinoline derivatives.[6][7][8]

dot graph { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Sample_Prep [label="Sample Preparation\n(Dissolve in Volatile Solvent)"]; GC_Injection [label="GC Injection"]; GC_Separation [label="GC Separation\n(Capillary Column)"]; EI_Ionization [label="EI Ionization\n(70 eV)"]; Mass_Analyzer [label="Mass Analyzer\n(Quadrupole or TOF)"]; Detector [label="Detector"]; Data_Analysis [label="Data Analysis\n(Identify M⁺, Fragments)"];

Sample_Prep -> GC_Injection; GC_Injection -> GC_Separation; GC_Separation -> EI_Ionization; EI_Ionization -> Mass_Analyzer; Mass_Analyzer -> Detector; Detector -> Data_Analysis; } caption [label="GC-MS Experimental Workflow", shape=plaintext, fontsize=12];

GC-MS Experimental Workflow. This flowchart outlines the key steps in the GC-MS analysis of the target compound.

NMR Spectroscopy Analysis

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the detailed structure and substitution pattern of this compound.

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The chemical shifts, integration, and coupling patterns of the aromatic protons will be indicative of the 5-bromo and 8-carboxylate substitution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.

  • 2D NMR (if necessary): If the 1D spectra are complex or ambiguous, acquire 2D NMR spectra such as COSY (to establish proton-proton correlations) and HMBC (to establish long-range proton-carbon correlations).[2] The HMBC spectrum will be particularly useful for confirming the connectivity of the methyl ester group to the C8 position of the quinoline ring.

  • Data Analysis: Assign all proton and carbon signals to the corresponding atoms in the molecule. Compare the observed chemical shifts and coupling constants with those reported for similar quinoline derivatives.[9]

IR Spectroscopy Analysis

Objective: To identify the functional groups present in this compound.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

Procedure:

  • Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a salt plate (if the sample is a solid that can be melted or dissolved).

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present. For an aromatic ester, expect a strong C=O stretching vibration around 1715-1730 cm⁻¹, and two C-O stretching bands between 1300-1000 cm⁻¹.[3][4] Aromatic C-H stretching will be observed above 3000 cm⁻¹.

Conclusion

The structural confirmation of this compound is most robustly achieved through the combined application of mass spectrometry, NMR spectroscopy, and IR spectroscopy. While MS provides essential molecular weight and fragmentation data, NMR offers an unparalleled level of detail regarding the molecular framework. IR spectroscopy serves as a rapid and effective method for confirming the presence of key functional groups. By integrating the data from these complementary techniques, researchers can confidently establish the structure of this and other novel chemical entities, ensuring the integrity and reproducibility of their scientific findings.

References

A Comparative Guide to HPLC and GC Methods for Purity Assessment of Methyl 5-bromoquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 5-bromoquinoline-8-carboxylate is a key building block in the synthesis of advanced pharmaceutical agents. As an intermediate, its purity is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final Active Pharmaceutical Ingredient (API). The presence of impurities, which can include starting materials, by-products, or degradation products, can have significant consequences in the drug development pipeline.

Regulatory bodies worldwide, guided by standards such as the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate rigorous characterization and control of impurities.[1][2] These guidelines establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, making the choice of analytical methodology a cornerstone of regulatory compliance and patient safety.[3][4] This guide provides an in-depth comparison of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive purity assessment of this compound.

Part 1: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analytes

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds without the need for high temperatures, thus preserving the integrity of the analyte.[5] For a moderately polar, aromatic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

The Causality Behind RP-HPLC Parameter Selection

The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. Separation is driven by the differential partitioning of analytes between these two phases.

  • Column Chemistry: A C18 (octadecylsilane) column is the standard for this type of analysis due to its strong hydrophobic interactions with the aromatic quinoline ring system.[6] This provides excellent retention and allows for effective separation from more polar or less retained impurities. For alternative selectivity, a Phenyl-Hexyl phase can be employed, which introduces π-π interactions as a secondary separation mechanism, potentially resolving impurities that co-elute on a C18 column.[7]

  • Mobile Phase Composition: A gradient elution using water and a miscible organic solvent like acetonitrile (ACN) is optimal.[8] A gradient, which involves changing the mobile phase composition over time, is crucial for eluting a wide range of potential impurities, from polar starting materials to non-polar by-products, within a reasonable timeframe and with good peak shape. The inclusion of a mobile phase modifier, such as 0.1% formic acid, is a critical choice. It serves to protonate the basic nitrogen atom of the quinoline ring, which suppresses its ionization and prevents undesirable interactions with residual silanol groups on the stationary phase, thereby minimizing peak tailing.[8]

  • Detection: The conjugated aromatic system of the quinoline nucleus provides a strong chromophore, making UV detection highly effective.[6] A Diode Array Detector (DAD) is preferable as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment by flagging the presence of co-eluting impurities with different UV spectra.

Visualizing the HPLC Workflow

The following diagram outlines the standard workflow for purity analysis of this compound by HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Accurately weigh ~10 mg of sample B 2. Dissolve in 10 mL of Acetonitrile A->B C 3. Filter through 0.45 µm PTFE filter B->C D 4. Transfer to HPLC vial C->D E 5. Inject into HPLC System D->E F 6. Separation on C18 Column E->F G 7. Detection via DAD (254 nm) F->G H 8. Integrate Peaks in Chromatogram G->H I 9. Calculate Purity (Area % Method) H->I GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Accurately weigh ~10 mg of sample B 2. Dissolve in 10 mL of Dichloromethane A->B C 3. Filter through 0.45 µm PTFE filter B->C D 4. Transfer to GC vial C->D E 5. Inject into GC-MS System D->E F 6. Volatilization in Heated Inlet E->F G 7. Separation on HP-5ms Column F->G H 8. MS Detection (EI Source) G->H I 9. Integrate Peaks in TIC H->I J 10. Compare Mass Spectra to Library for ID I->J K 11. Calculate Purity (Area % Method) I->K Decision_Tree A Start: Purity analysis of This compound B Is the compound thermally stable at >250 °C? A->B C Primary Goal: Routine QC (Known Impurities, % Purity) B->C Yes H STOP: GC is not suitable. Use HPLC or another technique. B->H No D Primary Goal: Impurity ID & Profiling (Unknowns) C->D No E Use HPLC-DAD Robust, reliable, avoids thermal risk. C->E Yes F Use GC-MS Superior for structural ID of volatile/semi-volatile unknowns. D->F Yes G Is analysis of non-volatile impurities (e.g., salts) required? D->G No G->C No G->E Yes

References

A Comparative Guide to the Reactivity of Bromoquinolines: Spotlight on Methyl 5-bromoquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline core is a privileged heterocyclic scaffold, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[3][4] Consequently, methods for the functionalization of the quinoline ring are of paramount importance to researchers in drug discovery and synthetic chemistry. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, have become indispensable tools for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5][6][7]

This guide provides an in-depth comparison of the reactivity of various bromoquinoline isomers in these critical transformations, with a specific focus on methyl 5-bromoquinoline-8-carboxylate . We will explore the fundamental electronic and steric factors that govern reactivity, provide standardized protocols for experimental comparison, and present data to guide scientists in selecting substrates and optimizing reaction conditions.

Pillar 1: Understanding the Drivers of Bromoquinoline Reactivity

The reactivity of a bromoquinoline in a palladium-catalyzed cross-coupling reaction is not uniform across its different isomers. The outcome of a reaction—be it the rate, yield, or even feasibility—is dictated by a delicate interplay of electronic and steric effects, which primarily influence the initial, often rate-limiting, oxidative addition step of the catalytic cycle.[8][9]

Electronic Effects: The Push and Pull of Electrons

Electronic effects modulate the electron density around the carbon-bromine (C-Br) bond.[10][11][12] The key principle is that a more electron-deficient C-Br bond is more susceptible to oxidative addition by a low-valent palladium catalyst.

  • Inductive and Resonance Effects: Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or carboxylate (-COOR) groups, decrease the electron density on the quinoline ring through inductive and/or resonance effects.[10][13] This makes the attached bromine atom a better leaving group and facilitates the oxidative addition step. Conversely, electron-donating groups (EDGs) increase electron density, potentially slowing the reaction.

  • Position of Bromine: The quinoline system consists of a benzene ring fused to a pyridine ring. The pyridine ring is inherently more electron-deficient than the benzene ring due to the electronegativity of the nitrogen atom. Therefore, a bromine atom on the pyridine ring (e.g., at C-2, C-3, C-4) is generally more reactive than one on the benzenoid ring (e.g., at C-5, C-6, C-7, C-8).

Steric Hindrance: A Matter of Molecular Crowding

Steric hindrance refers to the spatial arrangement of atoms and groups near the reaction center that can impede the approach of the bulky palladium catalyst complex.[14][15]

  • Ortho-Substituents: Groups positioned ortho to the bromine atom can significantly hinder the catalyst's access to the C-Br bond, slowing down or even preventing the reaction.

  • Peri-Interactions: In the quinoline ring system, substituents at the C-8 position can sterically interact with the nitrogen atom at position 1, while a C-5 substituent can interact with the C-4 position. This is particularly relevant for our target molecule, this compound, which has substituents at both the 5- and 8-positions.

The following diagram illustrates the interplay of these fundamental factors.

G cluster_reactivity Factors Influencing Bromoquinoline Reactivity cluster_electronic Electronic Factors cluster_steric Steric Factors Reactivity Overall Reactivity in Cross-Coupling Electronic Electronic Effects (C-Br Bond Polarization) Reactivity->Electronic Influenced by Steric Steric Hindrance (Catalyst Accessibility) Reactivity->Steric Influenced by EWG Electron-Withdrawing Groups (e.g., -COOR, -NO2) INCREASE Reactivity EDG Electron-Donating Groups (e.g., -OMe, -Me) DECREASE Reactivity Position Bromine Position (Pyridine vs. Benzene Ring) Pyridine Ring > Benzene Ring Ortho Ortho-Substituents DECREASE Reactivity Peri Peri-Interactions (e.g., C5/C4, C8/N1) DECREASE Reactivity

Caption: Key electronic and steric factors governing the reactivity of bromoquinolines.

Pillar 2: Standardized Protocol for Reactivity Comparison (Suzuki-Miyaura Coupling)

To objectively compare the reactivity of different bromoquinolines, it is essential to employ a standardized experimental protocol. The Suzuki-Miyaura cross-coupling is an excellent benchmark reaction due to its widespread use and robustness.[4][16]

Rationale for Protocol Choices
  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is chosen. These ligands are known to form highly active Pd(0) species in situ and are effective for coupling with less reactive aryl bromides.[1]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base suitable for a wide range of substrates, including those with base-sensitive functional groups like esters. It is crucial for activating the boronic acid for the transmetalation step.[16][17]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is used. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.

  • Temperature: A moderately high temperature (e.g., 90-100 °C) is often required to drive the reaction to completion, especially for challenging substrates.[4]

Experimental Workflow Diagram

Caption: Standardized experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol
  • Reaction Setup: To an oven-dried Schlenk flask, add the bromoquinoline (1.0 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Establish Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Using a syringe, add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL). Degassing is critical to prevent oxidation of the catalyst.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the final isolated yield.

Pillar 3: Comparative Reactivity Analysis

Using the standardized protocol described above, we can compare the reactivity of this compound with other common bromoquinoline isomers. The following table presents expected outcomes based on the chemical principles discussed.

Bromoquinoline Substrate Structure Key Structural Features Expected Reactivity Hypothetical Yield (24h)
3-Bromoquinoline
alt text
Bromine on electron-deficient pyridine ring; minimal steric hindrance.High >90%
6-Bromoquinoline
alt text
Bromine on benzenoid ring; electronically less activated than 3-Br.Moderate 75-85%
8-Bromoquinoline
alt text
Bromine on benzenoid ring; significant steric hindrance from peri-N1.Low <40%
This compound ![Structure of this compound]Bromine on benzenoid ring; EWG at C8; steric hindrance at C5 & C8.Low to Moderate 50-65%
Analysis of this compound

The reactivity of this compound is a case of competing effects:

  • Electronic Activation: The methyl carboxylate group at the C-8 position is an electron-withdrawing group (EWG). This EWG decreases the electron density of the benzenoid ring, which should activate the C-5 bromine for oxidative addition compared to an unsubstituted 5-bromoquinoline.

  • Steric Hindrance: The molecule suffers from two sources of steric hindrance. The bromine at C-5 experiences some steric clash from the hydrogen at C-4. More significantly, the carboxylate group at C-8 is in a peri position relative to the quinoline nitrogen (N-1), which can influence the overall geometry and accessibility of the molecule to the catalyst.

The expected outcome is that the electronic activation from the C-8 ester partially counteracts the inherent lower reactivity of a 5-bromo substituent and the steric hindrance. Its reactivity is therefore predicted to be lower than the highly active 3-bromoquinoline but potentially greater than the sterically hindered 8-bromoquinoline.

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram details the universally accepted catalytic cycle for the Suzuki-Miyaura reaction, the foundation of our comparative analysis.[4][8][17]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Pd0->OxAdd Ar-Br Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal OxAdd->Transmetal R-B(OH)₂ (Base Activated) Transmetal->Pd0 Transmetal->Pd0 Product Ar-R Transmetal->Product OA_label TM_label RE_label

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Outlook

The reactivity of bromoquinolines is a nuanced subject, heavily dependent on the substitution pattern. This compound presents an interesting case where activating electronic effects compete with deactivating steric factors. Our analysis suggests it possesses moderate reactivity, making it a viable but potentially challenging substrate for palladium-catalyzed cross-coupling reactions. For researchers working with this or similar molecules, careful optimization of the catalyst system—particularly the choice of a bulky, highly active ligand—and reaction conditions will be paramount to achieving high yields. This guide provides the foundational principles and a robust experimental framework to navigate these challenges and successfully incorporate diverse quinoline scaffolds into complex target molecules.

References

A Comparative Guide to the Structural Elucidation of Quinolone Scaffolds: X-ray Crystal Structure Analysis of Methyl 5-Bromoquinoline-8-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of modern drug design and development. The quinoline moiety, a bicyclic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer and antimalarial agents. The spatial arrangement of substituents on this scaffold dictates its interaction with biological targets, influencing efficacy, selectivity, and pharmacokinetic properties.

This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of quinoline derivatives, with a central focus on single-crystal X-ray diffraction (XRD). While the specific crystal structure of methyl 5-bromoquinoline-8-carboxylate is not publicly available at the time of this writing, we will utilize the crystallographic data of a closely related analogue, phenyl quinoline-2-carboxylate , to provide a detailed, practical walkthrough of the X-ray crystal structure analysis workflow. This will be juxtaposed with discussions on complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling, offering a holistic perspective on structural characterization in drug discovery.

The Primacy of X-ray Crystallography in Structural Chemistry

Single-crystal X-ray diffraction stands as the gold standard for the unambiguous determination of molecular structures.[1] It provides a high-resolution, three-dimensional map of electron density within a crystal, from which the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined. This level of detail is unparalleled and is crucial for understanding intermolecular interactions in the solid state, which can inform on crystal packing, polymorphism, and solubility—critical parameters in pharmaceutical development.[1][2]

The causality behind choosing X-ray crystallography lies in its ability to provide a definitive, static snapshot of a molecule's conformation. For a novel quinoline derivative like this compound, this information would be invaluable for:

  • Validating the synthetic route: Confirming the expected connectivity and stereochemistry.

  • Understanding structure-activity relationships (SAR): Correlating the spatial arrangement of the bromo and carboxylate substituents with biological activity.

  • Informing computational studies: Providing an accurate starting geometry for molecular docking and dynamics simulations.

A Case Study: The X-ray Crystal Structure of Phenyl Quinoline-2-Carboxylate

To illustrate the power of X-ray crystallography, we will examine the key crystallographic parameters of phenyl quinoline-2-carboxylate, a structural analogue of our topic compound. The data presented here is based on published crystallographic studies.[3]

ParameterPhenyl Quinoline-2-Carboxylate2-Methoxyphenyl Quinoline-2-Carboxylate
Chemical Formula C₁₆H₁₁NO₂C₁₇H₁₃NO₃
Formula Weight 249.26279.28
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 14.7910(3)9.6095(3)
b (Å) 5.76446(12)10.8040(3)
c (Å) 28.4012(6)13.2427(4)
β (°) 99.043(2)102.012(3)
Volume (ų) 2391.45(9)1344.76(7)
Z 84

Table 1: Representative crystallographic data for phenyl quinoline-2-carboxylate and its methoxy derivative.[3]

The data in Table 1 reveals that both molecules crystallize in the monoclinic system, a common crystal system for organic molecules. The space group notation (e.g., P2₁/c) describes the symmetry elements present within the crystal lattice. The unit cell dimensions (a, b, c, β) define the size and shape of the repeating unit of the crystal. The parameter 'Z' indicates the number of molecules in the unit cell.

A detailed analysis of the full crystal structure would reveal the planarity of the quinoline ring, the orientation of the phenyl and carboxylate substituents, and any significant intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the crystal packing.

Experimental Protocol for Single-Crystal X-ray Diffraction

The journey from a synthesized compound to a refined crystal structure is a meticulous process. Each step is designed to ensure the collection of high-quality diffraction data, which is paramount for an accurate structure solution.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Structural Analysis synthesis Synthesis of Methyl 5-Bromoquinoline-8-carboxylate purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystallization Slow Evaporation, Vapor Diffusion, etc. purification->crystallization crystal_mounting Crystal Selection & Mounting crystallization->crystal_mounting xray_source X-ray Source (e.g., Mo Kα) diffractometer Diffractometer xray_source->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (e.g., Least-Squares) structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation analysis Analysis of Bond Lengths, Angles, & Intermolecular Interactions validation->analysis

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
  • Synthesis and Purification: The compound of interest, this compound, must be synthesized and purified to a high degree. Impurities can inhibit crystal growth or lead to disordered structures.

  • Crystal Growth: This is often the most challenging and empirical step. The goal is to obtain single crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension). Common techniques include slow evaporation of a saturated solution, vapor diffusion, and liquid-liquid diffusion. The choice of solvent is critical and often requires extensive screening.

  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.[4]

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using methods such as direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined using a least-squares algorithm to improve the agreement between the observed and calculated diffraction data.[5]

  • Validation and Analysis: The final structure is validated using various crystallographic checks and analyzed to determine key geometric parameters and intermolecular interactions. The results are typically reported in a Crystallographic Information File (CIF).

A Comparative Look at Alternative Structural Elucidation Techniques

While X-ray crystallography provides the ultimate structural detail, it is not always feasible or necessary. Other analytical techniques offer complementary information and can be more suitable in certain contexts.

decision_tree start Structural Elucidation of a Novel Quinoline Derivative question1 Is a high-quality single crystal available? start->question1 xrd Single-Crystal X-ray Diffraction (XRD) question1->xrd Yes no_crystal No Single Crystal question1->no_crystal No question2 Is detailed 3D structural information required? no_crystal->question2 powder_xrd Powder X-ray Diffraction (PXRD) no_crystal->powder_xrd Bulk Crystalline Properties nmr_ms NMR Spectroscopy & Mass Spectrometry question2->nmr_ms Connectivity & 2D Structure comp_chem Computational Chemistry question2->comp_chem Predicted 3D Structure

Figure 2: A decision tree for selecting an appropriate structural analysis method.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity and constitution of a molecule in solution. For quinoline derivatives, 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can provide a wealth of information about the proton and carbon environments, allowing for the assignment of all atoms in the molecule.[6][7]

Strengths:

  • Provides information about the molecule's structure in solution, which is often more biologically relevant than the solid state.

  • Does not require crystalline material.

  • Can be used to study dynamic processes.

Limitations:

  • Does not directly provide 3D structural information (bond lengths, angles).

  • Can be challenging to interpret for complex molecules with overlapping signals.[6]

Mass Spectrometry (MS)

Mass spectrometry is primarily used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.[8][9] For a novel quinoline derivative, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula.

Strengths:

  • Highly sensitive, requiring only a small amount of sample.

  • Provides accurate molecular weight and elemental composition.

  • Fragmentation patterns can offer clues about the molecule's structure.[10]

Limitations:

  • Does not provide detailed 3D structural information.

  • Fragmentation can sometimes be complex and difficult to interpret.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can be used to predict the three-dimensional structure of a molecule and its spectroscopic properties.[11][12] These methods are particularly useful when experimental data is unavailable or difficult to obtain.

Strengths:

  • Can provide a predicted 3D structure without the need for synthesis or crystallization.

  • Can be used to study reaction mechanisms and predict molecular properties.

Limitations:

  • The accuracy of the predicted structure is dependent on the level of theory and basis set used.

  • Experimental validation is still necessary to confirm the predicted structure.

TechniqueInformation ProvidedSample RequirementsKey AdvantageKey Limitation
Single-Crystal XRD Precise 3D structure, bond lengths/angles, intermolecular interactionsHigh-quality single crystalUnambiguous 3D structureCrystal growth can be challenging
NMR Spectroscopy Connectivity, 2D structure in solution, dynamic informationSoluble sampleBiologically relevant (solution-state)Indirect 3D information
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsSmall amount of sampleHigh sensitivityNo detailed 3D structure
Computational Chemistry Predicted 3D structure, electronic propertiesNone (in silico)Predictive powerRequires experimental validation

Table 2: Comparison of analytical techniques for the structural elucidation of small molecules.

Conclusion

The structural elucidation of novel quinoline derivatives, such as this compound, is a critical step in the drug discovery and development process. While a suite of analytical techniques is available to the modern researcher, single-crystal X-ray diffraction remains the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. The detailed structural insights gained from X-ray crystallography are invaluable for understanding structure-activity relationships, guiding further synthetic efforts, and providing a solid foundation for computational modeling.

However, the choice of analytical technique should be guided by the specific research question and the availability of the sample in a suitable form. NMR spectroscopy and mass spectrometry are indispensable tools for confirming the identity and connectivity of a synthesized compound, while computational chemistry offers powerful predictive capabilities. A multi-faceted approach, leveraging the strengths of each of these techniques, will ultimately provide the most comprehensive understanding of a molecule's structure and function, accelerating the journey from a promising lead compound to a life-saving therapeutic.

References

A Comparative Analysis of Synthetic Strategies for Methyl 5-Bromoquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Synthesis, Optimization, and Scalability.

Methyl 5-bromoquinoline-8-carboxylate is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of various pharmaceutical agents. The strategic introduction of the bromo and methyl ester functionalities onto the quinoline scaffold allows for diverse downstream modifications, making the efficiency and scalability of its synthesis a topic of significant interest. This guide provides a comprehensive comparative analysis of different synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach to aid researchers in selecting the optimal strategy for their specific needs.

Introduction to Synthetic Design

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: the regioselective functionalization of the quinoline core. The principal strategies can be broadly categorized into two main approaches:

  • Late-Stage Bromination: Construction of the quinoline-8-carboxylate core followed by selective bromination at the C5 position.

  • Convergent Synthesis from Brominated Precursors: Utilization of a pre-brominated aniline derivative as a starting material for the construction of the quinoline ring system.

  • Oxidation of a Precursor: Synthesis of a 5-bromo-8-methylquinoline followed by oxidation of the methyl group and subsequent esterification.

This guide will delve into the practical execution of these routes, providing a head-to-head comparison of their respective advantages and limitations in terms of yield, purity, cost-effectiveness, and operational simplicity.

Route 1: Late-Stage Bromination of Methyl Quinoline-8-carboxylate

This approach focuses on first establishing the quinoline-8-carboxylate framework and then introducing the bromine atom at the desired C5 position.

Workflow Diagram

Route 1 start Quinoline-8-carboxylic Acid esterification Esterification start->esterification intermediate1 Methyl Quinoline-8-carboxylate esterification->intermediate1 bromination Regioselective Bromination intermediate1->bromination product This compound bromination->product

Caption: Synthetic workflow for Route 1.

Step-by-Step Experimental Protocols

Part A: Esterification of Quinoline-8-carboxylic Acid

The initial step involves the conversion of commercially available quinoline-8-carboxylic acid to its methyl ester.

  • Protocol:

    • Suspend quinoline-8-carboxylic acid (1.0 eq) in methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl quinoline-8-carboxylate.

Part B: Regioselective Bromination

The critical step in this route is the selective bromination at the C5 position. The electron-withdrawing nature of the carboxylate group at C8 directs the electrophilic substitution to the C5 and C7 positions. Careful control of reaction conditions is necessary to favor the desired C5 isomer.

  • Protocol:

    • Dissolve methyl quinoline-8-carboxylate (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

    • Add a brominating agent, such as N-bromosuccinimide (NBS) (1.0-1.2 eq), in portions.

    • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

    • Upon consumption of the starting material, pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to isolate this compound.

Performance Analysis
ParameterObservation
Overall Yield Moderate
Purity Good after chromatography
Scalability Moderate
Cost-Effectiveness Relies on commercially available starting materials.
Safety Use of thionyl chloride and brominating agents requires caution.
Key Challenge Achieving high regioselectivity in the bromination step can be challenging, potentially leading to isomeric impurities that require careful purification.

Route 2: Convergent Synthesis via Gould-Jacobs Reaction

This strategy employs a pre-brominated aniline derivative to construct the quinoline ring, ensuring the bromine is correctly positioned from the outset. A plausible starting material is 4-bromoanthranilic acid.

Workflow Diagram

Route 2 start 4-Bromoanthranilic Acid condensation Condensation with Diethyl Ethoxymethylenemalonate start->condensation intermediate1 Anilinomethylenemalonate Intermediate condensation->intermediate1 cyclization Thermal Cyclization intermediate1->cyclization intermediate2 Ethyl 4-hydroxy-5-bromoquinoline-3-carboxylate cyclization->intermediate2 hydrolysis_decarboxylation Hydrolysis & Decarboxylation intermediate2->hydrolysis_decarboxylation intermediate3 5-Bromo-4-hydroxyquinoline hydrolysis_decarboxylation->intermediate3 functional_group_conversion Functional Group Conversion (OH -> Cl -> COOH) intermediate3->functional_group_conversion esterification Esterification functional_group_conversion->esterification product This compound esterification->product

Caption: Synthetic workflow for Route 2.

Step-by-Step Experimental Protocols

This route is a multi-step sequence starting from 4-bromoanthranilic acid.

Part A: Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic method for quinoline synthesis.[1][2]

  • Protocol:

    • React 4-bromoanthranilic acid (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq) at elevated temperatures (typically 100-140 °C) to form the anilinomethylenemalonate intermediate.

    • The intermediate is then cyclized at a higher temperature (around 250 °C), often in a high-boiling solvent like diphenyl ether, to yield ethyl 4-hydroxy-5-bromoquinoline-3-carboxylate.[2]

    • Hydrolyze the ester and decarboxylate the resulting acid to afford 5-bromo-4-hydroxyquinoline.

Part B: Functional Group Interconversion and Esterification

The 4-hydroxy group needs to be converted to the 8-carboxylate. This is a non-trivial transformation and may involve several steps, such as conversion to a 4-chloro derivative, followed by reactions to introduce the carboxyl group at the 8-position, which is not a direct outcome of the Gould-Jacobs reaction starting from anthranilic acid. A more direct approach would be to start with a different aniline precursor.

Due to the complexity and likely low efficiency of converting the 4-hydroxyquinoline to an 8-carboxylate, a more direct convergent synthesis is preferable.

Route 3: Oxidation of 5-Bromo-8-methylquinoline

This route begins with the synthesis of 5-bromo-8-methylquinoline, followed by oxidation of the methyl group to a carboxylic acid and subsequent esterification.

Workflow Diagram

Route 3 start 8-Methylquinoline bromination Bromination start->bromination intermediate1 5-Bromo-8-methylquinoline bromination->intermediate1 oxidation Oxidation intermediate1->oxidation intermediate2 5-Bromoquinoline-8-carboxylic Acid oxidation->intermediate2 esterification Esterification intermediate2->esterification product This compound esterification->product

Caption: Synthetic workflow for Route 3.

Step-by-Step Experimental Protocols

Part A: Synthesis of 5-Bromo-8-methylquinoline

This intermediate can be prepared by the bromination of 8-methylquinoline.[3]

  • Protocol:

    • Dissolve 8-methylquinoline (1.0 eq) in a suitable solvent like acetic acid.

    • Add a solution of bromine (1.0 eq) in acetic acid dropwise at room temperature.

    • Stir the mixture for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into water and neutralize with a base.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify by chromatography or recrystallization to obtain 5-bromo-8-methylquinoline.

Part B: Oxidation to 5-Bromoquinoline-8-carboxylic Acid

The selective oxidation of the 8-methyl group can be achieved using strong oxidizing agents.

  • Protocol:

    • Suspend 5-bromo-8-methylquinoline (1.0 eq) in a mixture of a suitable solvent (e.g., water, pyridine).

    • Heat the mixture to reflux and add a strong oxidizing agent like potassium permanganate in portions.

    • Continue refluxing for several hours until the purple color of the permanganate disappears.

    • Cool the reaction mixture and filter off the manganese dioxide.

    • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the precipitate by filtration, wash with water, and dry to yield 5-bromoquinoline-8-carboxylic acid.[4]

Part C: Esterification

The final step is the esterification of the carboxylic acid.

  • Protocol:

    • Reflux 5-bromoquinoline-8-carboxylic acid (1.0 eq) in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid) for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture, neutralize, and extract the product.

    • Wash, dry, and concentrate the organic layer.

    • Purify by column chromatography or recrystallization to obtain the final product.

Performance Analysis
ParameterObservation
Overall Yield Moderate, dependent on the efficiency of the oxidation step.
Purity Good, with purification at each step.
Scalability Feasible, but the oxidation step may require careful temperature control and handling of large quantities of oxidant.
Cost-Effectiveness Starting materials are generally accessible.
Safety The oxidation with potassium permanganate can be exothermic and requires careful monitoring.
Key Challenge The oxidation of the methyl group can sometimes be harsh and may lead to side products or incomplete conversion.

Comparative Summary of Synthetic Routes

FeatureRoute 1: Late-Stage BrominationRoute 2: Convergent (Gould-Jacobs)Route 3: Oxidation of Methyl Group
Starting Materials Quinoline-8-carboxylic acid4-Bromoanthranilic acid8-Methylquinoline
Number of Steps 2Multi-step with complex transformations3
Key Advantage Potentially shorter route.Regiochemistry of bromine is pre-defined.Utilizes a readily available starting material.
Key Disadvantage Potential for isomeric impurities during bromination.The conversion of the initial product to the target 8-carboxylate is not straightforward.The oxidation step can be low-yielding and require harsh conditions.
Overall Recommendation Suitable for smaller scale synthesis where purification of isomers is manageable.Less recommended due to the likely complex and low-yielding functional group interconversions.A viable option, particularly if the oxidation step can be optimized for high yield and selectivity.

Conclusion

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges.

  • Route 1 (Late-Stage Bromination) offers a concise pathway, but success hinges on achieving high regioselectivity during the bromination step. This may require careful optimization of reaction conditions to minimize the formation of the undesired C7-bromo isomer.

  • Route 3 (Oxidation of 5-Bromo-8-methylquinoline) presents a logical and often reliable approach. The key to this route's success is the efficiency of the oxidation of the 8-methyl group. While potentially requiring robust reaction conditions, this method provides good control over the final substitution pattern.

For researchers aiming for a balance of efficiency, scalability, and control, Route 3 is often the most practical choice , provided the oxidation step is well-optimized. Route 1 remains a viable alternative, especially for exploratory work where the separation of isomers is not a major bottleneck. The convergent approach outlined in Route 2, while theoretically sound, presents significant practical hurdles in the required functional group manipulations, making it the least favorable option.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, available resources, and the purity specifications for the final product.

References

A Comparative Guide to the Biological Activity of Derivatives Synthesized from Methyl 5-bromoquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Potential of Methyl 5-bromoquinoline-8-carboxylate

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1] this compound is a particularly promising starting material for the synthesis of novel therapeutic agents. The presence of a bromine atom at the C5 position and a methyl ester at the C8 position provides two distinct and reactive handles for molecular elaboration, enabling the creation of diverse chemical libraries.

The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl substituents.[2][3][4][5] The methyl ester can be readily converted into amides, hydrazides, and other functional groups, providing another avenue for diversification and modulation of biological activity.[6][7] This guide will explore the potential biological activities of three key classes of derivatives synthesized from this compound: amides, hydrazones, and C5-aryl derivatives.

Synthetic Strategies and Potential Biological Activities

The derivatization of this compound can be strategically planned to explore different biological activities. The following sections outline the synthetic pathways for key derivatives and discuss their potential therapeutic applications based on existing literature for structurally similar compounds.

Amide Derivatives: Potential as Antimicrobial Agents

The conversion of the methyl ester of this compound to a series of amide derivatives can be achieved through aminolysis. This straightforward reaction allows for the introduction of a wide variety of primary and secondary amines, leading to a library of N-substituted 5-bromoquinoline-8-carboxamides.

Quinoline carboxamides have been reported to possess significant antimicrobial activity.[8] The introduction of different substituents on the amide nitrogen can modulate the lipophilicity and electronic properties of the molecule, influencing its ability to penetrate bacterial cell walls and interact with molecular targets.

Experimental Protocol: Synthesis of 5-bromoquinoline-8-carboxamide Derivatives

  • Hydrolysis of the Ester: To a solution of this compound in a mixture of methanol and water, add an excess of a base such as sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the 5-bromoquinoline-8-carboxylic acid.

  • Filter, wash with water, and dry the carboxylic acid.

  • Amide Coupling: To a solution of 5-bromoquinoline-8-carboxylic acid in an appropriate solvent (e.g., DMF), add a coupling agent (e.g., HATU or EDC/HOBt) and a base (e.g., DIPEA).

  • Add the desired primary or secondary amine and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-bromoquinoline-8-carboxamide derivative.

G start This compound acid 5-bromoquinoline-8-carboxylic acid start->acid NaOH, MeOH/H2O amide 5-bromoquinoline-8-carboxamide Derivatives acid->amide Amine, Coupling Agent

Hydrazone Derivatives: Potential as Anticancer Agents

Hydrazone derivatives of quinolines have emerged as a promising class of anticancer agents, with several studies reporting potent cytotoxic activity against a range of cancer cell lines.[1][9][10][11] The synthesis of quinoline-based hydrazones from this compound involves a two-step process: formation of the hydrazide followed by condensation with an appropriate aldehyde or ketone.

The presence of the azometine group (-NH-N=CH-) in hydrazones is a key pharmacophore that can participate in hydrogen bonding interactions with biological targets. The bromo substituent at the C5 position may further enhance the anticancer activity, as studies on other bromoquinolines have shown a positive correlation between halogenation and cytotoxicity.[12][13][14]

Experimental Protocol: Synthesis of 5-bromoquinoline-8-carbohydrazide-hydrazone Derivatives

  • Hydrazide Formation: To a solution of this compound in ethanol, add an excess of hydrazine hydrate.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the 5-bromoquinoline-8-carbohydrazide to precipitate.

  • Filter the solid, wash with cold ethanol, and dry.

  • Hydrazone Synthesis: Dissolve the 5-bromoquinoline-8-carbohydrazide in a suitable solvent (e.g., ethanol or acetic acid).

  • Add the desired aldehyde or ketone (1 equivalent) and a catalytic amount of acid (e.g., glacial acetic acid).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the mixture, and the hydrazone derivative will often precipitate.

  • Filter the product, wash with a cold solvent, and recrystallize if necessary to obtain the pure hydrazone.[7][15]

G start This compound hydrazide 5-bromoquinoline-8-carbohydrazide start->hydrazide Hydrazine Hydrate, EtOH hydrazone Hydrazone Derivatives hydrazide->hydrazone Aldehyde/Ketone, Acid catalyst

C5-Aryl Derivatives via Suzuki Coupling: Potential for Diverse Biological Activities

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, and it can be effectively applied to the C5-bromo position of the quinoline scaffold.[2][3][4][5] This reaction allows for the introduction of a wide range of aryl and heteroaryl groups, leading to a library of 5-aryl-quinoline-8-carboxylate derivatives. These derivatives can then be further modified at the ester position to generate even greater chemical diversity.

The introduction of different aryl groups at the C5 position can significantly impact the biological activity profile. For instance, certain substitutions may lead to potent anti-inflammatory agents, while others could result in selective anticancer compounds. The specific biological activity will be highly dependent on the nature of the coupled aryl group.

Experimental Protocol: Synthesis of Methyl 5-arylquinoline-8-carboxylate Derivatives via Suzuki Coupling

  • In a reaction vessel, combine this compound, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable degassed solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to a temperature between 80-100°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired methyl 5-arylquinoline-8-carboxylate derivative.

G start This compound suzuki Methyl 5-arylquinoline-8-carboxylate Derivatives start->suzuki Arylboronic Acid, Pd Catalyst, Base

Comparative Analysis of Potential Biological Activities

The following table provides a comparative summary of the potential biological activities of the three classes of derivatives, based on structure-activity relationships reported for analogous quinoline compounds. The predicted potency is a qualitative assessment based on the available literature.

Derivative ClassPredicted Primary ActivityKey Structural FeaturesPredicted PotencySupporting Rationale
Amides AntimicrobialVaried N-substituentsModerate to HighQuinoline carboxamides are known antimicrobials. Lipophilic or hydrogen-bonding substituents on the amide nitrogen can enhance activity.[8]
Hydrazones AnticancerAzometine linker, varied aldehyde/ketone moietyHighThe hydrazone moiety is a key pharmacophore in many anticancer agents. The bromo-substituent may enhance cytotoxicity.[1][9][10][11]
C5-Aryl Diverse (Anticancer, Anti-inflammatory)Bi-aryl systemVariableThe biological activity is highly dependent on the nature of the coupled aryl group. Specific substitutions can target various biological pathways.[2]

Methodologies for Biological Evaluation

To validate the predicted biological activities, rigorous in vitro and in vivo testing is essential. The following are standardized protocols for assessing the anticancer, antimicrobial, and anti-inflammatory properties of the synthesized quinoline derivatives.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_0 In Vitro a Seed Cancer Cells b Treat with Quinoline Derivatives a->b c Add MTT Reagent b->c d Solubilize Formazan c->d e Measure Absorbance d->e f Calculate IC50 e->f

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity Assessment: In Vivo Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally to the rats.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to a control group that received only the vehicle.

Conclusion and Future Directions

This compound is a highly versatile scaffold with significant potential for the development of novel therapeutic agents. Based on the extensive literature on analogous quinoline derivatives, it is predicted that its amide, hydrazone, and C5-aryl derivatives will exhibit promising antimicrobial, anticancer, and anti-inflammatory activities, respectively.

This guide provides a framework for the synthesis and comparative biological evaluation of these derivatives. It is imperative that the predictions made herein are validated through rigorous experimental testing. The provided protocols offer a starting point for researchers to explore the rich chemical space accessible from this compound and to potentially uncover new lead compounds for the treatment of a range of diseases. Future work should focus on the synthesis of diverse libraries of these derivatives and their systematic screening to establish definitive structure-activity relationships and identify candidates for further preclinical development.

References

A Spectroscopic Journey: From 8-Hydroxyquinoline to Methyl 5-bromoquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the realm of medicinal chemistry and materials science, quinoline derivatives stand as a cornerstone, offering a versatile scaffold for the development of novel therapeutic agents and functional materials. The targeted synthesis of these compounds requires rigorous characterization at each step to ensure the desired molecular architecture has been achieved. This guide provides an in-depth spectroscopic comparison of methyl 5-bromoquinoline-8-carboxylate with its key precursors, 8-hydroxyquinoline and 5-bromo-8-hydroxyquinoline. By examining the evolution of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the structural transformations occurring during the synthesis, providing a clear roadmap for researchers in the field.

The Synthetic Pathway: A Spectroscopic Perspective

The synthesis of this compound typically proceeds through a two-step process starting from 8-hydroxyquinoline. The initial step involves the regioselective bromination of the quinoline ring, followed by esterification of the hydroxyl group. This synthetic progression induces significant changes in the electronic and structural environment of the molecule, which are readily observed through various spectroscopic techniques.

Synthesis_Pathway 8-Hydroxyquinoline 8-Hydroxyquinoline 5-Bromo-8-hydroxyquinoline 5-Bromo-8-hydroxyquinoline 8-Hydroxyquinoline->5-Bromo-8-hydroxyquinoline Bromination This compound This compound 5-Bromo-8-hydroxyquinoline->this compound Esterification

Caption: Synthetic route from 8-hydroxyquinoline to this compound.

Spectroscopic Comparison: Unraveling the Molecular Transformations

The following sections detail the characteristic spectroscopic features of each compound, highlighting the key changes that confirm the successful progression of each synthetic step.

8-Hydroxyquinoline: The Starting Scaffold

8-Hydroxyquinoline serves as the fundamental building block. Its spectroscopic data provides a baseline for comparison.

Spectroscopic Data Summary for 8-Hydroxyquinoline

Spectroscopic TechniqueKey Features and Observations
¹H NMR Complex aromatic multiplets. A broad singlet for the hydroxyl proton (-OH).
¹³C NMR Aromatic carbons in the typical range. The carbon bearing the hydroxyl group (C8) is significantly deshielded.
IR Spectroscopy A broad O-H stretching band around 3400-3200 cm⁻¹. C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.[1]
Mass Spectrometry A molecular ion peak (M⁺) corresponding to its molecular weight.
5-Bromo-8-hydroxyquinoline: Introduction of the Halogen

The introduction of a bromine atom at the C5 position is a critical step that significantly alters the spectroscopic signature of the molecule.

Spectroscopic Data Summary for 5-Bromo-8-hydroxyquinoline

Spectroscopic TechniqueKey Features and Observations
¹H NMR The proton at C6 appears as a doublet, and the proton at C7 also appears as a doublet, showing coupling to each other. The downfield shift of aromatic protons adjacent to the bromine atom.
¹³C NMR The carbon atom directly attached to the bromine (C5) shows a characteristic signal in the C-Br region. Other aromatic carbon signals are also shifted due to the electronic effect of the bromine.
IR Spectroscopy The broad O-H stretch remains. The C-Br stretching vibration appears in the fingerprint region. Aromatic C-H bending patterns may change due to the new substitution pattern.
Mass Spectrometry The molecular ion peak shows a characteristic isotopic pattern (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio) due to the presence of the bromine atom.
This compound: The Final Product

The final esterification step introduces a methyl carboxylate group, leading to further distinct changes in the spectra.

Spectroscopic Data Summary for this compound

Spectroscopic TechniqueKey Features and Observations
¹H NMR Disappearance of the broad hydroxyl proton signal. A new singlet appears around 3.9-4.0 ppm, corresponding to the methyl ester (-OCH₃) protons. Aromatic protons show further shifts due to the electron-withdrawing nature of the carboxylate group.
¹³C NMR A new signal for the carbonyl carbon (C=O) of the ester appears significantly downfield (around 165-175 ppm). A signal for the methyl carbon (-OCH₃) appears around 52 ppm.
IR Spectroscopy Disappearance of the broad O-H stretching band. A strong, sharp C=O stretching band for the ester appears around 1720-1740 cm⁻¹.
Mass Spectrometry The molecular ion peak reflects the increased molecular weight and retains the characteristic bromine isotopic pattern.

Experimental Protocols

Synthesis of 5-Bromo-8-hydroxyquinoline

A common method for the synthesis of 5-bromo-8-hydroxyquinoline involves the direct bromination of 8-hydroxyquinoline.

Protocol:

  • Dissolve 8-hydroxyquinoline in a suitable solvent, such as glacial acetic acid.

  • Slowly add a solution of bromine in the same solvent to the 8-hydroxyquinoline solution at room temperature with constant stirring.

  • Continue stirring for a specified period until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into an ice-water bath to precipitate the product.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 5-bromo-8-hydroxyquinoline.

Bromination_Workflow A Dissolve 8-Hydroxyquinoline in Acetic Acid B Add Bromine Solution (in Acetic Acid) A->B C Stir at Room Temperature B->C D Precipitate in Ice-Water C->D E Filter and Wash D->E F Recrystallize E->F

Caption: Workflow for the synthesis of 5-bromo-8-hydroxyquinoline.

Synthesis of this compound

The esterification of 5-bromo-8-hydroxyquinoline can be achieved through various methods, including reaction with an acyl halide or a Fischer esterification.

Protocol (using an acyl halide):

  • Suspend 5-bromo-8-hydroxyquinoline in a dry, aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine).

  • Cool the mixture in an ice bath.

  • Slowly add methyl chloroformate to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Esterification_Workflow A Suspend 5-Bromo-8-hydroxyquinoline in DCM with Base B Cool to 0°C A->B C Add Methyl Chloroformate B->C D Warm to RT and Stir C->D E Workup (Wash with Water/Brine) D->E F Dry and Concentrate E->F G Purify (Chromatography/Recrystallization) F->G

Caption: Workflow for the synthesis of this compound.

Conclusion: A Guide to Confident Characterization

This guide has systematically outlined the spectroscopic transformations that occur during the synthesis of this compound from 8-hydroxyquinoline. By understanding the expected shifts and appearances of key signals in ¹H NMR, ¹³C NMR, IR, and Mass spectra, researchers can confidently track the progress of their reactions and verify the identity and purity of their products. The provided protocols and workflow diagrams offer a practical framework for the synthesis and characterization of this important quinoline derivative, empowering scientists in their drug discovery and materials development endeavors.

References

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